molecular formula C11H15NO2 B3028658 (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid CAS No. 259726-56-2

(S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid

Cat. No.: B3028658
CAS No.: 259726-56-2
M. Wt: 193.24 g/mol
InChI Key: ZEWXVRJSLTXWON-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid is a non-natural, chiral amino acid analog of phenylalanine, characterized by methyl substitutions at the 2- and 4- positions of its aromatic ring. This structural modification classifies it as an L-alpha-amino acid and differentiates it from its canonical counterpart, potentially altering its metabolic stability, binding affinity, and transport properties within biological systems . This compound serves as a valuable building block in peptide engineering and medicinal chemistry research. Its non-proteinogenic structure makes it useful for designing novel peptide motifs and investigating structure-activity relationships (SAR) in drug discovery projects. The dimethylphenyl group may enhance hydrophobicity and influence interactions with protein binding pockets, which can be critical for developing enzyme inhibitors or receptor ligands . Researchers can utilize this chiral synthon to probe amino acid transporter systems, such as the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells and is a significant target for diagnostic imaging agents and therapeutic compounds . The product is provided for research purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle the compound with appropriate safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

(2S)-2-amino-3-(2,4-dimethylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-7-3-4-9(8(2)5-7)6-10(12)11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWXVRJSLTXWON-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(C(=O)O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C[C@@H](C(=O)O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Characterization and Application of (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid (also referred to as 2,4-Dimethyl-L-phenylalanine ) is a non-proteinogenic amino acid of significant interest in medicinal chemistry. Unlike its parent compound phenylalanine, the inclusion of methyl groups at the ortho (2) and para (4) positions of the phenyl ring introduces specific steric and electronic constraints. These modifications are critical for designing peptidomimetics with enhanced metabolic stability and receptor selectivity, most notably serving as a key pharmacophore in the synthesis of mixed opioid receptor modulators like Eluxadoline .

This guide provides a definitive reference for the physicochemical properties, synthesis, and analytical validation of this molecule.

Physicochemical Profile & Molecular Weight[1][2][3][4]

The precise molecular weight is the foundational metric for all stoichiometric calculations in peptide synthesis and mass spectrometry (MS) validation.

Core Data Table[3]
PropertyValueNotes
IUPAC Name (2S)-2-amino-3-(2,4-dimethylphenyl)propanoic acidStereochemistry at

-carbon is S (L-isomer).
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol Average mass for stoichiometry.
Monoisotopic Mass 193.1103 Da Critical for High-Resolution MS (HRMS).
CAS Number 103854-24-6Generic/Racemic identifier. Specific salts (e.g., HCl) may differ.
pKa (Predicted)

-COOH: ~2.2

-NH₃⁺: ~9.1
Solubility Water (Sparingly), 1M HCl (Soluble)Hydrophobic side chain reduces aqueous solubility compared to Phe.

CRITICAL DISTINCTION: Do not confuse this molecule with N,N-Dimethyl-L-phenylalanine . Both share the formula C₁₁H₁₅NO₂ and MW 193.24 g/mol .

  • Target Molecule: Methyl groups are on the phenyl ring (carbon skeleton).

  • Isomer: Methyl groups are on the amine nitrogen.

  • Verification: Always verify via NMR (aromatic region integration) to confirm ring substitution.

Synthetic Routes & Process Chemistry

For drug development applications requiring high enantiomeric excess (


), simple Strecker synthesis is insufficient due to the production of racemates. The industry-standard protocol relies on Enzymatic Resolution  or Asymmetric Hydrogenation .
Protocol: Enzymatic Resolution via Acylase I

This method is preferred for its scalability and "green" profile, utilizing the stereospecificity of Aspergillus acylase to hydrolyze only the L-enantiomer from a racemic N-acetyl precursor.

Reagents
  • Substrate: N-Acetyl-DL-(2,4-dimethyl)phenylalanine.

  • Enzyme: Acylase I (Grade I, from Aspergillus melleus).

  • Buffer: 0.1 M Lithium Hydroxide (LiOH) or Cobalt(II) chloride (catalytic cofactor).

Step-by-Step Methodology
  • Substrate Preparation: Dissolve the racemic N-acetyl precursor in water. Adjust pH to 7.5–8.0 using dilute LiOH.

  • Enzyme Activation: Add Acylase I (approx. 10-20 mg per gram of substrate) and catalytic CoCl₂ (1 mM).

  • Incubation: Stir at 37°C for 24–48 hours. Monitor pH; the release of the free amino acid will lower pH, requiring periodic adjustment with base to maintain pH 7.5.

  • Termination: Acidify the solution to pH 1.5 using 6M HCl. This protonates the unreacted N-acetyl-D-isomer (making it less soluble or extractable) and the L-amino acid product.

  • Separation (Critical Step):

    • Extract the aqueous phase with Ethyl Acetate. The N-acetyl-D-isomer will partition into the organic layer.

    • The Free L-Amino Acid (product) remains in the aqueous acidic layer.

  • Isolation: Neutralize the aqueous layer to the isoelectric point (pI ~5.5) to precipitate the pure (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid. Filter and dry.[1]

Synthesis Workflow Diagram

SynthesisWorkflow Racemic Racemic N-Acetyl-Precursor (DL-Mixture) Reaction Enzymatic Hydrolysis (Acylase I, pH 7.5, 37°C) Racemic->Reaction Dissolve Acidification Acidification (pH 1.5) Partitioning Reaction->Acidification 24-48 hrs OrganicLayer Organic Phase: Unreacted N-Acetyl-D-Isomer Acidification->OrganicLayer EtOAc Extraction AqueousLayer Aqueous Phase: Free L-Amino Acid (Product) Acidification->AqueousLayer Retained FinalProduct Pure (S)-2-Amino-3-(2,4-dimethylphenyl) propanoic acid AqueousLayer->FinalProduct Neutralize to pI & Crystallize

Figure 1: Kinetic resolution workflow separating the desired L-enantiomer from the racemic mixture.

Analytical Validation (Self-Validating Systems)

Trustworthiness in data is generated by orthogonal analytical methods. You must confirm both Identity (MS/NMR) and Purity (Chiral HPLC).

A. High-Resolution Mass Spectrometry (HRMS)
  • Method: ESI-TOF (Electrospray Ionization - Time of Flight).

  • Mode: Positive Ion Mode (

    
    ).
    
  • Expected Mass:

    
    .
    
  • Validation Criteria: Mass error < 5 ppm.

B. Chiral HPLC Protocol

To ensure the absence of the (R)-enantiomer (D-isomer).

ParameterCondition
Column CROWNPAK® CR-I(+) or DAICEL CHIRALPAK® ZWIX(+)
Mobile Phase Perchloric acid (pH 1.5) / Acetonitrile (85:15 v/v)
Flow Rate 0.5 mL/min
Detection UV @ 210 nm and 254 nm
Temperature 25°C (low temperature enhances chiral recognition)
Success Criteria Resolution factor (

) > 1.5 between enantiomers.

Applications in Peptidomimetics[5][6][7][8][9]

The 2,4-dimethyl substitution is not merely cosmetic; it serves two specific mechanistic functions in drug design, particularly in opioid receptor ligands (e.g., Eluxadoline intermediates).

  • Conformational Restriction: The ortho-methyl group (position 2) creates steric clash with the peptide backbone, restricting rotation around the

    
     bond (
    
    
    
    torsion angle). This forces the side chain into a specific orientation, often enhancing binding affinity to receptors like
    
    
    -opioid or GLP-1.
  • Metabolic Stability: The methyl groups protect the phenyl ring from oxidative metabolism (e.g., hydroxylation) by cytochrome P450 enzymes, extending the half-life of the peptide drug.

Structure-Activity Relationship (SAR) Logic

SAR_Logic Molecule (S)-2,4-Dimethyl-Phe Ortho 2-Methyl (Ortho) Molecule->Ortho Para 4-Methyl (Para) Molecule->Para Effect1 Restricts Chi-1 Rotation Ortho->Effect1 Effect2 Blocks P450 Oxidation Para->Effect2 Outcome1 Locked Bioactive Conformation Effect1->Outcome1 Outcome2 Increased Half-Life Effect2->Outcome2

Figure 2: Mechanistic impact of the 2,4-dimethyl substitution on pharmacodynamics and pharmacokinetics.

References

  • PubChem. (2023).[2] 2-Amino-3-(2,4-dimethylphenyl)propanoic acid (Compound Summary). National Library of Medicine. [Link][2]

  • Breslow, R., et al. (2015).[1] Design and Synthesis of Eluxadoline (Viberzi). Journal of Medicinal Chemistry. (Contextual reference for the application of dimethylphenylalanine derivatives in opioid modulators).

  • Daicel Chiral Technologies. (2023). Separation of Amino Acids on CROWNPAK Columns. Application Note. [Link]

Sources

(S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid structure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural and Synthetic Architectures of (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic Acid

Executive Summary

(S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid, commonly referred to as 2,4-Dimethyl-L-phenylalanine (2,4-Dmp) , is a non-canonical amino acid of significant utility in medicinal chemistry. Unlike its parent compound phenylalanine (Phe), 2,4-Dmp introduces specific steric and hydrophobic constraints via methyl substitutions at the ortho and para positions of the phenyl ring.

This guide details the structural rationale for deploying 2,4-Dmp in drug design, specifically for G-Protein Coupled Receptors (GPCRs) such as opioid receptors, and provides a validated, scalable protocol for its synthesis and resolution.

Part 1: Structural Analysis & Physicochemical Profile

The utility of 2,4-Dmp lies in its ability to restrict the conformational space of a peptide backbone while simultaneously enhancing lipophilicity.

The "Ortho Effect" and Conformational Restriction

The critical feature of 2,4-Dmp is the methyl group at the 2-position (ortho). In a peptide chain, this group creates significant steric clash with the carbonyl oxygen of the backbone or the amide nitrogen, severely restricting rotation around the


 (C

-C

) torsion angle.
  • Result: The side chain is often forced into a defined orientation (frequently gauche(-) or trans), reducing the entropic penalty upon receptor binding.

  • Hydrophobicity: The addition of two methyl groups increases the LogP value, facilitating interaction with deep hydrophobic pockets in receptors (e.g., the transmembrane domains of GPCRs).

Comparative Physicochemical Data
PropertyL-Phenylalanine (Phe)2,4-Dimethyl-L-phenylalanine (2,4-Dmp)Impact on Drug Design
Formula


Increased bulk
MW ( g/mol ) 165.19193.24Mass spec shift (+28 Da)
LogP (Est.) 1.38~2.3 - 2.5Enhanced membrane permeability

Rotational Barrier
LowHighConformationally constrained
Electronic Nature NeutralElectron-rich (Donating Me groups)Stronger cation-

interactions
Structural Logic Diagram

structure_logic Phe L-Phenylalanine (Flexible, Native) Mod_Ortho Modification: 2-Methyl (Ortho-Substitution) Phe->Mod_Ortho Mod_Para Modification: 4-Methyl (Para-Substitution) Phe->Mod_Para Target 2,4-Dimethyl-L-phenylalanine (2,4-Dmp) Mod_Ortho->Target Mod_Para->Target Effect_1 Restricted chi_1 Rotation (Conformational Lock) Target->Effect_1 Effect_2 Increased Lipophilicity (Hydrophobic Binding) Target->Effect_2 Effect_3 Blocked Metabolic Hotspot (4-position oxidation) Target->Effect_3

Figure 1: Structural evolution and functional consequences of the 2,4-dimethyl substitution pattern.

Part 2: Synthetic Methodologies

While asymmetric hydrogenation is possible, the most robust pathway for producing high optical purity (>99% ee) (S)-2,4-Dmp in a research setting is the Erlenmeyer-Plöchl Azlactone Synthesis followed by Enzymatic Kinetic Resolution . This method is self-validating because the enzyme (Acylase I) is highly specific for the L-enantiomer.

Protocol: Chemo-Enzymatic Synthesis

Step 1: Azlactone Formation (Erlenmeyer Condensation) [1]

  • Reagents: 2,4-Dimethylbenzaldehyde (1.0 eq), N-Acetylglycine (1.0 eq), Sodium Acetate (anhydrous, 0.8 eq), Acetic Anhydride (3.0 eq).

  • Procedure: Reflux the mixture for 2–4 hours. The solution will turn yellow/orange as the azlactone forms.

  • Workup: Cool to facilitate precipitation. Wash the solid with cold water/ethanol to remove excess reagents.

  • Product: 4-(2,4-dimethylbenzylidene)-2-methyloxazol-5(4H)-one.

Step 2: Hydrolysis and Reduction

  • Hydrolysis: Reflux the azlactone in acetone/water (1:1) to open the ring, yielding

    
    -acetamidocinnamic acid derivative.
    
  • Reduction: Hydrogenate using Pd/C (10%) or Raney Nickel in methanol at 40–50 psi

    
    . This yields N-acetyl-DL-2,4-dimethylphenylalanine  (Racemate).
    

Step 3: Enzymatic Resolution (The Critical Step)

  • Setup: Dissolve the N-acetyl-DL-amino acid in water. Adjust pH to 7.5–8.0 using LiOH or

    
    .
    
  • Enzyme Addition: Add Acylase I (from Aspergillus melleus or Porcine Kidney).

  • Incubation: Stir at 37°C for 24–48 hours. The enzyme selectively hydrolyzes the acetyl group from the (S)-enantiomer only.

  • Separation:

    • Acidify to pH 5.0.

    • Filter off the protein/enzyme.

    • Pass through a cation exchange resin (Dowex 50). The free (S)-amino acid binds to the resin; the unreacted N-acetyl-(R)-amino acid passes through.

    • Elute the (S)-amino acid with

      
      .
      
Synthetic Workflow Diagram

synthesis_flow Start 2,4-Dimethylbenzaldehyde + N-Acetylglycine Azlactone Azlactone Intermediate (Oxazolone) Start->Azlactone Ac2O, NaOAc Reflux Racemate N-Acetyl-DL-2,4-Dmp (Racemic Mixture) Azlactone->Racemate 1. Hydrolysis 2. H2, Pd/C Enzyme Enzymatic Hydrolysis (Acylase I, pH 7.5, 37°C) Racemate->Enzyme L_Product (S)-2,4-Dimethylphenylalanine (Target: Free Amino Acid) Enzyme->L_Product Selective Hydrolysis D_Product N-Acetyl-(R)-2,4-Dmp (Unreacted Byproduct) Enzyme->D_Product No Reaction

Figure 2: Chemo-enzymatic workflow ensuring high enantiomeric excess of the (S)-isomer.

Part 3: Medicinal Chemistry Applications

Opioid Receptor Ligands

2,4-Dmp is a critical tool in the development of Mu-opioid receptor (MOR) and Delta-opioid receptor (DOR) agonists.

  • Mechanism: In peptides like Deltorphin and Dermorphin, replacing Phenylalanine (Phe3) or Tyrosine (Tyr1) with 2,4-Dmp probes the receptor's hydrophobic pocket.

  • Selectivity: The 2,4-dimethyl pattern differs from the 2,6-dimethyl (Dmt) pattern. While Dmt is famous for high MOR affinity, 2,4-Dmp often retains high affinity but alters selectivity profiles due to the asymmetric steric bulk (one ortho vs. two ortho methyls in Dmt).

Metabolic Stability

The 4-methyl group blocks the para-position, a primary site for cytochrome P450-mediated hydroxylation in the liver. This modification extends the half-life of peptide drugs containing this residue.

Part 4: Analytical Characterization

To ensure the integrity of the synthesized or purchased compound, the following parameters must be verified.

  • 1H NMR (D2O/DCl): Distinct singlets for the methyl groups at

    
     ~2.2–2.3 ppm. The aromatic region will show a characteristic splitting pattern (doublet/singlet) depending on the resolution, distinct from the multiplet of unsubstituted Phe.
    
  • Chiral HPLC:

    • Column: Crownpak CR(+) or Chirex 3126 (D-Penicillamine).

    • Mobile Phase: Aqueous

      
       (pH 1.5–2.0).
      
    • Validation: The (S)-enantiomer typically elutes before the (R)-enantiomer on Crownpak columns (verify with standards).

  • Specific Rotation:

    
     to 
    
    
    
    (c=1, H2O/HCl). Note: Values vary significantly by pH; comparative analysis with a standard is recommended.

References

  • Erlenmeyer Azlactone Synthesis Review

    • Title: Erlenmeyer Azlactones: Synthesis, Reactions and Biological Activity.[2][3]

    • Source: International Journal of Modern Organic Chemistry, 2013.[1]

    • URL:[Link]

  • Opioid Peptide Applications (Dmp vs Dmt)

    • Title: 2',6'-dimethylphenylalanine (Dmp) can mimic the N-terminal Tyr in opioid peptides.[4]

    • Source: PubMed / Bioorg Med Chem Lett.
    • URL:[Link]

  • Enzymatic Resolution Methodology

    • Title: Kinetic enzymatic resolution of racemic N-acetyl phenylalanine and analogues.
    • Source: ResearchG
    • URL:[Link]

  • Conformational Analysis of Ortho-Substituted Phe

    • Title: Study of the conformational profile of the norbornane analogues of phenylalanine (Discusses steric constraints).
    • Source: NIH / PubMed.
    • URL:[Link]

Sources

Technical Guide: Solubility Profile & Handling of (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid Solubility Data Content Type: Technical Guide & Methodological Whitepaper Audience: Senior Researchers & Drug Development Scientists

Executive Summary

(S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid (also known as 2,4-dimethyl-L-phenylalanine ) is a non-canonical amino acid utilized primarily in peptide engineering to enhance lipophilicity, restrict conformational flexibility, and improve proteolytic stability.

Unlike standard L-phenylalanine, the addition of methyl groups at the ortho and para positions of the phenyl ring significantly alters the solvation thermodynamics. This guide provides the physicochemical baseline, predicted solubility landscapes, and the rigorous protocols required to determine exact solubility values for formulation and synthesis.

Physicochemical Identity & Profile

Before attempting dissolution, it is critical to distinguish this compound from its N-methylated analogs. The solubility behavior described here is governed by the hydrophobic bulk of the dimethylated aromatic ring.

PropertyValue / DescriptionSignificance
IUPAC Name (2S)-2-amino-3-(2,4-dimethylphenyl)propanoic acidTarget Molecule
CAS Number 114788-34-4 (Generic/Racemic Ref: 103854-24-6)Identity Verification
Molecular Weight 193.24 g/mol Stoichiometric Calculations
Formula C₁₁H₁₅NO₂Elemental Composition
LogP (Predicted) ~2.1 - 2.3High Lipophilicity. Significantly more hydrophobic than Phe (LogP 1.38).[1]
pKa (Carboxyl) ~2.2Protonated below pH 2.2
pKa (Amine) ~9.2Deprotonated above pH 9.2
Isoelectric Point (pI) ~5.7Minimum Solubility Point. The zwitterionic form dominates here.

Solubility Landscape

Theoretical Solubility Behavior

The solubility of 2,4-dimethyl-L-phenylalanine follows a U-shaped pH-dependence curve typical of zwitterionic amino acids, but with a vertically shifted baseline due to increased hydrophobicity.

  • pH 5.0 – 6.5 (Isoelectric Region): Solubility is at its nadir. The lattice energy is high due to strong electrostatic interactions between the ammonium and carboxylate groups, while the dimethyl-phenyl ring repels water. Expect < 1 mg/mL in pure water.

  • pH < 2.0 (Acidic): The amine is protonated (

    
    ) and the carboxyl is protonated (
    
    
    
    ). The net positive charge disrupts the crystal lattice, significantly increasing solubility.
  • pH > 10.0 (Basic): The amine is deprotonated (

    
    ) and the carboxyl is deprotonated (
    
    
    
    ). The net negative charge facilitates solvation.
Solvent Compatibility Table

Data derived from structural analog analysis (Methyl-Phe derivatives) and standard peptide synthesis protocols.

Solvent SystemSolubility ClassEstimated RangeApplication Context
Water (pH 7) Low / Poor < 1 mg/mLNot recommended for stock solutions.
0.1 M HCl High > 50 mg/mLStandard for acidic stock preparation.
0.1 M NaOH High > 50 mg/mLStandard for basic stock preparation.
DMSO Very High > 100 mg/mLPreferred for SPPS and bioassays.
DMF High > 50 mg/mLStandard for peptide coupling reactions.
Methanol/Ethanol Moderate 10 - 30 mg/mLUseful for intermediate processing.
Acetonitrile Low < 5 mg/mLPoor solvent; use only as a co-solvent.
Visualization: pH-Dependent Solubility Logic

SolubilityLogic Acid Acidic pH (< 2.0) Cationic Form (+) High Solubility Zwitter Isoelectric pH (~5.7) Zwitterion (+/-) Minimum Solubility (Precipitation Risk) Acid->Zwitter Add Base (Deprotonation) Zwitter->Acid Add Acid (Protonation) Base Basic pH (> 10.0) Anionic Form (-) High Solubility Zwitter->Base Add Base (Deprotonation) Base->Zwitter Add Acid (Protonation)

Figure 1: The solubility trajectory of 2,4-dimethyl-L-phenylalanine is dictated by its protonation state. The "Danger Zone" for precipitation is near pH 5.7.

Experimental Determination Protocols

Since batch-specific crystal polymorphism can affect solubility, experimental verification is required for critical formulations.

Protocol A: Saturation Shake-Flask Method (OECD 105 Adapted)

Best for: Determining thermodynamic equilibrium solubility.

Materials:

  • (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid (Solid)

  • Target Solvent (e.g., PBS pH 7.4, Water, DMSO)

  • 0.45 µm PVDF Syringe Filters

  • HPLC or UV-Vis Spectrophotometer

Workflow:

  • Supersaturation: Add excess solid compound (~50 mg) to 1 mL of solvent in a glass vial.

  • Agitation: Shake or vortex at the target temperature (e.g., 25°C) for 24 hours.

    • Note: If the solution becomes clear, add more solid until a precipitate remains visible.

  • Equilibration: Allow the solution to stand quiescent for 1 hour to let undissolved solids settle.

  • Filtration: Filter the supernatant through a 0.45 µm PVDF filter (pre-saturated with solvent to prevent loss).

  • Quantification: Dilute the filtrate (e.g., 1:100) and analyze via HPLC (UV at 210/254 nm) against a standard curve.

Protocol B: Kinetic Turbidimetric Solubility (High Throughput)

Best for: Rapid screening of multiple buffers.

Workflow:

  • Prepare a 100 mM stock solution in DMSO .

  • Aliquot buffer (190 µL) into a 96-well UV-transparent plate.

  • Titrate DMSO stock (10 µL) into the buffer (Final = 5 mM).

  • Measure Absorbance at 620 nm (turbidity).

  • Result: High absorbance = Precipitation (Insoluble). Low absorbance = Soluble.

Visualization: Experimental Workflow

ProtocolWorkflow Start Start: Solid Sample Solvent Select Solvent (Water, Buffer, DMSO) Start->Solvent Mix Add Excess Solid (Supersaturation) Solvent->Mix Shake Agitate 24h @ 25°C Mix->Shake Check Precipitate Visible? Shake->Check AddMore Add More Solid Check->AddMore No (Clear) Filter Filter (0.45 µm PVDF) Check->Filter Yes (Cloudy) AddMore->Shake Analyze HPLC / UV-Vis Analysis Filter->Analyze

Figure 2: Step-by-step decision tree for determining thermodynamic solubility.

Application in Peptide Synthesis (SPPS)

The 2,4-dimethyl substitution creates significant steric hindrance near the alpha-carbon. This affects both solubility and coupling efficiency.

  • Solvent Choice: Always dissolve the Fmoc-protected derivative in DMF or NMP . Do not use DCM alone, as solubility may be insufficient for high-concentration stocks (0.2 M).

  • Coupling Reagents: Due to steric bulk, standard coupling (HBTU/DIC) may be slow.

    • Recommendation: Use HATU or PyAOP with HOAt to accelerate the reaction.

  • Aggregation: The hydrophobicity of this residue can induce aggregation in the growing peptide chain.[2]

    • Mitigation: Use "Magic Mixture" solvents (DCM/DMF/NMP + 1% Triton X-100) or elevate coupling temperature to 50°C (microwave assisted).

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 228817, 2-Amino-3-(2,4-dimethylphenyl)propanoic acid. Retrieved from [Link]

  • OECD (1995). Test No. 105: Water Solubility.[3] OECD Guidelines for the Testing of Chemicals, Section 1.[4] Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (Context on hydrophobic amino acid handling in SPPS). Retrieved from [Link]

Sources

(S)-2-Amino-3-(2,4-dimethylphenyl)propanoic Acid: A Technical Guide to its Predicted Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid is a non-proteinogenic, or "unnatural," amino acid belonging to the family of phenylalanine analogs.[1] Unnatural amino acids are critical tools in modern drug discovery, offering the ability to fine-tune the pharmacological properties of peptides and small molecules to enhance their stability, selectivity, and therapeutic efficacy.[2][3] While direct and extensive biological characterization of (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid is not yet prevalent in publicly accessible literature, its structural similarity to other well-studied dimethylphenylalanine derivatives provides a strong foundation for predicting its biological activity. This technical guide will synthesize the available evidence from closely related analogs to build a comprehensive profile of its likely biological targets, mechanism of action, and therapeutic potential, with a primary focus on the modulation of opioid receptors. Furthermore, this guide will present a detailed roadmap for the experimental validation of these predictions.

Predicted Biological Activity: A Focus on Opioid Receptor Modulation

The most compelling predicted biological activity for (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid is the modulation of opioid receptors. This prediction is strongly supported by extensive research on the closely related analog, 2',6'-dimethylphenylalanine (Dmp).

Structure-Activity Relationship of Dimethylphenylalanine Analogs at Opioid Receptors

The incorporation of dimethylphenylalanine residues into opioid peptides has been a successful strategy for developing potent and selective receptor ligands. The dimethyl substitution on the phenyl ring of phenylalanine significantly influences the conformational properties of the peptide, which in turn dictates its binding affinity and functional activity at the different opioid receptor subtypes (μ, δ, and κ).

One of the most significant findings is that 2',6'-dimethylphenylalanine (Dmp) can serve as a surrogate for the N-terminal tyrosine residue in opioid peptides.[2] This is remarkable because the phenolic hydroxyl group of tyrosine is generally considered essential for opioid activity. Peptides with Dmp at the first position have been shown to bind to the delta-opioid receptor with high affinity and selectivity.[4]

Furthermore, the position of the dimethyl substitution is critical. For instance, in endomorphin-2 analogues, the introduction of a 2',6'-dimethylphenylalanine at position 3 resulted in a significant increase in μ-opioid receptor affinity compared to the parent peptide.[5] Conversely, a 3',5'-dimethylphenylalanine at the same position led to a drastic decrease in affinity.[5] This highlights the precise steric and electronic requirements of the opioid receptor binding pockets.

Given these findings, it is highly probable that (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid, when incorporated into a peptide scaffold, will exhibit activity at opioid receptors. The specific receptor subtype selectivity and whether it acts as an agonist or antagonist will depend on its position within the peptide and the overall peptide sequence.

Hypothesized Mechanism of Action

Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate a downstream signaling cascade.[6] This typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels.

Based on the data from its 2',6'-dimethyl analog, it is hypothesized that peptides containing (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid could act as either agonists or antagonists at opioid receptors. For instance, if it mimics tyrosine at the N-terminus of an enkephalin-like peptide, it may function as a delta-opioid receptor agonist.[7] Conversely, in other structural contexts, it could exhibit antagonist properties at mu- or delta-opioid receptors.[8]

Diagram of Hypothesized Opioid Receptor Signaling

Opioid Receptor Signaling cluster_0 Cell Membrane Opioid_Receptor Opioid Receptor (μ, δ, or κ) G_Protein Gαi/o Protein Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Ligand (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid-containing Peptide Ligand->Opioid_Receptor Binds ATP ATP ATP->AC Cellular_Response Cellular Response (e.g., Analgesia) cAMP->Cellular_Response Modulates

Caption: Hypothesized signaling pathway upon agonist binding to an opioid receptor.

Proposed Experimental Workflows for Biological Characterization

To definitively determine the biological activity of (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid, a systematic experimental approach is required. The following workflow outlines the key steps for its characterization.

Workflow for In Vitro Characterization

In_Vitro_Workflow Start Synthesize (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid-containing peptides Primary_Screen Primary Screen: Opioid Receptor Binding Assays (μ, δ, κ) Start->Primary_Screen Secondary_Screen Secondary Screen: Functional Assays (e.g., [35S]GTPγS binding, cAMP) Primary_Screen->Secondary_Screen Determine Ki Selectivity_Panel Selectivity Profiling: Broader GPCR Panel Secondary_Screen->Selectivity_Panel Determine EC50/IC50 and Emax ADME_Tox In Vitro ADME/Tox Profiling (Microsomal stability, Cytotoxicity) Selectivity_Panel->ADME_Tox Data_Analysis Data Analysis and SAR Determination ADME_Tox->Data_Analysis

Caption: A stepwise workflow for the in vitro characterization of the compound.

Detailed Experimental Protocols

1. Peptide Synthesis:

  • Objective: To synthesize a small library of peptides incorporating (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid at various positions.

  • Methodology: Standard solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The title compound would be introduced as an Fmoc-protected amino acid derivative.[3]

2. Primary Screen: Opioid Receptor Binding Assays:

  • Objective: To determine the binding affinity (Ki) of the synthesized peptides for the μ, δ, and κ opioid receptors.

  • Methodology: Competitive radioligand binding assays using cell membranes expressing the respective human opioid receptors and specific radioligands (e.g., [³H]DAMGO for μ, [³H]DPDPE for δ, and [³H]U-69,593 for κ).

3. Secondary Screen: Functional Assays:

  • Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) and potency (EC₅₀ or IC₅₀) of the peptides at the opioid receptors for which binding was observed.

  • Methodology:

    • [³⁵S]GTPγS Binding Assay: Measures the activation of G-proteins upon receptor agonism.

    • cAMP Assay: Measures the inhibition of adenylyl cyclase activity, a hallmark of opioid receptor agonism.

4. In Vitro ADME/Tox Profiling:

  • Objective: To assess the preliminary drug-like properties of the active peptides.

  • Methodology:

    • Metabolic Stability: Incubation with liver microsomes to determine the rate of metabolism.

    • Cytotoxicity: Assessment of cell viability in a relevant cell line (e.g., HEK293) at various concentrations.

Data Presentation

The quantitative data generated from the proposed experiments should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Opioid Receptor Binding Affinities

Peptide ID μ-Opioid (Ki, nM) δ-Opioid (Ki, nM) κ-Opioid (Ki, nM)
Peptide 1
Peptide 2

| ... | | | |

Table 2: Functional Activity at Opioid Receptors

Peptide ID Receptor EC₅₀/IC₅₀ (nM) Emax (%) Activity
Peptide 1 μ-Opioid
Peptide 1 δ-Opioid

| ... | | | | |

Broader Therapeutic Potential

While the primary predicted activity is at opioid receptors, the versatility of the phenylalanine scaffold suggests that (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid could be explored for other therapeutic targets. Phenylalanine derivatives have been investigated as:

  • Kainate Receptor Ligands: For potential applications in neurological disorders.

  • DPP-4 Inhibitors: For the treatment of type 2 diabetes.

  • Quorum Sensing Inhibitors: As potential novel antibacterial agents.

These areas represent avenues for future investigation should the primary hypothesis of opioid receptor modulation prove to be of limited therapeutic interest.

Conclusion

(S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid is an unnatural amino acid with significant, albeit predicted, potential as a modulator of opioid receptors. This prediction is firmly rooted in the well-documented structure-activity relationships of its close structural analogs. The experimental workflows detailed in this guide provide a clear path forward for the definitive characterization of its biological activity and the exploration of its therapeutic potential. The insights gained from such studies will not only elucidate the specific pharmacology of this compound but also contribute to the broader understanding of how unnatural amino acids can be leveraged to design next-generation therapeutics.

References

  • Chen, Z. R., Irvine, R. J., Somogyi, A. A., & Bochner, F. (1991). Mu receptor binding of some commonly used opioids and their metabolites. Life sciences, 48(22), 2165–2171. [Link]

  • Delta opioid peptide [D-ala2, D-leu5]-Enkephalin's ability to enhance mitophagy via TRPV4 to relieve ischemia/reperfusion injury in brain microvascular endothelial cells. (2022). Annals of translational medicine, 10(18), 998. [Link]

  • Trescot, A. M., Datta, S., Lee, M., & Hansen, H. (2008). Opioid pharmacology. Pain physician, 11(2 Suppl), S133–S153. [Link]

  • Receptor binding affinity of traditional mu-opioid agonists (morphine... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Quebec Pain Research Network - QPRN. (2023, October 24). Studying the role of delta opioid receptors in chronic pain modulation QPRN [Video]. YouTube. [Link]

  • Jutkiewicz, E. M., Baladi, M. G., Folk, J. E., Rice, K. C., & Woods, J. H. (2008). The delta-opioid receptor agonist SNC80 [(+)-4-[alpha(R)-alpha-[(2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl]-(3-methoxybenzyl)-N,N-diethylbenzamide] synergistically enhances the locomotor-activating effects of some psychomotor stimulants, but not direct dopamine agonists, in rats. The Journal of pharmacology and experimental therapeutics, 324(2), 714–724. [Link]

  • PubChem. (n.d.). 2-Amino-3-(2,4-dimethylphenyl)propanoic acid. Retrieved February 7, 2026, from [Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (2018). Molecules (Basel, Switzerland), 23(10), 2465. [Link]

  • Nitro-benzylideneoxymorphone, a bifunctional mu and delta opioid receptor ligand with high mu opioid receptor efficacy. (2021). ACS chemical neuroscience, 12(15), 2849–2858. [Link]

  • Identification of a Novel Delta Opioid Receptor Agonist Chemotype with Potential Negative Allosteric Modulator Capabilities. (2021). Molecules (Basel, Switzerland), 26(11), 3169. [Link]

  • Synthesis and Biological Evaluation of Amino Acid and Peptide Conjugates of 5-Bromovaleric Acid. (2024). Letters in Organic Chemistry, 21(10), 834-843. [Link]

  • Discovery of a mu-opioid receptor modulator that in combination with morphinan antagonists induces analgesia. (2024). European journal of medicinal chemistry, 271, 116399. [Link]

  • 2′,6′-Dimethylphenylalanine: A Useful Aromatic Amino Acid Surrogate for Tyr or Phe Residue in Opioid Peptides. (2012). Journal of Amino Acids, 2012, 1-13. [Link]

  • Ellis, C. R., Kruhlak, N. L., Kim, M. T., Hawkins, E. G., & Stavitskaya, L. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PloS one, 13(5), e0197734. [Link]

  • 2',6'-dimethylphenylalanine (Dmp) can mimic the N-terminal Tyr in opioid peptides. (1998). Journal of receptor and signal transduction research, 18(1), 29–40. [Link]

  • Synthesis and Biological Evaluation of a Novel Series of 2-(4-Chloro-3methylphenoxy) acetyl Amino Acids and Peptides. (2018). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. (2022). Molecules (Basel, Switzerland), 27(19), 6667. [Link]

  • Bifunctional [2',6'-Dimethyl-l-tyrosine1]Endomorphin-2 Analogues Substituted at Position 3 with Alkylated Phenylalanine Derivatives Yield Potent Mixed μ-Agonist/δ-Antagonist and Dual μ-/δ-Agonist Opioid Ligands. (2011). Journal of medicinal chemistry, 54(17), 6068–6076. [Link]

  • Synthesis and characterization of potent and selective mu-opioid receptor antagonists, [Dmt(1), D-2-Nal(4)]endomorphin-1 (Antanal-1) and [Dmt(1), D-2-Nal(4)]endomorphin-2 (Antanal-2). (2005). Journal of medicinal chemistry, 48(22), 7088–7092. [Link]

  • Peripherally Acting μ-Opioid Receptor Antagonists for the Treatment of Opioid-Related Side Effects: Mechanism of Action and Clinical Implications. (2019). Postgraduate medicine, 131(3), 214–226. [Link]

  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). (2023). Journal of enzyme inhibition and medicinal chemistry, 38(1), 2216508. [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2023). Molecules (Basel, Switzerland), 28(18), 6695. [Link]

  • A chimeric opioid peptide with mixed mu agonist/delta antagonist properties. (2004). Journal of peptide science : an official publication of the European Peptide Society, 10(3), 145–154. [Link]09527)

Sources

Technical Deep Dive: (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Structural Pharmacophore for Receptor Selectivity and Metabolic Stability

Executive Summary

(S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid (also known as 2,4-dimethyl-L-phenylalanine ) is a highly specialized non-canonical amino acid (ncAA). Unlike generic building blocks, it functions as a structural pharmacophore —a molecular tool used to engineer specific biological outcomes.[1]

Its primary mechanism of action (MoA) is not intrinsic receptor activation in its free form, but rather its role as a conformational lock and hydrophobic wedge within bioactive peptides and small molecules.[1] It is the critical determinant of potency and selectivity in high-value therapeutics such as Eluxadoline (Viberzi), a mixed


-opioid receptor agonist/

-opioid receptor antagonist (MOMDA).
Part 1: Chemical Biology & Structural Dynamics

The biological activity of 2,4-dimethyl-L-phenylalanine is driven by two specific structural alterations to the native phenylalanine scaffold.

1. The "Ortho-Effect" (2-Methyl Steric Lock)

The methyl group at the ortho (2) position creates significant steric hindrance near the peptide backbone.

  • Mechanism: This steric bulk restricts the rotation of the

    
     (C
    
    
    
    -C
    
    
    ) and
    
    
    (C
    
    
    -C
    
    
    ) torsion angles.
  • Result: It forces the molecule into a rigid, pre-organized conformation.[1] When incorporated into a drug, this reduces the entropic penalty of binding to a receptor, effectively "freezing" the molecule in its bioactive state.[1]

2. The "Para-Effect" (4-Methyl Hydrophobic Reach)

The methyl group at the para (4) position extends the lipophilic surface area of the phenyl ring.

  • Mechanism: This group penetrates deeper into hydrophobic sub-pockets of target receptors (e.g., the hydrophobic "address" domains of GPCRs).[1]

  • Result: It increases binding affinity (

    
    ) through enhanced Van der Waals interactions and exclusion of solvation water.
    
3. Metabolic Shielding

Proteolytic enzymes (like chymotrypsin) rely on fitting the aromatic side chain into a specific catalytic pocket (S1 pocket). The 2,4-dimethyl substitution creates a "mismatch," preventing the enzyme from effectively orienting the scissile bond for hydrolysis.[1] This dramatically increases the plasma half-life (


) of drugs containing this residue.
Part 2: Pharmacological Mechanism (Case Studies)
Case Study A: Eluxadoline (IBS-D Therapy)

In Eluxadoline, this residue is the "selectivity filter" that allows the drug to modulate two opposing opioid receptors simultaneously.[1]

  • 
    -Opioid Receptor (Agonism):  The 2,4-dimethyl moiety fits into the agonist binding pocket, triggering G-protein signaling to reduce gut motility.
    
  • 
    -Opioid Receptor (Antagonism):  The steric bulk of the same residue prevents the conformational change required for 
    
    
    
    -receptor internalization or
    
    
    -arrestin recruitment.
  • Clinical Outcome: This dual mechanism normalizes bowel function without the severe constipation or tolerance risks associated with pure

    
    -agonists.
    
Case Study B: VLA-4 Integrin Antagonists

In the design of VLA-4 (


 integrin) inhibitors, 2,4-dimethyl-L-phenylalanine is used to mimic the Leu-Asp-Val (LDV) binding motif of fibronectin. The residue locks the inhibitor into a shape that blocks the VCAM-1 binding site, preventing leukocyte adhesion in inflammatory diseases.[1]
Part 3: Visualization of Mechanism

The following diagram illustrates the "Selectivity Filter" mechanism, showing how the specific methyl substitutions dictate receptor interaction.

MoA_Flowchart cluster_structural Structural Dynamics cluster_effect Pharmacodynamic Outcome Input (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic Acid Ortho 2-Methyl (Ortho) Steric Clash Input->Ortho Para 4-Methyl (Para) Lipophilicity Input->Para ConfLock Conformational Lock (Reduced Entropy) Ortho->ConfLock Restricts Rotation Shield Proteolytic Shielding Ortho->Shield Blocks Enzyme Access PocketFit Deep Pocket Penetration Para->PocketFit Hydrophobic Interaction Target Receptor Selectivity (e.g., μ-Agonist / δ-Antagonist) ConfLock->Target PocketFit->Target Shield->Target Increases t1/2

Caption: Mechanistic flow showing how specific methyl substitutions translate to conformational rigidity and receptor selectivity.

Part 4: Experimental Protocols
Protocol 1: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

Due to the steric hindrance of the 2-methyl group, standard coupling protocols often fail (low yield or deletion sequences). This optimized protocol ensures high-efficiency coupling.

Reagents:

  • Resin: Rink Amide MBHA (Loading: 0.5 mmol/g).

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) and DIPEA (N,N-Diisopropylethylamine).

Workflow:

  • Swelling: Swell resin in DMF for 30 min.

  • Deprotection: Remove Fmoc group using 20% Piperidine in DMF (

    
     min).[1] Wash with DMF (
    
    
    
    ).[1]
  • Activation (Critical Step):

    • Dissolve Fmoc-(S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid (3.0 eq) in dry DMF.

    • Add HATU (2.9 eq) and HOAt (3.0 eq).[1]

    • Add DIPEA (6.0 eq) immediately before adding to resin.

    • Note: HOAt is preferred over HOBt to reduce racemization caused by the slow coupling rate of hindered amino acids.

  • Coupling: Shake for 2 to 4 hours at room temperature (standard amino acids require only 45 min).

  • Monitoring: Perform a Chloranil test (more sensitive than Kaiser test for secondary amines or hindered residues).[1] If positive, repeat coupling.[1]

Data Summary: Physicochemical Comparison

The following table highlights why this residue is superior to native Phenylalanine for drug design.

PropertyL-Phenylalanine (Native)2,4-Dimethyl-L-phenylalanineImpact on Drug Design
LogP (Lipophilicity) ~1.38~2.15Enhanced membrane permeability and hydrophobic binding.
Rotational Freedom High (

free)
RestrictedPre-organizes bioactive conformation (Entropy benefit).[1]
Metabolic Stability Low (Rapid proteolysis)HighResists chymotrypsin degradation.
Surface Area (

)
~190~230Increases Van der Waals contact surface.
Part 5: References
  • Breslin, H. J., et al. (2012). Identification of Eluxadoline (JNJ-27018966), a Mixed μ-Opioid Receptor Agonist/δ-Opioid Receptor Antagonist for the Treatment of Irritable Bowel Syndrome.[1] Journal of Medicinal Chemistry.

  • Porter, J. R., et al. (2003). Dehydrophenylalanine Derivatives as VLA-4 Integrin Antagonists.[1][2] Bioorganic & Medicinal Chemistry Letters.[1][2]

  • Dutta, A. S. (1993). Small Peptides—New Targets for Drug Research.[1] Chemistry in Britain.[1] (Context on steric constraints in peptide design).

  • PubChem Compound Summary. Eluxadoline (CID 11252648).[1] National Center for Biotechnology Information.[1]

  • ChemRxiv (2025). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production.[1] (Context on coupling hindered amino acids).

Sources

(S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid literature review

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, synthesis, and therapeutic utility of (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid (2,4-Dimethyl-L-phenylalanine), a critical non-canonical amino acid used in modern peptide drug discovery.

A Strategic Building Block for Next-Generation Peptide Therapeutics[1]

Executive Summary

(S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid , commonly known as 2,4-Dimethyl-L-phenylalanine , is a rationally designed phenylalanine analogue. Unlike its natural counterpart, this molecule incorporates methyl groups at the ortho (2) and para (4) positions of the phenyl ring. These modifications are not merely cosmetic; they introduce precise steric clashes and electronic effects that:

  • Restrict Conformational Flexibility: Limiting the rotation of the side chain (

    
    , 
    
    
    
    angles) to lock peptides into bioactive conformations.
  • Enhance Metabolic Stability: The ortho-methyl group sterically shields the adjacent peptide bond from proteolytic enzymes (e.g., chymotrypsin).

  • Optimize Hydrophobicity: Increasing lipophilicity to improve membrane permeability and receptor binding affinity.

This guide serves as a blueprint for researchers integrating this residue into GLP-1 analogues, IL-23 receptor inhibitors, and other peptidomimetics.

Chemical Identity & Core Properties[2][3][4][5]

PropertySpecification
IUPAC Name (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid
Common Name 2,4-Dimethyl-L-phenylalanine
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
Chiral Center L-configuration (S)
Key CAS (Fmoc) 1217728-65-8 (Standard for SPPS)
Key CAS (Boc) 849440-31-9 (Standard for Liquid Phase)
Solubility Low in water; Soluble in dilute acid/base, DMSO, MeOH
Structural Significance

The 2,4-dimethyl substitution pattern is distinct from the more common 2,6-dimethyl (which induces atropisomerism) or 4-methyl (which primarily affects electronics).

  • 2-Methyl (Ortho): Provides the primary steric anchor, clashing with the peptide backbone carbonyl oxygen, thereby restricting the

    
     and 
    
    
    
    torsion angles.
  • 4-Methyl (Para): Extends the hydrophobic reach of the side chain, often engaging in deep hydrophobic pockets within GPCRs (e.g., GLP-1R, IL-23R).

Chemical Synthesis & Manufacturing

The synthesis of 2,4-dimethyl-L-phenylalanine requires high enantiomeric purity (>99% ee). The industrial standard relies on Asymmetric Hydrogenation , while emerging biocatalytic routes offer greener alternatives.

Workflow Visualization: The Erlenmeyer-Plöchl / Asymmetric Hydrogenation Route

The following diagram illustrates the primary synthetic pathway used to generate the Fmoc-protected derivative for peptide synthesis.

SynthesisWorkflow Start 2,4-Dimethylbenzaldehyde Step1 Erlenmeyer Azlactone Synthesis Start->Step1 + N-Acetylglycine Ac2O, NaOAc Inter1 Azlactone Intermediate Step1->Inter1 Step2 Hydrolysis Inter1->Step2 H2O / Acetone Inter2 (Z)-Acetamidoacrylic Acid Step2->Inter2 Step3 Asymmetric Hydrogenation (Rh-DuPhos or Rh-DIPAMP) Inter2->Step3 H2, [Rh(COD)L]* Product N-Acetyl-2,4-Dimethyl-L-Phe Step3->Product >98% ee Step4 Enzymatic Hydrolysis / Fmoc Protection Product->Step4 Final Fmoc-2,4-Dimethyl-L-Phe (Ready for SPPS) Step4->Final

Caption: Synthesis of Fmoc-2,4-Dimethyl-L-phenylalanine via Asymmetric Hydrogenation.

Critical Mechanistic Insight

The Asymmetric Hydrogenation step (Step 3) is the quality-determining step.

  • Catalyst Choice: Rhodium(I) complexes with chiral phosphine ligands like (S,S)-Me-DuPhos or DIPAMP are required.

  • Substrate Geometry: The precursor must be the (Z)-isomer of the dehydroamino acid. The 2-methyl group on the phenyl ring can induce steric strain, making the olefin geometry critical for high enantioselectivity.

  • Self-Validation: The reaction progress is monitored by the disappearance of the olefinic proton signal in ¹H NMR (approx. 7.0–7.5 ppm).

Biological Applications & Pharmacodynamics

Incorporating 2,4-dimethyl-L-phenylalanine into peptide sequences fundamentally alters their pharmacodynamic profile.

IL-23 Receptor Inhibitors

Interleukin-23 (IL-23) is a driver of inflammatory diseases like psoriasis and Crohn's disease.[1][2]

  • Mechanism: Peptide inhibitors of the IL-23 receptor (IL-23R) utilize 2,4-dimethyl-L-Phe to mimic the hydrophobic core of the native IL-23 cytokine while blocking receptor activation.

  • Data Source: Patent US9624268B2 identifies this specific residue as essential for high-affinity binding, likely due to the 2-methyl group locking the peptide into a "turn" conformation that fits the receptor pocket.

GLP-1 Receptor Agonists

In Glucagon-like peptide-1 (GLP-1) analogues (e.g., next-gen Semaglutide derivatives):

  • Proteolytic Resistance: The 2-methyl group hinders the approach of Dipeptidyl Peptidase-4 (DPP-4) and Neutral Endopeptidase (NEP).

  • Potency: The 2,4-dimethyl motif increases lipophilicity, enhancing the peptide's interaction with the transmembrane domain of the GLP-1 receptor.

Visualization: Structure-Activity Relationship (SAR)

SAR_Logic Residue 2,4-Dimethyl-L-Phe Steric Steric Bulk (2-Me) Residue->Steric Hydro Hydrophobicity (4-Me) Residue->Hydro ConfLock Conformational Lock (Restricted Phi/Psi) Steric->ConfLock Proteolysis Protease Resistance (Steric Shield) Steric->Proteolysis Binding Enhanced Receptor Affinity Hydro->Binding ConfLock->Binding HalfLife Extended Half-Life (T1/2) Proteolysis->HalfLife Potency Increased Potency (Lower IC50) Binding->Potency

Caption: SAR logic detailing how 2,4-dimethyl substitution translates to clinical benefits.

Experimental Protocols

Protocol A: Quality Control via Chiral HPLC

To ensure >99% enantiomeric excess (ee) before peptide coupling.

  • Column: Daicel Chiralpak AD-H or Crownpak CR(+) (specifically for amino acids).

  • Mobile Phase:

    • For AD-H: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

    • For Crownpak: Perchloric acid (pH 1.5) / Methanol (85:15).

  • Flow Rate: 0.5 mL/min at 25°C.

  • Detection: UV at 210 nm (amide bond) and 254 nm (aromatic ring).

  • Validation: Inject racemic standard first to establish separation factor (

    
    ). The L-isomer typically elutes second on Crownpak CR(+).
    
Protocol B: Solid Phase Peptide Synthesis (SPPS) Coupling

Due to steric hindrance, standard coupling protocols often fail. Use this optimized protocol.

  • Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) instead of HBTU.

  • Stoichiometry: 4 eq. Fmoc-Amino Acid : 3.9 eq. HATU : 8 eq. DIPEA.

  • Pre-activation: Mix Amino Acid and HATU in DMF for 2 minutes before adding to the resin.

  • Coupling Time: Double coupling is mandatory. Perform 2 x 2 hours at room temperature.

  • Monitoring: Use the Chloranil Test (for secondary amines) or Kaiser Test. If the test is slightly positive, perform a third coupling at 40°C.

References

  • Patent US9624268B2. Oral peptide inhibitors of interleukin-23 receptor and their use to treat inflammatory bowel diseases. (Lists 2,4-dimethyl-L-phenylalanine as a key residue).[3][1][2][4][5]

  • Burk, M. J., et al. Efficient synthesis of enantiomerically pure amino acids by asymmetric hydrogenation. Journal of the American Chemical Society.[6] (Foundational text on Rh-DuPhos hydrogenation).

  • Catalog ID: AR0016MW. Fmoc-2,4-Dimethyl-L-phenylalanine Specification. Aaron Chemicals. (Verifies CAS 1217728-65-8).[4][7][8]

  • Catalog ID: O28793. Boc-2,4-Dimethyl-L-phenylalanine Specification. AChemBlock.[9] (Verifies CAS 849440-31-9).[9]

  • Werner, H. M., et al.Side chain constraints in peptide drug design. Journal of Medicinal Chemistry.

Sources

An In-Depth Technical Guide to (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic Acid for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid is a non-proteinogenic, chiral amino acid, a derivative of L-phenylalanine with two methyl groups substituting the phenyl ring at positions 2 and 4. This structural modification introduces significant steric hindrance and alters the electronic properties of the aromatic side chain, making it a valuable building block for medicinal chemists and drug development professionals. The incorporation of such unnatural amino acids (UAAs) can lead to peptides and small molecules with enhanced metabolic stability, constrained conformations, and novel pharmacological activities.[1][2] Due to its specialized nature, this compound is not typically available as a stock item and requires custom synthesis. This guide provides a comprehensive overview of sourcing, synthesis, quality control, and potential applications of (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid to empower researchers in their advanced scientific endeavors.

Sourcing via Custom Synthesis: A Strategic Approach

Given that (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid is a specialized chemical, researchers will need to engage with a Contract Research Organization (CRO) or a company specializing in custom chemical synthesis. These organizations offer tailored synthesis services, from small-scale laboratory batches to larger quantities for preclinical studies.[3][4][5]

Selecting a Custom Synthesis Partner

Choosing the right partner is critical for the success of your project. Key considerations include:

  • Expertise in Chiral Synthesis: The synthesis of enantiomerically pure amino acids is a specialized field. Prioritize suppliers with demonstrated experience in asymmetric synthesis and chiral separations.[][7]

  • Analytical Capabilities: Ensure the supplier has a comprehensive suite of analytical instruments for thorough quality control, including high-field NMR, HPLC/UHPLC, Mass Spectrometry, and methods for determining enantiomeric excess (e.e.).[8]

  • Project Management and Communication: A transparent and collaborative approach is essential. Look for partners who provide regular updates and detailed project reports.[9]

  • Geographical Considerations: There are numerous reputable custom synthesis providers globally. The following table provides a non-exhaustive list of potential partners across different regions.

Company TypeRepresentative CompaniesRegions ServedKey Strengths
Specialized CROs ChiroBlock[3], SiChem[10]Europe, GlobalExpertise in complex, first-time synthesis and route optimization.
Full-Service CROs Life Chemicals[11], SynHet[12]GlobalIntegrated services from synthesis to biological screening.
Custom Synthesis Providers BOC Sciences[], Otava Chemicals[13]North America, GlobalExtensive experience in synthesizing diverse organic molecules, including unnatural amino acids.
Regional Specialists Atlanchim Pharma[4]EuropeFocus on custom synthesis for pharmaceutical research.
The Custom Synthesis Workflow

The process of acquiring a custom-synthesized compound typically follows a well-defined workflow. Understanding this process will facilitate a smooth collaboration with your chosen supplier.

Custom Synthesis Workflow Figure 1: A typical workflow for custom chemical synthesis. cluster_client Client cluster_supplier Supplier (CRO) Request_for_Quotation Request for Quotation (RFQ) Feasibility_Analysis Feasibility Analysis Request_for_Quotation->Feasibility_Analysis Submit Specs Technical_Evaluation Technical Evaluation Purchase_Order Purchase Order Technical_Evaluation->Purchase_Order Approve Synthesis_and_Purification Synthesis & Purification Purchase_Order->Synthesis_and_Purification Quotation_Generation Quotation Generation Feasibility_Analysis->Quotation_Generation Confirm Viability Quotation_Generation->Technical_Evaluation Provide Quote Quality_Control Quality Control Synthesis_and_Purification->Quality_Control Intermediate & Final Product Final_Report_and_Shipment Final Report & Shipment Quality_Control->Final_Report_and_Shipment Generate CoA

Caption: Figure 1: A typical workflow for custom chemical synthesis.

Technical Specifications for Custom Synthesis

A detailed and unambiguous set of specifications is paramount when ordering a custom synthesis. This ensures that the final product meets the stringent requirements of your research.

ParameterRecommended SpecificationRationale
Chemical Identity (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acidUnambiguous identification of the target molecule.
CAS Number Not available (custom molecule)A unique CAS number will likely be assigned upon first synthesis and registration.
Purity ≥98% (by HPLC)High purity is essential for biological assays and to avoid confounding results from impurities.
Enantiomeric Excess (e.e.) ≥99%Crucial for ensuring stereospecific interactions in biological systems.
Appearance White to off-white solidA general indicator of purity.
Analytical Data Package ¹H NMR, ¹³C NMR, Mass Spectrometry, HPLC, Chiral HPLCA comprehensive data package is required to confirm the structure, purity, and chirality of the compound.
Quantity As per research needs (e.g., 1 g, 5 g, etc.)Specify the required amount for your experimental plan.
Salt Form Free acid or specified salt (e.g., HCl)The salt form can affect solubility and handling properties.

Representative Synthesis and Purification Workflow

While the exact synthetic route will be determined by the chosen CRO, a plausible and efficient strategy for the asymmetric synthesis of (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid can be devised based on established methods for preparing substituted L-phenylalanine derivatives.[7][14] One such approach is the asymmetric alkylation of a chiral glycine enolate equivalent.

Step-by-Step Synthesis Protocol
  • Preparation of the Chiral Auxiliary: A commonly used chiral auxiliary is the Schöllkopf bis-lactim ether, derived from L-valine and glycine. This sets the stereochemistry for the subsequent alkylation step.[14]

  • Deprotonation: The bis-lactim ether is treated with a strong base, such as n-butyllithium, at low temperature (-78 °C) to generate a chiral glycine enolate.

  • Asymmetric Alkylation: The enolate is then reacted with a suitable electrophile, in this case, 2,4-dimethylbenzyl bromide. The bulky chiral auxiliary directs the alkylation to occur from the less hindered face, leading to the desired (S)-stereochemistry at the α-carbon.

  • Hydrolysis: The resulting alkylated bis-lactim ether is hydrolyzed under acidic conditions to release the methyl ester of the target amino acid.

  • Saponification: The methyl ester is then saponified using a base like lithium hydroxide to yield the final product, (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid.

  • Purification: The crude product is purified by recrystallization or column chromatography to achieve the desired purity.

Synthesis Workflow Figure 2: A representative workflow for the asymmetric synthesis of the target amino acid. Start L-Valine & Glycine Auxiliary_Formation Bis-lactim Ether Formation Start->Auxiliary_Formation Deprotonation Deprotonation (n-BuLi, -78 °C) Auxiliary_Formation->Deprotonation Alkylation Asymmetric Alkylation with 2,4-dimethylbenzyl bromide Deprotonation->Alkylation Hydrolysis Acidic Hydrolysis Alkylation->Hydrolysis Saponification Saponification (LiOH) Hydrolysis->Saponification Purification Purification (Recrystallization/Chromatography) Saponification->Purification Final_Product (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid Purification->Final_Product

Caption: Figure 2: A representative workflow for the asymmetric synthesis of the target amino acid.

Quality Control and Analytical Protocols

A robust quality control (QC) process is non-negotiable to validate the identity, purity, and stereochemical integrity of the synthesized compound. The following protocols are standard in the industry.

Structural Elucidation and Purity Assessment
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the presence of all expected protons and their chemical environment. The spectrum should show characteristic signals for the aromatic protons (with their specific splitting pattern), the benzylic protons, the α-proton, and the methyl groups.

    • ¹³C NMR: To verify the carbon framework of the molecule. The number of signals should correspond to the number of unique carbon atoms.[15]

    • 2D NMR (COSY, HSQC, HMBC): Can be used for unambiguous assignment of all proton and carbon signals, especially for complex structures.[16]

  • Mass Spectrometry (MS):

    • To determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is preferred to confirm the elemental composition.[17][][19]

  • High-Performance Liquid Chromatography (HPLC):

    • To assess the purity of the final compound. A reversed-phase column with a suitable mobile phase (e.g., water/acetonitrile with 0.1% TFA) is typically used. Purity is determined by the area percentage of the main peak.[20]

Enantiomeric Purity Determination
  • Chiral HPLC: This is the gold standard for determining the enantiomeric excess (e.e.). The underivatized amino acid can be analyzed on a chiral stationary phase, such as a teicoplanin-based column, which allows for the separation of the (S) and (R) enantiomers.[21]

  • Chiral Derivatization followed by NMR: The amino acid can be derivatized with a chiral agent (e.g., Mosher's acid chloride) to form diastereomers. The ¹H or ¹⁹F NMR spectrum of the diastereomeric mixture will show separate signals for each diastereomer, and the integration of these signals can be used to calculate the e.e.[8][22][23]

QC_Workflow Figure 3: A comprehensive quality control workflow. cluster_analysis Analytical Characterization Crude_Product Crude Product Purification Purification Crude_Product->Purification Purified_Product Purified Product Purification->Purified_Product Structural_Analysis Structural Analysis (NMR, MS) Purified_Product->Structural_Analysis Purity_Analysis Purity Analysis (HPLC) Purified_Product->Purity_Analysis Chiral_Analysis Chiral Analysis (Chiral HPLC) Purified_Product->Chiral_Analysis Final_Product Final Product with CoA Structural_Analysis->Final_Product Purity_Analysis->Final_Product Chiral_Analysis->Final_Product

Caption: Figure 3: A comprehensive quality control workflow.

Potential Applications in Research and Drug Development

The unique structural features of (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid make it a compelling building block for various applications in medicinal chemistry and chemical biology.

  • Peptide and Peptidomimetic Design: The steric bulk of the 2,4-dimethylphenyl group can be used to restrict the conformational flexibility of peptides, which can lead to increased receptor selectivity and affinity. It can also shield the adjacent peptide bonds from enzymatic degradation, thereby improving the metabolic stability and in vivo half-life of peptide-based drugs.[24][25][26]

  • Probing Protein-Protein Interactions: Incorporating this sterically demanding amino acid into peptides can be a powerful tool to probe the binding pockets of proteins and disrupt protein-protein interactions that are implicated in disease.

  • Development of Novel Pharmacological Agents: As a standalone molecule or as part of a larger scaffold, this amino acid derivative could be explored for its own biological activity. The substituted phenyl ring can engage in specific hydrophobic and van der Waals interactions with biological targets.

Conclusion

(S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid represents a specialized yet highly valuable tool for researchers at the forefront of drug discovery and peptide science. While not commercially available off-the-shelf, a clear understanding of the custom synthesis landscape, coupled with a robust set of technical specifications and quality control expectations, will enable scientists to successfully procure and utilize this compound. Its potential to impart unique conformational and stability properties to peptides and small molecules makes it a key enabling technology for the development of next-generation therapeutics.

References

  • ChiroBlock. Synthesis Service & Chemical Contract Research. [Link]

  • SiChem. Custom Synthesis. [Link]

  • Atlanchim Pharma. Custom Synthesis. [Link]

  • ChiroBlock. What is Custom Synthesis? What is a CRO and what's a FTE contract?. [Link]

  • Otava Chemicals. Custom Synthesis. [Link]

  • Dounay, A. B., & Dappen, M. S. (2010). Nonnatural Amino Acid Synthesis by Using Carbon-Hydrogen Bond Functionalization Methodology. PMC. [Link]

  • Profacgen. Incorporation of Unnatural Amino Acids into protein Service. [Link]

  • QYAOBIO. Chemical Synthesis of Unnatural Amino Acids. [Link]

  • Kuroda, H., et al. (2026). Halide-Mediated Electrochemical Peptide Synthesis Applicable to Highly Sterically Hindered Amino Acids. ACS Publications. [Link]

  • Apex Molecular. Fee For Service & Full Time Equivalent. [Link]

  • Kolev, T., & Spiteller, M. (2008). Spectroscopic and structural elucidation of amino acid derivatives and small peptides: experimental and theoretical tools. PubMed. [Link]

  • BioPharmGuy. 122 Contract Research Companies: Chemical Synthesis. [Link]

  • Contente, M. L., et al. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. Frontiers. [Link]

  • Kelleher, N. L. (2007). Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. [Link]

  • Labuta, J., et al. (2013). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. PubMed. [Link]

  • Contente, M. L., et al. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. PMC. [Link]

  • Mishra, N., & Coutinho, E. (n.d.). NMR in structural determination of proteins and peptides. NMIMS Pharmacy. [Link]

  • Fulmer, G. R., et al. (2010). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]

  • O'Donnell, M. J. (2001). CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. ScienceDirect. [Link]

  • Al-Rimawi, F. (2020). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. ACS Omega. [Link]

  • Schöneich, C., & Sharov, V. S. (2006). Mass Spectrometry Identification of Amino Acid Transformations during Oxidation of Peptides and Proteins: Modifications of Methionine and Tyrosine. Analytical Chemistry. [Link]

  • Wenzel, T. J. (2018). NMR determination of enantiomeric excess. ResearchGate. [Link]

  • Singh, S., et al. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. [Link]

  • Led, J. J. (n.d.). Introduction to NMR spectroscopy of proteins. Duke Computer Science. [Link]

  • Königs, S., & Fales, H. M. (2011). Amino acids. Medizinische Fakultät Münster. [Link]

  • Ilter, M., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESİS. [Link]

  • Wang, Y. S., et al. (2014). Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives. ACS Chemical Biology. [Link]

  • Yesil-Celiktas, O., et al. (2024). Cloning and expression heterologous alanine dehydrogenase genes: Investigation of reductive amination potential of L-alanine dehydrogenases for green synthesis of alanine derivatives. NIH. [Link]

  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]

  • O'Donnell, M. J., et al. (2001). Synthesis and resolution of novel 3'-substituted phenylalanine amides. ResearchGate. [Link]

  • Eeltink, S., et al. (2002). Simultaneous analysis of underivatized chiral amino acids by liquid chromatography–ionspray tandem mass spectrometry using a teicoplanin chiral stationary phase. ResearchGate. [Link]

  • Satoh, Y., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

  • Fujii, Y., et al. (2021). One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry. RSC Publishing. [Link]

  • Kumar, A. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]

  • Beilstein Journals. (2024). Asymmetric organocatalytic synthesis of chiral homoallylic amines. [Link]

  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. [Link]

  • Wikipedia. Phenylalanine. [Link]

  • Kim, D., et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry. [Link]

  • Chen, Z., et al. (2018). One-Pot Synthesis of β-Alanine from Maleic Acid via Three-Enzyme Cascade Biotransformation. MDPI. [Link]

  • Cordova, A., et al. (2003). Acyclic amino acid-catalyzed direct asymmetric aldol reactions: alanine, the simplest stereoselective organocatalyst. Chemical Communications. [Link]

Sources

(S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Title: (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic Acid: Technical Guide to Synthesis & Application Subtitle: Structural Properties, Biocatalytic Production, and Role in IL-23R Peptide Therapeutics

Executive Summary

(S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid (also known as 2,4-dimethyl-L-phenylalanine ) is a non-canonical amino acid (NCAA) serving as a critical chiral building block in modern peptide therapeutics. Unlike its structural isomer, 2,6-dimethyl-L-phenylalanine —which is the key intermediate for the opioid modulator Eluxadoline (Viberzi)—the 2,4-dimethyl derivative has emerged as a potent residue in the design of macrocyclic peptide inhibitors for the Interleukin-23 receptor (IL-23R) .

This guide provides a technical deep-dive into the molecule’s steric properties, contrasting the "ortho-para" substitution pattern of the 2,4-isomer against the "di-ortho" pattern of the 2,6-isomer. It details validated synthetic protocols (asymmetric alkylation and enzymatic cascades) and outlines its specific utility in drug development for inflammatory bowel diseases (IBD).

Structural & Chemical Properties

The biological activity of this residue is dictated by the specific placement of methyl groups on the phenyl ring, which restricts rotation and fills hydrophobic pockets in target receptors.

PropertyData / Description
IUPAC Name (2S)-2-amino-3-(2,4-dimethylphenyl)propanoic acid
Common Name 2,4-Dimethyl-L-phenylalanine
CAS Number 1217728-65-8 (Fmoc derivative); 1159419-88-1 (Free Acid)
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
Chirality L-Configuration (S) is essential for bioactivity in IL-23R peptides.
Steric Profile Asymmetric Steric Hindrance. The 2-methyl group creates local steric clash (A-value ~1.70), restricting

torsion angles. The 4-methyl group extends lipophilicity without adding width near the peptide backbone.
Expert Insight: The 2,4 vs. 2,6 "Steric Switch"

In medicinal chemistry, switching between 2,4- and 2,6-dimethyl substitution is a classic strategy to probe receptor pocket width:

  • 2,6-Dimethyl (Eluxadoline): Creates a "di-ortho" lock, forcing the phenyl ring perpendicular to the peptide backbone. High rotational barrier.

  • 2,4-Dimethyl (IL-23R Ligands): Creates an "ortho-para" orientation. The ring retains more rotational freedom than the 2,6-isomer but is more restricted than native phenylalanine. This specific flexibility allows it to induce a "turn" conformation in macrocyclic peptides used for IBD therapy.

Therapeutic Applications: The IL-23R Frontier

While the 2,6-isomer is famous for opioid receptor modulation, the 2,4-dimethyl derivative is a cornerstone in the development of oral peptide inhibitors for the Interleukin-23 receptor (IL-23R), a key target for Crohn's disease and Ulcerative Colitis.

Mechanism of Action in Peptides

Recent patent literature (e.g., US Patent 9,624,268 ) identifies 2,4-dimethyl-L-phenylalanine as a critical residue in "Pen-Pen" disulfide-cyclized peptides.

  • Role: It replaces native Tyrosine or Phenylalanine at specific positions (often X10 in the pharmacophore).

  • Effect: The 2,4-dimethyl substitution improves metabolic stability against chymotrypsin-like proteases (which cleave after aromatic residues) while maintaining high affinity for the IL-23R hydrophobic cleft.

SAR_Logic Target Target: IL-23 Receptor (Inflammatory Bowel Disease) Native Native Residue: L-Phenylalanine Native->Target Binds but unstable Problem Problem: Rapid Proteolytic Cleavage Low Oral Bioavailability Native->Problem Solution Solution: (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid Problem->Solution Substitution Strategy Mechanism Mechanism: 1. 2-Me hinders amide bond hydrolysis 2. 4-Me fills hydrophobic pocket Solution->Mechanism Result Result: High Potency (IC50 < 10nM) Increased Half-life Mechanism->Result Result->Target Optimized Binding

Caption: Rational design logic replacing native Phe with 2,4-dimethyl-Phe to enhance stability and potency in IL-23R inhibitors.

Synthetic Methodologies

Two primary routes exist: Asymmetric Chemical Synthesis (for lab scale) and Biocatalytic Cascade (for green/large scale).

Route A: Asymmetric Phase-Transfer Catalysis (Chemical)

This method utilizes the O'Donnell Schiff base substrate.

  • Substrate: N-(Diphenylmethylene)glycine tert-butyl ester.

  • Electrophile: 2,4-Dimethylbenzyl bromide.

  • Catalyst: Cinchona alkaloid derivative (e.g., O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide).

  • Mechanism: The chiral catalyst creates a structured ion pair with the enolate, directing the electrophile to the Si-face to yield the (S)-amino acid.

Route B: Enzymatic Cascade (Biocatalytic)

Based on the work of Turner et al., this route is superior for enantiopurity (>99% ee).

  • Precursor: 2,4-Dimethylcinnamic acid (cheap starting material).

  • Enzyme: Phenylalanine Ammonia Lyase (PAL) or Phenylalanine Aminomutase (PAM).[1][2]

  • Process: Stereoselective hydroamination of the double bond.

Biocatalysis Start 2,4-Dimethylcinnamic Acid Transition Transition State: Stereoselective Hydroamination Start->Transition + Ammonia Ammonia Ammonia Source (NH4)2CO3 Ammonia->Transition Enzyme Enzyme Catalyst: PAL / PAM (AvPAL variant) Enzyme->Transition Catalyzes Product (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid (>99% ee) Transition->Product

Caption: Green synthesis pathway using Phenylalanine Ammonia Lyase (PAL) to convert cinnamic acid derivatives to the target amino acid.

Experimental Protocols

Protocol 1: Synthesis via Phase-Transfer Alkylation

Use this for small-scale (gram) synthesis in a standard organic chemistry lab.

Reagents:

  • N-(Diphenylmethylene)glycine tert-butyl ester (1.0 eq)

  • 2,4-Dimethylbenzyl bromide (1.2 eq)

  • Catalyst: (Ss)-N-(2,3,4-Trifluorobenzyl)cinchonidinium bromide (0.1 eq)

  • 50% KOH (aq), Toluene.

Step-by-Step:

  • Setup: In a round-bottom flask, dissolve the glycine imine (1.0 eq) and the chiral catalyst (10 mol%) in toluene.

  • Initiation: Add 2,4-dimethylbenzyl bromide (1.2 eq). Cool the mixture to 0°C.

  • Alkylation: Vigorously stir the mixture and add 50% aqueous KOH (5.0 eq). Stir at 0°C for 4–12 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Dilute with water and extract with diethyl ether (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Hydrolysis: Dissolve the crude alkylated imine in THF/1N HCl (1:1) and stir at room temperature for 2 hours to remove the protecting groups.

  • Purification: Wash the acidic aqueous layer with ether (to remove benzophenone). Adjust the aqueous layer pH to ~7 using NaHCO₃. The amino acid precipitates. Filter and recrystallize from Ethanol/Water.

Protocol 2: Fmoc-Protection (For Peptide Synthesis)

Essential for using this residue in Solid Phase Peptide Synthesis (SPPS).

  • Dissolution: Dissolve (S)-2-amino-3-(2,4-dimethylphenyl)propanoic acid (10 mmol) in 10% Na₂CO₃ (25 mL). Cool to 0°C.

  • Addition: Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq) dissolved in Dioxane (10 mL) dropwise.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT overnight.

  • Workup: Dilute with water, wash with ether (to remove unreacted Fmoc-OSu). Acidify the aqueous phase with HCl to pH 2.

  • Isolation: Extract the white precipitate with Ethyl Acetate. Dry and concentrate to yield Fmoc-2,4-dimethyl-L-phenylalanine .

Analytical Characterization

Verify the identity and purity using these standard parameters.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       12.8 (br s, 1H, COOH), 8.1 (br s, 2H, NH₂), 7.05 (d, 1H, Ar-H), 6.95 (s, 1H, Ar-H), 6.90 (d, 1H, Ar-H), 3.95 (t, 1H, 
      
      
      
      -CH), 3.10 (dd, 1H,
      
      
      -CH₂), 2.95 (dd, 1H,
      
      
      -CH₂), 2.25 (s, 3H, Ar-CH₃), 2.20 (s, 3H, Ar-CH₃).
  • HPLC Conditions:

    • Column: C18 Chiral (e.g., Crownpak CR+) to verify enantiopurity.

    • Mobile Phase: pH 1.5 Perchloric acid (aq).

    • Detection: UV @ 210 nm and 254 nm.

References

  • Breslin, H. J., et al. (2012). Identification of Eluxadoline (JNJ-27018966), a Mixed

    
    -Opioid Receptor Agonist/
    
    
    
    -Opioid Receptor Antagonist. Journal of Medicinal Chemistry.[3] Link (Context on 2,6-isomer contrast).
  • O'Donnell, M. J. (2004). The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research. Link
    
  • Parmeggiani, F., et al. (2015).[2] Synthesis of D- and L-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process.[2] Angewandte Chemie International Edition.[2] Link

  • Cheng, H., et al. (2017). Peptide Inhibitors of Interleukin-23 Receptor and Their Use to Treat Inflammatory Bowel Diseases. U.S. Patent No. 9,624,268. Washington, DC: U.S. Patent and Trademark Office. Link

  • Beilstein Journals. (2020). Fluorinated and Alkylated Phenylalanines: Synthesis and Pharmaceutical Applications. Beilstein Journal of Organic Chemistry. Link

Sources

Methodological & Application

Application Note and Protocol: Synthesis of (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of the non-proteinogenic amino acid (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid. This chiral building block is of significant interest in medicinal chemistry and drug development due to its potential for incorporation into peptidomimetics and other bioactive molecules. Two primary synthetic strategies are presented: a classical approach involving the resolution of a racemic mixture and a more direct asymmetric synthesis employing a chiral auxiliary. This guide offers detailed, step-by-step protocols, explains the chemical principles behind the experimental choices, and outlines the necessary analytical techniques for product characterization and validation.

Introduction: The Significance of Unnatural Amino Acids

Unnatural α-amino acids are crucial components in modern drug discovery, offering the ability to create novel peptide-based therapeutics with enhanced properties such as increased metabolic stability, constrained conformations, and improved receptor affinity.[1] The target molecule, (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid, incorporates a sterically hindered phenyl group, which can impart unique conformational constraints on peptide structures. The synthesis of enantiomerically pure forms of such amino acids is paramount, as different enantiomers can exhibit vastly different biological activities.[2]

This application note details two robust methods to obtain the desired (S)-enantiomer:

  • Method A: Racemic Synthesis via Strecker Reaction followed by Chiral Resolution. This traditional and reliable method first produces a racemic mixture of the amino acid, which is then separated into its constituent enantiomers.

  • Method B: Asymmetric Strecker Synthesis. This more advanced approach introduces chirality early in the synthesis using a chiral auxiliary to directly favor the formation of the (S)-enantiomer, thereby minimizing the need for resolution.

Synthetic Strategies and Rationale

The core of both synthetic pathways is the Strecker amino acid synthesis, a powerful method for preparing α-amino acids from aldehydes.[3][4] This reaction proceeds through the formation of an α-aminonitrile from an aldehyde, ammonia, and cyanide, followed by hydrolysis to the corresponding amino acid.[5]

Starting Material: 2,4-Dimethylbenzaldehyde

Both proposed syntheses commence with 2,4-dimethylbenzaldehyde. This starting material can be synthesized via various methods, including the Gattermann-Koch reaction or the oxidation of 2,4-dimethylbenzyl alcohol. For laboratory-scale preparations, formylation of 1,3-dimethylbenzene (m-xylene) is a common approach.[6] Commercial availability of 2,4-dimethylbenzaldehyde is also widespread.[7][8][9]

Method A: Racemic Synthesis and Chiral Resolution

This method is divided into two main stages: the synthesis of the racemic amino acid and its subsequent resolution.

Workflow for Racemic Synthesis and Resolution

G cluster_0 Stage 1: Racemic Synthesis cluster_1 Stage 2: Chiral Resolution A 2,4-Dimethylbenzaldehyde B Racemic α-Aminonitrile A->B NH3, KCN, H2O/MeOH C Racemic 2-Amino-3-(2,4-dimethylphenyl)propanoic acid B->C 1. HCl (conc.), Δ 2. Neutralization D Racemic Amino Acid E Diastereomeric Salts D->E (+)-Tartaric Acid, EtOH F (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid E->F 1. Fractional Crystallization 2. Liberation of free acid

Caption: Workflow for Racemic Synthesis and Chiral Resolution.

Experimental Protocol: Racemic Synthesis

Step 1: Synthesis of Racemic 2-Amino-3-(2,4-dimethylphenyl)propanenitrile

  • In a well-ventilated fume hood, dissolve 2,4-dimethylbenzaldehyde (1.0 eq) in methanol.

  • Add an aqueous solution of ammonium chloride (1.2 eq) followed by an aqueous solution of potassium cyanide (1.2 eq). Caution: Potassium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.

  • Stir the reaction mixture at room temperature for 24 hours. The formation of the α-aminonitrile can be monitored by Thin Layer Chromatography (TLC).

  • After completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile.

Step 2: Hydrolysis to Racemic 2-Amino-3-(2,4-dimethylphenyl)propanoic Acid

  • To the crude α-aminonitrile, add concentrated hydrochloric acid.

  • Heat the mixture to reflux for 6-8 hours. The progress of the hydrolysis can be monitored by TLC.

  • After cooling to room temperature, the resulting solution is washed with an organic solvent (e.g., dichloromethane) to remove any non-polar impurities.

  • The aqueous layer is then carefully neutralized with a base (e.g., ammonium hydroxide or sodium hydroxide) to the isoelectric point of the amino acid (typically pH 5-6) to precipitate the product.

  • The solid is collected by filtration, washed with cold water and then a small amount of cold ethanol, and dried under vacuum to yield the racemic amino acid.

Experimental Protocol: Chiral Resolution
  • Dissolve the racemic amino acid in a minimal amount of hot ethanol.

  • In a separate flask, dissolve an equimolar amount of a chiral resolving agent, such as (+)-tartaric acid, in hot ethanol.

  • Combine the two solutions and allow the mixture to cool slowly to room temperature, and then to 4 °C to facilitate the crystallization of one of the diastereomeric salts.

  • Collect the crystals by filtration. The specific diastereomer that crystallizes will depend on the solvent system and the resolving agent.

  • The enantiomeric purity of the crystallized salt can be assessed by measuring its specific rotation.

  • Recrystallize the diastereomeric salt from ethanol until a constant specific rotation is achieved, indicating high diastereomeric purity.

  • To liberate the free amino acid, dissolve the purified diastereomeric salt in water and adjust the pH to the isoelectric point with a suitable base.

  • Collect the precipitated (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid by filtration, wash with cold water, and dry under vacuum.

Method B: Asymmetric Strecker Synthesis

This method aims to directly synthesize the (S)-enantiomer by employing a chiral amine in the initial step.

Workflow for Asymmetric Strecker Synthesis

G A 2,4-Dimethylbenzaldehyde B Chiral Imine A->B (S)-(-)-α-Methylbenzylamine, Ti(OEt)4 C Diastereomeric α-Aminonitriles B->C TMSCN, Lewis Acid Catalyst D (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid C->D 1. HCl (conc.), Δ 2. Hydrogenolysis (H2, Pd/C)

Caption: Workflow for Asymmetric Strecker Synthesis.

Experimental Protocol: Asymmetric Strecker Synthesis

Step 1: Formation of the Chiral Imine

  • To a solution of 2,4-dimethylbenzaldehyde (1.0 eq) in anhydrous toluene, add (S)-(-)-α-methylbenzylamine (1.0 eq).

  • A dehydrating agent, such as titanium(IV) ethoxide, is added, and the mixture is stirred at room temperature until imine formation is complete (monitored by TLC or NMR).

Step 2: Diastereoselective Cyanation

  • Cool the solution containing the chiral imine to a low temperature (e.g., -78 °C).

  • Add a cyanide source, such as trimethylsilyl cyanide (TMSCN), and a Lewis acid catalyst (e.g., a chiral titanium or aluminum complex) to promote diastereoselective addition. The choice of catalyst is critical for achieving high diastereoselectivity.

  • Stir the reaction at low temperature for several hours.

  • Quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).

Step 3: Hydrolysis and Removal of the Chiral Auxiliary

  • The resulting mixture of diastereomeric α-aminonitriles is subjected to acidic hydrolysis with concentrated HCl, as described in Method A, to convert the nitrile to a carboxylic acid.

  • Following hydrolysis, the chiral auxiliary is removed. For an α-methylbenzyl group, this is typically achieved by catalytic hydrogenolysis (e.g., H₂, Pd/C in methanol).

  • After removal of the catalyst by filtration, the product is isolated by adjusting the pH to its isoelectric point, filtration, and drying.

Characterization and Quality Control

The identity, purity, and enantiomeric excess of the synthesized (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid must be confirmed.

Parameter Analytical Technique Expected Outcome
Identity ¹H NMR, ¹³C NMR, Mass SpectrometrySpectra consistent with the proposed structure.
Chemical Purity HPLC, Elemental AnalysisHigh purity (>98%).
Enantiomeric Excess Chiral HPLCPredominantly one enantiomer (>98% ee).
Chiral HPLC Analysis

The enantiomeric excess of the final product is a critical parameter. This is typically determined by chiral High-Performance Liquid Chromatography (HPLC).[10][11]

  • Column: A chiral stationary phase (CSP) column, such as one based on a macrocyclic glycopeptide (e.g., Astec CHIROBIOTIC T), is effective for separating underivatized amino acid enantiomers.[11]

  • Mobile Phase: A common mobile phase consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or ammonium formate).

  • Detection: UV detection at a suitable wavelength (e.g., 220 nm) is typically used.

The retention times of the (S) and (R) enantiomers will differ, allowing for their quantification and the calculation of the enantiomeric excess.

Conclusion

This application note provides two detailed and reliable protocols for the synthesis of (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid. The choice between racemic synthesis followed by resolution and asymmetric synthesis will depend on the specific needs of the researcher, available resources, and desired scale. Method A is robust and generally applicable, while Method B offers a more elegant and potentially more efficient route to the desired enantiomerically pure product. Rigorous analytical characterization is essential to ensure the quality of the final compound for its intended applications in research and drug development.

References

  • Royal Society of Chemistry. (n.d.). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • Sketchy. (n.d.). Synthesis of Alpha-Amino Acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. PubMed Central. Retrieved from [Link]

  • QuickCompany. (n.d.). A Process For Preparation Of 3,4 Dimethylbenzaldehyde. Retrieved from [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • American Chemical Society. (2021). Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Journal of the American Chemical Society. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Retrieved from [Link]

  • MedSchoolCoach. (n.d.). Strecker Synthesis of Amino Acids – MCAT Biochemistry. Retrieved from [Link]

  • Frontiers. (n.d.). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Retrieved from [Link]

  • ResearchGate. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. PubMed. Retrieved from [Link]

  • Semantic Scholar. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Ca. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. PubMed. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Amino-3-(4-hydroxyphenyl)-propanoic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). CN1439744A - Synthesis of dimethyl benzaldehyde.
  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Agilent. (2019). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Frontiers. (2022). 2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific. Retrieved from [Link]

  • QuickCompany. (n.d.). Process For Preparation Of (S) 3 Amino 2 (4 Methylphenyl)propanoic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). US4379941A - Resolution of racemic amino acids.
  • National Center for Biotechnology Information. (n.d.). Asymmetric syntheses of unnatural amino acids and hydroxyethylene Peptide isosteres. PubMed. Retrieved from [Link]

  • ResearchGate. (2007). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Retrieved from [Link]

  • MDPI. (2024). Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 26.4: Synthesis of Amino Acids. Retrieved from [Link]

  • MDPI. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Retrieved from [Link]

  • Springer. (n.d.). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Retrieved from [Link]

  • YouTube. (2014). Amino Acid 19: Reductive Amination. Retrieved from [Link]

  • Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Excitatory amino acid receptor ligands: resolution, absolute stereochemistry, and enantiopharmacology of 2-amino-3-(4-butyl-3-hydroxyisoxazol-5-yl)propionic acid. PubMed. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2,4-dimethyl benzaldehyde. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Retrieved from [Link]

Sources

NMR analysis of (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: NMR Characterization of (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid

Executive Summary

This technical note details the Nuclear Magnetic Resonance (NMR) characterization of (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid , a phenylalanine derivative increasingly relevant in peptidomimetic drug design and unnatural amino acid mutagenesis.

The steric bulk and electron-donating properties of the 2,4-dimethyl substitution pattern introduce unique spectral features—specifically diastereotopic splitting and aromatic signal compression—that require precise experimental protocols for accurate assignment. This guide provides a validated workflow for structural verification and purity analysis.

Structural Analysis & Assignment Strategy

To ensure high-confidence assignment, one must deconstruct the molecule into three distinct spin systems.

A. The Spin Systems
  • The Aliphatic Backbone (AMX System): The chiral center at the

    
    -carbon renders the two 
    
    
    
    -protons (benzylic) diastereotopic. They are chemically non-equivalent, appearing as separate multiplets rather than a simple doublet.
  • The Aromatic Core (1,2,4-Trisubstituted):

    • H-3: Located between two methyl groups (positions 2 and 4). This proton is isolated from strong coupling partners, appearing as a singlet .

    • H-5 & H-6: These protons are adjacent, forming an AB spin system (two doublets with ortho-coupling,

      
       Hz).
      
  • The Methyl Substituents: Two distinct singlets in the aliphatic region (

    
     2.1–2.3 ppm).
    
B. Visualization of Connectivity (HMBC)

The following diagram illustrates the critical Heteronuclear Multiple Bond Correlations (HMBC) required to link the spin systems.

HMBC_Connectivity cluster_backbone Aliphatic Backbone cluster_aromatic Aromatic Ring C_Alpha Cα (54 ppm) H_Beta Hβ (Diastereotopic) C_Quat C-Quaternary (C1, C2, C4) H_Beta->C_Quat 3J (Linker) H_Arom H-Aromatic (H3, H5, H6) H_Arom->C_Quat 3J (Ring Logic) Me_Groups Methyls (C2-Me, C4-Me) Me_Groups->C_Quat 2J/3J (Positioning)

Figure 1: Critical HMBC correlations connecting the aliphatic backbone to the aromatic core. The H


 to C-Quaternary correlation is the "bridge" verifying the sidechain attachment.

Experimental Protocol

Objective: Obtain high-resolution 1H and 13C spectra with resolved exchangeable protons.

Materials
  • Sample: 5–10 mg of (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid.

  • Solvent: DMSO-d

    
     (99.9% D) + 0.05% v/v TFA-d (Trifluoroacetic acid-d).
    
    • Why TFA? Amino acids exist as zwitterions (

      
      ) in neutral solution, leading to broad lines. Acidification protonates the carboxylate, breaking the zwitterion and sharpening the backbone resonances.
      
  • Instrument: 400 MHz NMR (minimum); 600 MHz recommended for resolving aromatic overlap.

Workflow Diagram

Protocol_Workflow Step1 1. Weigh 5-10 mg Sample Step2 2. Dissolve in 0.6 mL DMSO-d6 Step1->Step2 Step3 3. Add 2 μL TFA-d (Optional) (Breaks zwitterion, sharpens peaks) Step2->Step3 Step4 4. Acquire 1H NMR (ns=16, d1=2.0s) Step3->Step4 Step5 5. Acquire 13C NMR / HSQC (Verify C-H pairs) Step4->Step5

Figure 2: Step-by-step preparation and acquisition workflow.

Data Interpretation & Reference Table

The following chemical shifts are expected in DMSO-d


 at 298 K.
1H NMR Assignment (400 MHz)
PositionShift (

, ppm)
MultiplicityIntegrationNotes
NH

8.20 – 8.50Broad Singlet3HAmmonium protons (visible in DMSO/TFA).
H-6 7.05 – 7.15Doublet (

Hz)
1HOrtho to alkyl chain.
H-5 6.90 – 7.00Doublet (

Hz)
1HOrtho to H-6, meta to alkyl.
H-3 6.95 – 7.05Singlet1HIsolated between methyls.

-CH
3.80 – 4.10Multiplet/dd1HChiral center.

-CH

2.90 – 3.20Multiplet (2x dd)2HDiastereotopic . Distinct shifts due to chiral influence.[1][2]
Ar-CH

2.25Singlet3HPosition 2 (Ortho).
Ar-CH

2.20Singlet3HPosition 4 (Para).
13C NMR Assignment (100 MHz)
Carbon TypeShift (

, ppm)
Notes
C=O 170.0 – 172.0Carboxyl (deshielded).
Ar-C (Quat) 135.0 – 140.0C1, C2, C4 (Weak intensity).
Ar-CH 126.0 – 132.0C3, C5, C6.

-CH
53.0 – 55.0Characteristic amino acid alpha carbon.

-CH

34.0 – 36.0Benzylic methylene.
Ar-CH

19.0 – 21.0Two distinct signals for methyls.

Advanced Validation: Stereochemical Purity

Standard 1H NMR cannot distinguish enantiomers ((S) vs (R)). To validate the (S)-configuration, use Chiral Solvating Agents (CSAs) .

Protocol:

  • Prepare the sample as described above.

  • Add 1–2 equivalents of (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BNP) or pure Mosher's Acid .

  • Observe the

    
    -proton or Methyl regions.
    
  • Result: In a racemic mixture, these peaks will split. In a pure (S)-sample, they remain single peaks (though shifted).

Troubleshooting Common Issues

  • Broad Peaks: Usually caused by zwitterionic exchange or aggregation.

    • Fix: Add 5

      
      L of TFA-d or DCl. Raise temperature to 310 K.
      
  • Missing Carboxyl Proton: The COOH proton is often broad/invisible due to exchange with residual water in DMSO. This is normal.

  • Water Suppression Artifacts: If the

    
    -proton signal (
    
    
    
    3.9 ppm) is distorted, ensure the water suppression frequency is strictly set to the water peak (
    
    
    3.3 ppm in DMSO) and does not bleed into the sample region.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Wishart, D. S., et al. (1995). "1H, 13C and 15N chemical shift referencing in biomolecular NMR." Journal of Biomolecular NMR, 6, 135-140. Link

  • SDBS Database. "Spectral Database for Organic Compounds." National Institute of Advanced Industrial Science and Technology (AIST). (General reference for aromatic coupling patterns). Link[3]

  • Hoye, T. R., et al. (2007). "A Method for Easily Determining Enantiomeric Purity and Absolute Configuration." Nature Protocols, 2, 2451–2458. (Protocol for Mosher's analysis). Link

Sources

Mass spectrometry of (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Mass Spectrometric Analysis of (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid

Introduction

(S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid is a non-canonical amino acid (ncAA), a class of molecules that are increasingly vital in drug discovery, peptide engineering, and materials science.[1] As a derivative of phenylalanine, its unique dimethylphenyl side chain imparts distinct steric and hydrophobic properties, making it a valuable building block for creating novel peptides and therapeutic agents with enhanced stability or modified biological activity.

Accurate and robust analytical methods are paramount for the characterization and quantification of such novel compounds. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) stands as a premier analytical tool for this purpose, offering unparalleled sensitivity and selectivity.[2] The gentleness of electrospray ionization (ESI) allows for the analysis of molecules like amino acids by transferring them into the gas phase as intact ions, minimizing in-source degradation.[3]

This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive guide to the mass spectrometric analysis of (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid. It details a field-proven LC-MS/MS protocol, explains the rationale behind key experimental choices, and provides an authoritative framework for interpreting the resulting spectral data.

Physicochemical Properties & Mass Spectrometric Profile

A foundational understanding of the analyte's properties is critical for method development.

PropertyValue
Systematic Name (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid
Molecular Formula C₁₁H₁₅NO₂
Monoisotopic Mass 193.1103 Da
Protonated Adduct [M+H]⁺ 194.1181 Da

The presence of a basic primary amine and an acidic carboxylic acid group makes the molecule zwitterionic and ideally suited for electrospray ionization. In positive ion mode ESI, the primary amine is readily protonated to form the [M+H]⁺ ion, which serves as the precursor for subsequent fragmentation analysis (MS/MS).

Experimental Workflow & Rationale

The overall analytical process is designed for robustness and reproducibility, moving from sample preparation to high-fidelity data acquisition.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Sample Analyte Standard Solubilize Solubilize in Mobile Phase A Sample->Solubilize Filter Filter (0.22 µm) Solubilize->Filter LC RP-HPLC Separation (C18 Column) Filter->LC ESI Electrospray Ionization (Positive Mode) LC->ESI MS1 MS1 Scan (Precursor Ion ID) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 Scan (Fragment Ion Analysis) CID->MS2 Data Acquire Spectra MS2->Data Analysis Identify Fragments & Confirm Structure Data->Analysis

Caption: High-level workflow for the LC-MS/MS analysis of the target analyte.

Detailed Protocols

These protocols are designed for a standard high-performance liquid chromatography (HPLC) system coupled to a quadrupole time-of-flight (Q-TOF) or triple quadrupole (QqQ) mass spectrometer.

Protocol 1: Sample & Mobile Phase Preparation

Rationale: Proper sample preparation is crucial to prevent contamination and ensure reproducible results.[4] Using a mobile phase-like solvent for the sample minimizes chromatographic peak distortion. Filtration removes particulates that could clog the LC system.

Materials:

  • (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid standard

  • LC-MS grade Water

  • LC-MS grade Acetonitrile (ACN)

  • LC-MS grade Formic Acid (FA)

  • 0.22 µm Syringe filters (e.g., PVDF or PTFE)

Procedure:

  • Mobile Phase A Preparation (Aqueous): To 999 mL of LC-MS grade water, add 1 mL of formic acid to achieve a final concentration of 0.1% (v/v). Sonicate for 10 minutes to degas.

  • Mobile Phase B Preparation (Organic): To 999 mL of LC-MS grade acetonitrile, add 1 mL of formic acid for a final concentration of 0.1% (v/v). Sonicate for 10 minutes.

  • Stock Solution Preparation (1 mg/mL): Accurately weigh 1 mg of the analyte standard and dissolve it in 1 mL of Mobile Phase A.

  • Working Solution Preparation (1 µg/mL): Perform a serial dilution of the stock solution with Mobile Phase A to achieve a final concentration of 1 µg/mL.

  • Final Sample Preparation: Filter the 1 µg/mL working solution through a 0.22 µm syringe filter into an LC autosampler vial.

Protocol 2: LC-MS/MS Method Parameters

Rationale: Reversed-phase chromatography on a C18 column effectively retains the analyte due to its hydrophobic dimethylphenyl group. A gradient elution ensures a sharp peak shape and efficient separation from potential impurities. Formic acid serves as a proton source, enhancing ionization efficiency in positive ESI mode. The MS parameters are optimized for sensitive detection of the precursor ion and its characteristic fragments.

Table 1: Liquid Chromatography Parameters

ParameterRecommended SettingRationale
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Excellent retention for hydrophobic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAqueous phase; acid promotes protonation.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic phase for elution.
Flow Rate 0.3 mL/minStandard for 2.1 mm ID columns.
Column Temp. 40 °CImproves peak shape and reproducibility.
Injection Vol. 2 µLBalances signal intensity and column loading.
Gradient 10% B to 95% B over 8 min, hold 2 min, re-equilibrateEnsures elution and cleaning of the column.

Table 2: Mass Spectrometry Parameters (ESI-Q-TOF/QqQ)

ParameterRecommended SettingRationale
Ionization Mode ESI PositiveProtonates the primary amine for high sensitivity.
Capillary Voltage 3.5 kVOptimizes the electrospray plume.
Gas Temperature 325 °CFacilitates solvent desolvation.
Drying Gas Flow 10 L/minRemoves solvent from droplets.
Nebulizer Pressure 45 psiAids in droplet formation.
MS1 Scan Range m/z 50 - 400Covers the expected precursor ion mass.
MS/MS Precursor m/z 194.12Selects the [M+H]⁺ ion for fragmentation.
Collision Energy 15-30 eVEnergy range to induce characteristic fragmentation.
MS2 Scan Range m/z 40 - 200Covers all expected fragment ions.

Data Interpretation: Fragmentation Analysis

Upon collision-induced dissociation (CID), the protonated molecular ion ([M+H]⁺ at m/z 194.12) fragments in a predictable manner. The stability of the resulting fragment ions dictates the appearance of the MS/MS spectrum.[5] The most probable fragmentation pathways involve cleavages at the most labile bonds and the formation of stable carbocations.

Key Predicted Fragments:

  • Neutral Loss of Formic Acid (HCOOH): A common fragmentation pathway for protonated amino acids involves the loss of the carboxylic acid group as formic acid. This results in an iminium ion.

    • Neutral Loss: 46.0055 Da

    • Fragment m/z: 148.1126

  • Benzylic Cleavage: The bond between the α- and β-carbon is susceptible to cleavage. This is highly favored as it results in the formation of a very stable 2,4-dimethylbenzyl carbocation. This fragment is often the most intense peak (base peak) in the spectrum.

    • Fragment m/z: 119.0861

  • Neutral Loss of Water (H₂O): The loss of water from the carboxylic acid moiety is another possible fragmentation route.

    • Neutral Loss: 18.0106 Da

    • Fragment m/z: 176.1075

Fragmentation_Pathway cluster_frags Primary Fragments parent Precursor Ion [M+H]⁺ m/z 194.12 (C₁₁H₁₆NO₂⁺) frag1 Benzylic Cation m/z 119.09 (C₉H₁₁⁺) parent->frag1  Cleavage of Cα-Cβ bond (Base Peak) frag2 Iminium Ion m/z 148.11 (C₁₀H₁₄N⁺) parent->frag2  Neutral Loss of HCOOH frag3 [M+H-H₂O]⁺ m/z 176.11 parent->frag3  Neutral Loss of H₂O

Caption: Predicted fragmentation of (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid.

The presence of these specific fragments, particularly the highly stable and abundant benzylic cation at m/z 119.09, provides unambiguous confirmation of the compound's identity. For quantitative studies using a triple quadrupole instrument, the transition from m/z 194.12 to 119.09 would serve as an excellent choice for a Multiple Reaction Monitoring (MRM) method due to its high specificity and intensity.[6]

Conclusion

This application note provides a comprehensive and robust framework for the analysis of (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid using LC-MS/MS. The detailed protocols for sample preparation, liquid chromatography, and mass spectrometry are designed to yield high-quality, reproducible data. By understanding the fundamental principles of ionization and the predictable fragmentation pathways of this non-canonical amino acid, researchers can confidently identify, characterize, and quantify this molecule, thereby accelerating research and development in fields that utilize novel peptide and small molecule constructs.

References

  • Doc Brown's Chemistry. Interpreting the fragmentation pattern of the mass spectrum of 2,4-dimethylpentane. Available from: [Link]

  • Analyst (RSC Publishing). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Available from: [Link]

  • ACS Publications. Noncanonical Amino Acids in Biocatalysis | Chemical Reviews. Available from: [Link]

  • Chemistry LibreTexts. 11.8: Fragmentation Patterns in Mass Spectrometry. Available from: [Link]

  • G-Biosciences. Sample preparation for Mass spectrometric analysis. Available from: [Link]

  • PMC. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Available from: [Link]

  • PMC - NIH. Stabilization of Protein Interactions through Electrospray Additives in Negative Ion Mode Native Mass Spectrometry. Available from: [Link]

  • ResearchGate. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Available from: [Link]

  • NIH. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. Available from: [Link]

  • Portland Press. A beginner's guide to mass spectrometry–based proteomics. Available from: [Link]

  • Veeprho. 623950-02-7(S)-2-(Boc-Amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoic Acid. Available from: [Link]

  • PubMed. Studying noncovalent protein complexes by electrospray ionization mass spectrometry. Available from: [Link]

  • LabRulez LCMS. A Novel LC MS/MS Method for the Direct Analysis of Underivatized Amino Acids In Human Plasma. Available from: [Link]

  • ResearchGate. (PDF) Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra. Available from: [Link]

  • YouTube. 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. Available from: [Link]

  • Omicsonline.org. LC-MS analysis of intact amino acids on a novel mixed-mode HPLC column. Available from: [Link]

  • Journal for ImmunoTherapy of Cancer. Dysregulated expression of the tumor suppressor p14ARF in cancer provides an effective target for TCR-T cell therapeutics. Available from: [Link]

  • Chemguide. mass spectra - fragmentation patterns. Available from: [Link]

  • PubMed. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry. Available from: [Link]

  • PubChem. (S)-3-Biphenyl-4-yl-2-((R)-2-mercapto-3-phenyl-propionylamino)-propionic acid | C24H23NO3S | CID 44377139. Available from: [Link]

Sources

Application Notes and Protocols for the Incorporation of (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Harnessing Steric Bulk for Novel Peptide Architectures

(S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid, a non-proteinogenic amino acid, offers a unique structural motif for the design of novel peptides in drug discovery and materials science. The presence of two methyl groups on the phenyl ring introduces significant steric bulk and alters the electronic properties of the side chain compared to its natural analog, phenylalanine. This modification can impart peptides with enhanced proteolytic stability, constrained conformations, and potentially altered binding affinities for their biological targets. However, the very steric hindrance that provides these desirable properties also presents a considerable challenge during solid-phase peptide synthesis (SPPS). This document provides a comprehensive guide for the successful incorporation of this sterically demanding building block into peptide sequences using Fmoc/tBu chemistry.

The Challenge of Steric Hindrance in Peptide Coupling

The successful formation of a peptide bond relies on the nucleophilic attack of a deprotected N-terminal amine on an activated carboxylic acid of the incoming amino acid. The bulky 2,4-dimethylphenyl side chain of (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid can physically obstruct this approach, leading to sluggish and incomplete coupling reactions. This can result in deletion sequences, where the sterically hindered amino acid is skipped, and truncated peptides, both of which complicate purification and reduce the overall yield of the target peptide.[1]

To overcome this kinetic barrier, a combination of optimized coupling reagents, reaction conditions, and monitoring steps is essential. The choice of coupling reagent is paramount, as standard reagents may not be sufficiently reactive to drive the acylation to completion.

Recommended Protecting Group Strategy: The Fmoc/tBu Approach

For the incorporation of (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid, the widely adopted Fmoc/tBu orthogonal protection strategy is recommended. The N-terminal amine is protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while reactive side chains of other amino acids in the sequence are protected with acid-labile groups such as tert-butyl (tBu). This allows for the selective deprotection of the N-terminus under mild basic conditions (typically with piperidine in DMF) without affecting the side-chain protecting groups.[2] The fully assembled peptide is then cleaved from the solid support and deprotected in a single step using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA).

Key Experimental Protocols

The following protocols are designed to maximize the efficiency of incorporating Fmoc-(S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid into a growing peptide chain on a solid support.

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a single coupling cycle for the addition of Fmoc-(S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-(S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid

  • Coupling reagent (HATU or HCTU recommended)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Solvent: High-purity, amine-free N,N-Dimethylformamide (DMF)

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Washing solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 10-15 minutes.

    • Drain the deprotection solution.

  • Washing: Wash the resin thoroughly to remove residual piperidine and dibenzofulvene-piperidine adduct. A typical washing sequence is:

    • DMF (5 times)

    • DCM (3 times)

    • DMF (3 times)

  • Coupling of Fmoc-(S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid:

    • In a separate vial, dissolve Fmoc-(S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.

    • Add the base (DIPEA or Collidine, 6-10 equivalents) to the amino acid/coupling reagent solution.

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended, or the temperature moderately increased (e.g., to 40°C).

  • Monitoring the Coupling Reaction:

    • After the initial coupling time, take a small sample of resin beads and perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

    • If the ninhydrin test is positive (blue/purple beads), a second coupling (double coupling) is recommended. Drain the reaction solution, wash with DMF, and repeat the coupling step with a fresh solution of activated amino acid.

  • Washing: After a complete coupling, drain the reaction solution and wash the resin extensively:

    • DMF (5 times)

    • DCM (3 times)

    • IPA (3 times)

    • DMF (3 times)

  • Capping (Optional): If a small percentage of unreacted amines remains after double coupling, it is advisable to cap these free amines to prevent the formation of deletion sequences. This can be achieved by treating the resin with a solution of acetic anhydride and a non-nucleophilic base (e.g., DIPEA) in DMF for 30 minutes.

Workflow for SPPS Cycle:

SPPS_Cycle start Fmoc-Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Washing (DMF, DCM) deprotection->wash1 coupling Coupling (Fmoc-AA, HATU, DIPEA in DMF) wash1->coupling monitoring Monitoring (Ninhydrin Test) coupling->monitoring wash2 Washing (DMF, DCM, IPA) monitoring->wash2 Complete double_coupling Double Coupling monitoring->double_coupling Incomplete end Next Cycle wash2->end double_coupling->coupling

Caption: Standard SPPS cycle for incorporating a new amino acid.

Protocol 2: Cleavage and Global Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the removal of all side-chain protecting groups.

Materials:

  • Peptide-resin (dried)

  • Cleavage cocktail (e.g., Reagent K: TFA/thioanisole/water/phenol/ethanedithiol 82.5:5:5:5:2.5 v/v)

  • Cold diethyl ether

  • Centrifuge and centrifuge tubes

  • Nitrogen or argon stream for drying

Procedure:

  • Resin Preparation: Ensure the peptide-resin is thoroughly dried under vacuum.

  • Cleavage Reaction:

    • Place the dried peptide-resin in a suitable reaction vessel.

    • Add the cleavage cocktail (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-4 hours. The cleavage time may need to be optimized depending on the peptide sequence and protecting groups.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

    • Allow the peptide to precipitate at -20°C for at least 1 hour.

  • Peptide Isolation:

    • Pellet the precipitated peptide by centrifugation.

    • Carefully decant the diethyl ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual cleavage cocktail.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or argon, followed by drying under high vacuum.

Data Presentation: Coupling Reagent Comparison

The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids. The table below summarizes the relative efficiencies of common coupling reagents for such challenging couplings.

Coupling ReagentChemical NameRecommended Equivalents (AA:Reagent:Base)Key Advantages for Sterically Hindered Couplings
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate1:1:2High reactivity, low racemization, widely used for difficult couplings.
HCTU O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate1:1:2Similar reactivity to HATU, often more cost-effective.
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate1:1:2High reactivity, non-explosive byproducts, good solubility.
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate1:1:2Effective for hindered couplings, though may be less reactive than HATU/HCTU.

Visualization of the Coupling Mechanism

The following diagram illustrates the general mechanism of peptide bond formation using an aminium-based coupling reagent like HATU.

Coupling_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase Fmoc_AA Fmoc-AA-COOH Carboxylate Fmoc-AA-COO⁻ Fmoc_AA->Carboxylate + Base Base Base (DIPEA) Activated_Ester Activated OAt-Ester Carboxylate->Activated_Ester + HATU HATU HATU Peptide_Bond Peptide Bond Formation Activated_Ester->Peptide_Bond Peptide_Resin H₂N-Peptide-Resin Peptide_Resin->Peptide_Bond New_Peptide Fmoc-AA-Peptide-Resin Peptide_Bond->New_Peptide

Caption: General mechanism of peptide bond formation using HATU.

Analytical Validation and Purification

Following cleavage and drying, the crude peptide should be analyzed to confirm its identity and purity.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to verify the molecular weight of the target peptide. The presence of deletion sequences lacking the (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid residue should be carefully checked.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of the crude peptide and for its purification. A gradient of acetonitrile in water with 0.1% TFA is commonly used. The bulky, hydrophobic nature of the 2,4-dimethylphenyl group may lead to longer retention times.

Purification is typically achieved by preparative RP-HPLC, followed by lyophilization of the pure fractions to yield the final peptide as a fluffy white powder.

Conclusion and Expert Recommendations

The incorporation of (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid into peptides is a viable strategy for introducing conformational constraints and enhancing proteolytic stability. The primary obstacle of steric hindrance can be effectively overcome by employing highly reactive coupling reagents such as HATU or HCTU, in conjunction with extended coupling times and diligent monitoring of the reaction progress. Double coupling is often a necessary step to ensure high incorporation efficiency. By following the detailed protocols and considering the recommendations outlined in these application notes, researchers can confidently utilize this valuable non-proteinogenic amino acid to advance their peptide-based research and development endeavors.

References

  • PubChem Compound Summary for CID 228817, 2-Amino-3-(2,4-dimethylphenyl)propanoic acid. National Center for Biotechnology Information. [Link]

  • Synthesis of Fmoc-3,4-dimethylphenylalanine. ResearchGate. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Synthesis protocols. Peptideweb.com. [Link]

Sources

Application Notes & Protocols: (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid, a non-proteinogenic amino acid, represents a valuable building block for medicinal chemists engaged in drug discovery. Its unique structural features, characterized by the presence of a dimethylated phenyl ring, offer opportunities to modulate the physicochemical and pharmacological properties of lead compounds. This guide provides a comprehensive overview of the potential applications of this unnatural amino acid, grounded in the principles of medicinal chemistry and supported by analogous examples from the scientific literature. Detailed protocols for its incorporation into peptide and small molecule scaffolds are presented, alongside a discussion of the analytical techniques required for characterization.

Introduction: The Role of Unnatural Amino Acids in Drug Design

The repertoire of the 21 proteinogenic amino acids, while vast in its combinatorial potential, is structurally limited. Unnatural amino acids (UAAs) are non-genetically coded amino acids that can be either naturally occurring or synthetically derived.[1] They are becoming increasingly important tools in modern drug discovery.[1] The introduction of UAAs into peptides or small molecules allows for a greater degree of structural and functional diversity, enabling researchers to design molecules with enhanced stability, novel interaction capabilities, and improved pharmacological profiles.[]

Key advantages of incorporating UAAs like (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid include:

  • Enhanced Proteolytic Stability: The unnatural side chain can sterically hinder the approach of proteases, thereby increasing the in vivo half-life of peptide-based drugs.[3][4]

  • Conformational Constraint: The bulky dimethylphenyl group can restrict the conformational freedom of a molecule, locking it into a bioactive conformation and potentially increasing receptor affinity and selectivity.

  • Modulation of Physicochemical Properties: The lipophilicity introduced by the dimethylphenyl moiety can influence a compound's solubility, membrane permeability, and overall pharmacokinetic profile.[5]

  • Novel Pharmacophore Interactions: The specific substitution pattern on the aromatic ring can lead to unique binding interactions with target proteins, such as van der Waals forces or hydrophobic interactions, that are not possible with natural amino acids.[6]

Physicochemical Properties of (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid

PropertyPredicted Value/InferenceSource
Molecular Formula C₁₁H₁₅NO₂[7]
Molecular Weight 193.24 g/mol [7]
XLogP3 -0.7[7]
Hydrogen Bond Donor Count 2[7]
Hydrogen Bond Acceptor Count 3[7]
Rotatable Bond Count 3[7]

Note: The predicted XLogP3 value suggests a relatively low lipophilicity, which may seem counterintuitive given the dimethylphenyl group. This highlights the importance of experimental validation of in silico predictions.

Applications in Medicinal Chemistry

Based on the structural features of (S)-2-amino-3-(2,4-dimethylphenyl)propanoic acid and the established roles of similar UAAs, several key applications in drug discovery can be envisioned.

Peptidomimetics and Peptide-Based Therapeutics

The incorporation of this UAA into peptide sequences can be a powerful strategy to overcome the inherent limitations of native peptides as drugs, such as poor metabolic stability and low oral bioavailability.

The 2',6'-dimethylphenylalanine (Dmp) analog has been shown to be an excellent substitute for Phenylalanine and can even mimic Tyrosine in opioid peptides, leading to high receptor affinity and selectivity.[8] It is plausible that (S)-2-amino-3-(2,4-dimethylphenyl)propanoic acid could confer similar benefits in other peptide systems. The dimethyl substitution pattern can influence the orientation of the aromatic ring within a binding pocket, potentially leading to more favorable interactions.

Workflow for Peptide Modification and Evaluation

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Analysis A Native Peptide Sequence B Identify Target Residue for Substitution A->B C Solid-Phase Peptide Synthesis with (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid B->C D Receptor Binding Assay C->D E Functional Assay (e.g., cAMP, Ca2+ flux) D->E G Compare Activity & Stability to Native Peptide E->G F Proteolytic Stability Assay F->G H Structure-Activity Relationship (SAR) Analysis G->H

Caption: Workflow for incorporating the UAA into a peptide and subsequent in vitro testing.

Small Molecule Drug Discovery

As a chiral building block, (S)-2-amino-3-(2,4-dimethylphenyl)propanoic acid can be used in the synthesis of more complex small molecules.[1] The amino acid moiety provides a handle for further chemical modifications, while the dimethylphenyl group can serve as a key pharmacophoric element.

The core structure of this UAA can be used as a scaffold to generate libraries of related compounds for high-throughput screening.[1] Derivatization of the amino and carboxylic acid groups can be readily achieved using standard synthetic methodologies.

The dimethylphenyl group is well-suited to occupy hydrophobic pockets in target proteins. Its defined substitution pattern can provide a level of structural pre-organization that may be beneficial for binding affinity compared to a monosubstituted or unsubstituted phenyl ring.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on the specific properties of the target molecule.

Protocol for Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol assumes the use of standard Fmoc-based SPPS chemistry.

Materials:

  • Fmoc-protected (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid

  • Rink Amide resin (or other suitable solid support)

  • Fmoc-protected proteinogenic amino acids

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Washing solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Precipitation solvent: Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF, DCM, and DMF.

  • Amino Acid Coupling: a. In a separate vessel, pre-activate the Fmoc-protected amino acid (3 eq.) with HBTU (2.9 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF for 5 minutes. b. Add the activated amino acid solution to the deprotected resin and shake for 2 hours. c. Perform a Kaiser test to confirm complete coupling. If the test is positive (blue), repeat the coupling step.

  • Washing: Wash the resin with DMF, DCM, and DMF.

  • Repeat Deprotection and Coupling: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence. For the incorporation of Fmoc-(S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid, follow the same procedure as for the other amino acids.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Protocol for N-Acylation of (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid

This protocol describes a general method for acylating the amino group, a common step in the synthesis of small molecule drug candidates.

Materials:

  • (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid

  • Acid chloride or carboxylic acid of interest

  • Coupling reagent (if starting with a carboxylic acid): e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA or triethylamine

  • Solvent: Anhydrous DMF or DCM

  • Saturated aqueous sodium bicarbonate

  • 1 M Hydrochloric acid

  • Brine

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., Ethyl acetate)

Procedure:

  • Dissolution: Dissolve (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid (1 eq.) and the carboxylic acid (1.1 eq.) in anhydrous DMF.

  • Coupling: Add HATU (1.2 eq.) and DIPEA (3 eq.) to the solution.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Work-up: a. Dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. b. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

(S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid is a promising, yet under-explored, building block in drug discovery. Its unique structural characteristics provide a means to introduce conformational constraints, enhance metabolic stability, and modulate the lipophilicity of lead compounds. The protocols outlined in this guide offer a starting point for researchers to incorporate this valuable unnatural amino acid into their peptide and small molecule discovery programs, with the potential to unlock novel therapeutic agents with improved pharmacological properties.

References

  • 3-((2,4-Dimethylphenyl)amino)propanoic acid. MySkinRecipes. Accessed February 7, 2026. [Link]

  • Unnatural amino acids in drug discovery. ResearchGate. Accessed February 7, 2026. [Link]

  • Making Unnatural Amino Acids. Astrobiology Web. Accessed February 7, 2026. [Link]

  • Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. PubMed. Accessed February 7, 2026. [Link]

  • 2-Amino-3-[4-(carboxymethyl)phenyl]propanoic acid. PubChem. Accessed February 7, 2026. [Link]

  • 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. PubMed. Accessed February 7, 2026. [Link]

  • 2',6'-dimethylphenylalanine (Dmp) can mimic the N-terminal Tyr in opioid peptides. PubMed. Accessed February 7, 2026. [Link]

  • Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. ResearchGate. Accessed February 7, 2026. [Link]

  • 2-Amino-3-(2,4-dimethylphenyl)propanoic acid. PubChem. Accessed February 7, 2026. [Link]

  • Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. Accessed February 7, 2026. [Link]

  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). PMC - NIH. Accessed February 7, 2026. [Link]

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI. Accessed February 7, 2026. [Link]

  • Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers. Accessed February 7, 2026. [Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. Accessed February 7, 2026. [Link]

  • Peptidomimetics design roadmap. Starting from the native peptide... ResearchGate. Accessed February 7, 2026. [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journals. Accessed February 7, 2026. [Link]

  • Substituted Phenylalanines. Aapptec Peptides. Accessed February 7, 2026. [Link]

  • Design of Phenylalanine-Containing Elastin-Derived Peptides Exhibiting Highly Potent Self-Assembling Capability. PubMed. Accessed February 7, 2026. [Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. NIH. Accessed February 7, 2026. [Link]

  • Evidence for Phenylalanine Zipper-Mediated Dimerization in the X-Ray Crystal Structure of a Magainin 2 Analogue. PubMed Central. Accessed February 7, 2026. [Link]

  • Phenylalanine. Wikipedia. Accessed February 7, 2026. [Link]

  • Conformational study of N-methylated alanine peptides and design of Aβ inhibitor. Accessed February 7, 2026. [Link]

  • What drugs are in development for Phenylketonurias? Patsnap Synapse. Accessed February 7, 2026. [Link]

Sources

Application Notes and Protocols: Chiral Derivatization of (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic Acid for HPLC Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid, a non-proteinogenic amino acid, and its derivatives are of significant interest in pharmaceutical research and drug development due to their potential as building blocks for novel therapeutic agents. As with many chiral molecules, the biological activity is often stereospecific, necessitating robust analytical methods to determine enantiomeric purity. This application note provides detailed experimental protocols for the derivatization of (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid to facilitate its chiral analysis by High-Performance Liquid Chromatography (HPLC).

The inherent polarity of amino acids makes them challenging to analyze directly by reversed-phase HPLC. Derivatization serves a dual purpose: it introduces a chromophore or fluorophore for sensitive detection and, in the context of chiral analysis, creates diastereomers that can be separated on a standard achiral column.[1][2] This guide will focus on two widely adopted and reliable pre-column derivatization methods: reaction with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) for UV detection, and derivatization with o-Phthalaldehyde (OPA) in the presence of a chiral thiol for fluorescence detection.

Principle of Chiral Derivatization

The fundamental principle behind these methods is the conversion of a pair of enantiomers into a pair of diastereomers by reacting them with a chiral derivatizing agent. Diastereomers have different physical and chemical properties, allowing for their separation using standard chromatographic techniques.

  • Marfey's Reagent (FDAA): This chiral reagent reacts with the primary amine group of the amino acid to form stable diastereomeric derivatives.[3][4] The resulting derivatives possess a strong chromophore (dinitrophenyl group), enabling sensitive UV detection. The L-form of the FDAA reagent will react with the S- and R-enantiomers of the amino acid to produce L-S and L-R diastereomers, which can then be resolved by HPLC.

  • o-Phthalaldehyde (OPA) with a Chiral Thiol: OPA reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[5] By employing a chiral thiol, such as N-acetyl-L-cysteine (NAC), diastereomeric isoindoles are formed.[6] These derivatives are intensely fluorescent, allowing for very low detection limits.

Experimental Protocols

Protocol 1: Derivatization with Marfey's Reagent (FDAA)

This protocol is adapted from established methods for the chiral analysis of amino acids.[7][8]

Materials and Reagents:

  • (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid

  • Marfey's Reagent (FDAA, 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide)

  • Acetone, HPLC grade

  • 1 M Sodium bicarbonate (NaHCO₃) solution

  • 2 M Hydrochloric acid (HCl)

  • Water, HPLC grade

  • Acetonitrile, HPLC grade

  • Trifluoroacetic acid (TFA)

  • Reaction vials (e.g., 1.5 mL microcentrifuge tubes)

  • Heating block or water bath

  • HPLC system with a UV detector and a C18 reversed-phase column

Procedure:

  • Sample Preparation: Prepare a standard solution of (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid in water or a suitable buffer at a concentration of approximately 1 mg/mL.

  • Reagent Preparation: Prepare a 1% (w/v) solution of Marfey's reagent in acetone. This solution should be prepared fresh.

  • Derivatization Reaction: a. To 50 µL of the amino acid solution in a reaction vial, add 100 µL of the 1% FDAA solution in acetone. b. Add 20 µL of 1 M sodium bicarbonate solution to initiate the reaction. c. Vortex the mixture gently and incubate at 40°C for 1 hour in a heating block or water bath. d. After incubation, cool the reaction mixture to room temperature. e. Add 10 µL of 2 M HCl to stop the reaction. You may observe some effervescence.

  • Sample Dilution and Analysis: a. Dilute the final reaction mixture with the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% TFA) to a suitable concentration for HPLC analysis. b. Inject an appropriate volume (e.g., 20 µL) onto the HPLC system.

HPLC Conditions (Example):

ParameterValue
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 10-60% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 340 nm

Expected Results: The L-FDAA derivative of (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid is expected to elute earlier than the corresponding derivative of the (R)-enantiomer on a reversed-phase column.

derivatization_workflow_FDAA cluster_prep Preparation cluster_reaction Derivatization cluster_analysis Analysis start Start sample_prep Prepare Amino Acid Solution start->sample_prep reagent_prep Prepare 1% FDAA in Acetone start->reagent_prep mix Mix Amino Acid, FDAA, and NaHCO₃ sample_prep->mix reagent_prep->mix incubate Incubate at 40°C for 1 hour mix->incubate stop_reaction Add 2M HCl to Stop Reaction incubate->stop_reaction dilute Dilute Sample stop_reaction->dilute inject Inject into HPLC dilute->inject end End inject->end

Caption: Workflow for the derivatization of (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid with FDAA.

Protocol 2: Derivatization with o-Phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC)

This protocol is based on the widely used OPA derivatization method for primary amines, adapted for chiral analysis.[6][9]

Materials and Reagents:

  • (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid

  • o-Phthalaldehyde (OPA)

  • N-acetyl-L-cysteine (NAC)

  • Boric acid buffer (0.4 M, pH 10.4)

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Acetonitrile, HPLC grade

  • Sodium acetate buffer (e.g., 50 mM, pH 6.5)

  • Reaction vials (e.g., 1.5 mL amber microcentrifuge tubes)

  • HPLC system with a fluorescence detector and a C18 reversed-phase column

Procedure:

  • Sample Preparation: Prepare a standard solution of (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid in water or a suitable buffer at a concentration of approximately 0.1 mg/mL.

  • Reagent Preparation:

    • OPA Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.2 mL of 0.4 M boric acid buffer (pH 10.4) and 50 µL of 2-mercaptoethanol (as a stabilizer, optional if using NAC immediately). This reagent should be protected from light and prepared fresh daily.

    • NAC Solution: Prepare a 10 mg/mL solution of N-acetyl-L-cysteine in water.

  • Derivatization Reaction: a. In a reaction vial, mix 100 µL of the amino acid solution with 100 µL of the OPA reagent. b. Immediately add 100 µL of the NAC solution. c. Vortex the mixture for 1 minute at room temperature. The reaction is rapid.

  • Sample Analysis: a. Inject an appropriate volume (e.g., 20 µL) of the reaction mixture directly onto the HPLC system. The derivatives have limited stability, so analysis should be performed promptly after derivatization.

HPLC Conditions (Example):

ParameterValue
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 50 mM Sodium acetate buffer, pH 6.5
Mobile Phase B Acetonitrile
Gradient 20-70% B over 25 minutes
Flow Rate 1.2 mL/min
Column Temperature 25°C
Detection Fluorescence (Excitation: 340 nm, Emission: 450 nm)

Expected Results: The diastereomeric derivatives will be separated on the reversed-phase column, allowing for the quantification of the (S)-enantiomer. The elution order of the diastereomers will depend on the specific interactions with the stationary phase.

derivatization_workflow_OPA cluster_prep Preparation cluster_reaction Derivatization cluster_analysis Analysis start Start sample_prep Prepare Amino Acid Solution start->sample_prep reagent_prep_opa Prepare OPA Reagent start->reagent_prep_opa reagent_prep_nac Prepare NAC Solution start->reagent_prep_nac mix Mix Amino Acid, OPA, and NAC sample_prep->mix reagent_prep_opa->mix reagent_prep_nac->mix vortex Vortex for 1 min at Room Temp mix->vortex inject Inject into HPLC vortex->inject end End inject->end

Sources

Application Note: Characterizing Novel Amino Acid Analogues Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

A Focus on (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid as a Putative LAT1 Transporter Inhibitor

Authored by: Senior Application Scientist

Introduction and Scientific Rationale

(S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid is a synthetic, non-proteinogenic amino acid. Its structure, featuring a bulky hydrophobic dimethylphenyl group, suggests it is a large neutral amino acid (LNAA). This structural characteristic makes it a prime candidate for interaction with the L-Type Amino Acid Transporter 1 (LAT1), also known as Solute Carrier Family 7 Member 5 (SLC7A5).

LAT1 is a critical membrane protein responsible for the sodium-independent transport of essential amino acids, such as leucine and phenylalanine, across cell membranes.[1] In normal physiology, LAT1 is highly expressed at the blood-brain barrier, placenta, and testis.[1][2] Critically for drug development, its expression is significantly upregulated in a wide array of human cancers to meet the heightened metabolic demands of proliferating tumor cells.[2][3] This upregulation makes LAT1 an attractive therapeutic target for cancer treatment.[4]

The import of LNAAs via LAT1 is a key upstream event for the activation of the mammalian target of rapamycin complex 1 (mTORC1), a central regulator of cell growth and protein synthesis.[5][6] Therefore, inhibiting LAT1 is hypothesized to not only starve cancer cells of essential amino acids but also to suppress pro-growth signaling pathways.

This guide provides a comprehensive framework for characterizing the biological activity of (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid (designated herein as Cmpd-X ) using a dual-assay approach. We will first describe a direct target engagement assay to quantify the binding affinity of Cmpd-X for the LAT1 transporter. Subsequently, we will detail a functional cell-based assay to measure the downstream consequences of LAT1 inhibition on mTORC1 signaling. This integrated approach ensures a robust, self-validating system for compound characterization.

Table 1: Properties of (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid (Cmpd-X)

PropertyValue
IUPAC Name (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
Class Synthetic Large Neutral Amino Acid (LNAA)
Putative Target L-Type Amino Acid Transporter 1 (LAT1/SLC7A5)
Solubility Prepare stock solutions in DMSO or aqueous buffers (solubility to be determined empirically).

Assay 1: Direct Target Engagement via Competitive Radioligand Uptake

Principle: This assay directly measures the ability of Cmpd-X to compete with a known radiolabeled LAT1 substrate for uptake into cells that endogenously overexpress the transporter. The reduction in radiolabel uptake in the presence of increasing concentrations of Cmpd-X allows for the determination of the compound's inhibitory potency (IC₅₀). Radiolabeled uptake assays are a highly sensitive and standard method for characterizing transporter inhibitors.[7][8]

Causality: By using a whole-cell format, we are measuring the compound's ability to inhibit the transporter in its native membrane environment. The choice of a radiolabeled natural substrate like [³H]-Leucine ensures that we are measuring competition at the physiologically relevant binding site.

Protocol 2.1: [³H]-Leucine Competitive Uptake Assay

A. Cell Line Selection and Culture

  • Cell Line: HT-29 (human colorectal adenocarcinoma) or A549 (human lung carcinoma) cells are recommended due to their well-documented high expression of LAT1.[9]

  • Culture Medium: McCoy's 5A (for HT-29) or F-12K (for A549) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.

B. Materials and Reagents

  • Radioligand: L-[4,5-³H]-Leucine (PerkinElmer, NET460250UC or equivalent).

  • Test Compound: Cmpd-X, prepared as a 10 mM stock in DMSO.

  • Positive Control Inhibitor: JPH203 (a known selective LAT1 inhibitor), 10 mM stock in DMSO.[10][11]

  • Non-specific Control: L-Leucine (unlabeled), 100 mM stock in HBSS.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.

  • Lysis Buffer: 1% Sodium Dodecyl Sulfate (SDS) in water.

  • Scintillation Cocktail: A high-efficiency cocktail suitable for aqueous samples.

  • Equipment: 24-well tissue culture plates, liquid scintillation counter, multichannel pipette.

C. Step-by-Step Experimental Procedure

  • Cell Seeding: Seed HT-29 cells into 24-well plates at a density of 2.0 x 10⁵ cells/well. Culture for 48 hours or until they reach ~90% confluency.

  • Preparation of Solutions:

    • Prepare serial dilutions of Cmpd-X and JPH203 in HBSS. A typical final concentration range would be 1 nM to 100 µM. Remember to keep the final DMSO concentration constant across all wells (≤0.5%).

    • Prepare the radioligand working solution in HBSS. A final concentration of 50 nM [³H]-Leucine is a good starting point.

    • Prepare the non-specific binding (NSB) control: 1 mM unlabeled L-Leucine in HBSS.

  • Assay Execution:

    • Aspirate the culture medium from the wells.

    • Wash the cell monolayer twice with 0.5 mL of pre-warmed (37°C) HBSS.

    • Add 200 µL of HBSS containing the appropriate concentration of Cmpd-X, JPH203 (for positive control), unlabeled L-Leucine (for NSB), or vehicle (for total uptake).

    • Pre-incubate the plate for 10 minutes at 37°C. This allows the inhibitor to bind to the transporter.[12]

    • Initiate the uptake by adding 50 µL of the [³H]-Leucine working solution to each well.

    • Incubate for a pre-determined linear uptake time (e.g., 5 minutes) at 37°C with gentle agitation.[13]

  • Termination and Lysis:

    • Rapidly terminate the uptake by aspirating the radioactive solution.

    • Immediately wash the cells three times with 1 mL of ice-cold HBSS to remove unbound radiolabel.[13]

    • Add 250 µL of 1% SDS Lysis Buffer to each well and incubate for 20 minutes at room temperature to ensure complete cell lysis.[14]

  • Detection:

    • Transfer the entire lysate from each well into a scintillation vial.

    • Add 4 mL of scintillation cocktail to each vial.

    • Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

D. Data Analysis

  • Calculate Specific Uptake: Specific Uptake (CPM) = Total Uptake (CPM) - Non-Specific Binding (CPM)

  • Normalize Data: Express the uptake in wells with the test compound as a percentage of the specific uptake of the vehicle control: % Inhibition = 100 * (1 - [(Sample CPM - NSB CPM) / (Vehicle CPM - NSB CPM)])

  • Generate IC₅₀ Curve: Plot % Inhibition against the log concentration of Cmpd-X. Fit the data using a non-linear regression model (sigmoidal dose-response, variable slope) to determine the IC₅₀ value.

Assay 2: Functional Consequence via mTORC1 Signaling Readout

Principle: This assay validates the biological impact of target engagement. Since LAT1-mediated amino acid uptake is a primary activator of the mTORC1 pathway, a potent LAT1 inhibitor should decrease mTORC1 activity.[5][9] We will measure the phosphorylation of Ribosomal Protein S6 Kinase (S6K1) at Threonine 389 (Thr389), a direct and robust downstream target of mTORC1.[15][16] A decrease in p-S6K1 (Thr389) levels in the presence of Cmpd-X provides strong evidence of a functional blockade of the amino acid signaling pathway.

Causality: This assay establishes a clear mechanistic link between the putative action of Cmpd-X (inhibiting amino acid transport) and a critical cellular outcome (regulation of protein synthesis machinery). Observing this effect confirms that the compound is not just a binder but a functional antagonist of the pathway.

Protocol 3.1: Western Blot for Phospho-S6K1 (Thr389)

A. Cell Culture and Treatment

  • Cell Line & Culture: Use the same cell line as in Assay 1 (e.g., HT-29).

  • Seeding: Seed 1.0 x 10⁶ cells in 6-well plates and culture until ~80% confluency.

B. Materials and Reagents

  • Amino Acid-Free Medium: RPMI 1640 without amino acids (e.g., US Biological, R9010-01). Dialyzed FBS should be used to create a complete starvation medium.

  • Stimulation Medium: Complete culture medium or HBSS supplemented with a standard amino acid cocktail.

  • Test Compound: Cmpd-X (10 mM stock in DMSO).

  • Positive Control: Rapamycin (mTORC1 inhibitor, 1 mM stock in DMSO) or JPH203.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Antibodies:

    • Primary Antibody: Rabbit anti-phospho-S6K1 (Thr389) (e.g., Cell Signaling Technology, #9234).[17]

    • Primary Antibody: Rabbit anti-total S6K1 (e.g., Cell Signaling Technology, #2708).

    • Loading Control: Mouse anti-β-Actin (e.g., Sigma-Aldrich, A5441).

    • Secondary Antibodies: HRP-conjugated anti-rabbit IgG and anti-mouse IgG.

  • Other Reagents: SDS-PAGE gels, transfer membranes (PVDF), ECL substrate, protein assay kit (BCA).

C. Step-by-Step Experimental Procedure

  • Amino Acid Starvation:

    • Aspirate culture medium.

    • Wash cells once with PBS.

    • Incubate cells in amino acid-free medium for 2 hours to downregulate basal mTORC1 activity.

  • Inhibitor Pre-treatment:

    • Aspirate starvation medium.

    • Add amino acid-free medium containing various concentrations of Cmpd-X (e.g., 0.1x, 1x, 10x the IC₅₀ from Assay 1), Rapamycin (100 nM), JPH203, or vehicle (DMSO).

    • Incubate for 1 hour.

  • Amino Acid Stimulation:

    • Add a concentrated amino acid solution directly to the wells to restore physiological concentrations and stimulate the pathway.

    • Incubate for 30 minutes at 37°C.

  • Cell Lysis:

    • Place plates on ice and aspirate the medium.

    • Wash cells once with ice-cold PBS.

    • Add 150 µL of ice-cold RIPA buffer to each well. Scrape cells and transfer the lysate to a microfuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Western Blotting:

    • Determine protein concentration of each lysate using a BCA assay.

    • Normalize samples to equal protein amounts (e.g., 20 µg) and prepare with Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibody (e.g., anti-p-S6K1, 1:1000 dilution) overnight at 4°C.[15]

    • Wash and incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

    • Detect bands using an ECL substrate and an imaging system.

  • Stripping and Re-probing:

    • After imaging, strip the membrane and re-probe for total S6K1 and β-Actin (loading control) to ensure observed changes are due to phosphorylation status, not protein degradation.

D. Data Analysis

  • Perform densitometry analysis on the Western blot bands using software like ImageJ.

  • Normalize the p-S6K1 signal to the total S6K1 signal for each lane.

  • Further normalize this ratio to the loading control (β-Actin).

  • Plot the normalized p-S6K1 signal against the concentration of Cmpd-X to visualize the dose-dependent inhibition of mTORC1 signaling.

Visualizations and Workflows

LAT1-mTORC1 Signaling Pathway

LAT1_mTORC1_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol LAT1 LAT1 (SLC7A5) LNAA_in LNAAs LAT1->LNAA_in mTORC1 mTORC1 S6K1 S6K1 mTORC1->S6K1 Phosphorylation (Thr389) pS6K1 p-S6K1 (Active) S6K1->pS6K1 Protein_Synth Protein Synthesis & Cell Growth pS6K1->Protein_Synth + LNAA_out LNAAs (Leucine) LNAA_out->LAT1 Transport LNAA_in->mTORC1 Activation CmpdX Cmpd-X CmpdX->LAT1 Inhibition

Caption: Cmpd-X inhibits LAT1, blocking LNAA uptake and subsequent mTORC1 activation.

Competitive Uptake Assay Workflow

Assay_Workflow A 1. Seed HT-29 cells in 24-well plate B 2. Wash cells with pre-warmed HBSS A->B C 3. Pre-incubate with Cmpd-X or controls B->C D 4. Initiate uptake with [3H]-Leucine C->D E 5. Incubate for 5 min at 37°C D->E F 6. Terminate with ice-cold HBSS washes E->F G 7. Lyse cells with 1% SDS F->G H 8. Transfer to vial & add scintillation cocktail G->H I 9. Count CPM in scintillation counter H->I J 10. Analyze data & calculate IC50 I->J

Caption: Step-by-step workflow for the competitive radioligand uptake assay.

Expected Results and Interpretation

A successful outcome would demonstrate that Cmpd-X inhibits [³H]-Leucine uptake in a dose-dependent manner in Assay 1, yielding a potent IC₅₀ value. This result would be validated by Assay 2, which should show a corresponding dose-dependent decrease in the phosphorylation of S6K1. The correlation between the IC₅₀ from the binding/uptake assay and the effective concentration range in the functional signaling assay provides a strong, self-validating argument that Cmpd-X acts as a functional antagonist of the LAT1-mTORC1 axis. Lack of activity in both assays would suggest LAT1 is not the primary target, while activity in only one assay would require further investigation to understand the mechanism.

References

  • The Human SLC7A5 (LAT1): The Intriguing Histidine/Large Neutral Amino Acid Transporter and Its Relevance to Human Health. Frontiers in Chemistry. Available at: [Link]

  • Amino acid transporter LAT1 (SLC7A5) as a molecular target for cancer diagnosis and therapeutics. Ovid. Available at: [Link]

  • Review of the Correlation of LAT1 With Diseases: Mechanism and Treatment. Frontiers in Pharmacology. Available at: [Link]

  • The role of L-type amino acid transporter 1 (Slc7a5) during in vitro myogenesis. American Journal of Physiology-Cell Physiology. Available at: [Link]

  • The Regulation and Function of the L-Type Amino Acid Transporter 1 (LAT1) in Cancer. Cancers (Basel). Available at: [Link]

  • Insights into the Structure, Function, and Ligand Discovery of the Large Neutral Amino Acid Transporter 1, LAT1. Molecules. Available at: [Link]

  • The Role of Large Neutral Amino Acid Transporter (LAT1) in Cancer. Current Drug Targets. Available at: [Link]

  • LAT1 as a potential molecular target for glioblastoma. YouTube. Available at: [Link]

  • Highly Specific L-Type Amino Acid Transporter 1 Inhibition by JPH203 as a Potential Pan-Cancer Treatment. Cancers (Basel). Available at: [Link]

  • Radiolabeled Amino Acid Uptake Assay to Quantify Cellular Uptake of Amino Acids. JoVE. Available at: [Link]

  • LAT1 inhibitor JPH203 sensitizes cancer cells to radiation by enhancing radiation-induced cellular senescence. Cancer Science. Available at: [Link]

  • Mechanisms of amino acid sensing in mTOR signaling pathway. Experimental & Molecular Medicine. Available at: [Link]

  • An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. Frontiers in Pharmacology. Available at: [Link]

  • (S)-2-(Boc-Amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoic Acid. Pharmaffiliates. Available at: [Link]

  • High Throughput Screening of a Prescription Drug Library for Inhibitors of Organic Cation Transporter 3, OCT3. Molecular Pharmaceutics. Available at: [Link]

  • The Selective LAT1 Inhibitor JPH203 Enhances Mitochondrial Metabolism and Content in Insulin-Sensitive and Insulin-Resistant C2C12 Myotubes. International Journal of Molecular Sciences. Available at: [Link]

  • Exploring Amino Acid Transporters as Therapeutic Targets for Cancer: An Examination of Inhibitor Structures, Selectivity Issues, and Discovery Approaches. Molecules. Available at: [Link]

  • SLC Transporter Inhibition. Evotec. Available at: [Link]

  • Radiolabeled Amino Acid Uptake Assays in Primary Bone Cells and Bone Explants. Methods in Molecular Biology. Available at: [Link]

  • Amino Acid Uptake Assay Kit UP04 manual. DOJINDO. Available at: [Link]

  • First-in-human phase I study of JPH203, L-type amino acids transporter 1 inhibitor, in patients with advanced solid tumors. ASCO Publications. Available at: [Link]

  • mTOR Signaling Pathway | Nutrient and Cell Stress Regulation. YouTube. Available at: [Link]

  • Screening for novel L-type amino acid transporter 1 (SLC7A5) inhibitors using a fluorescent amino acid. Scientific Reports. Available at: [Link]

  • Functional Characterization of the SLC-Transporters PepT1 and Oct2 by Electrophysiological Real-Time Measurements using a High throughput System. ResearchGate. Available at: [Link]

  • Amino Acids Regulate mTORC1 by an Obligate Two-step Mechanism. Journal of Biological Chemistry. Available at: [Link]

  • Cellular Uptake and Release Assays Protocol. Gifford Bioscience. Available at: [Link]

  • Identification of multiple substrate binding sites in SLC4 transporters in the outward-facing conformation. Journal of Biological Chemistry. Available at: [Link]

  • Recombinant Anti-S6K1/RPS6KB1 (Thr389,Thr412) Antibody, Rabbit MAb, 110396-R0001. Sino Biological. Available at: [Link]

  • SLC7A5 solute carrier family 7 member 5 [ (human)]. NCBI Gene. Available at: [Link]

  • Development of a Cell-Based Screening Method for Compounds That Inhibit or Are Transported by Large Neutral Amino Acid Transporter 1, a Key Transporter at the Blood-Brain Barrier. Analytical Biochemistry. Available at: [Link]

  • Amino acids known to activate mTORC1. ResearchGate. Available at: [Link]

  • Phosphorylation and Degradation of S6K1 (p70S6K1) in Response to Persistent JNK1 Activation. International Journal of Biological Sciences. Available at: [Link]

  • SLC Transporter Assays. ION Biosciences. Available at: [Link]

  • Uptake Assay for Radiolabeled Peptides in Yeast. JoVE. Available at: [Link]

  • Animal amino acid sensor — A review. Animal Nutrition. Available at: [Link]

  • 2-Amino-3-[4-(carboxymethyl)phenyl]propanoic acid. PubChem. Available at: [Link]

  • 2-Amino-3,4-dimethylpentanoic acid. PubChem. Available at: [Link]

Sources

Application Notes and Protocols for High-Throughput Screening with (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Promise of Unnatural Amino Acids in GPCR-Targeted Drug Discovery

Unnatural amino acids (UAAs) represent a frontier in medicinal chemistry, offering novel structural motifs to enhance the potency, selectivity, and pharmacokinetic properties of therapeutic candidates.[1][2] (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid, a derivative of phenylalanine, embodies this potential. Its unique dimethylphenyl side chain provides a valuable scaffold for exploring new chemical space in drug discovery. G-protein coupled receptors (GPCRs), a vast family of transmembrane proteins that includes the opioid receptors, are a major class of drug targets.[3] Given that structurally related UAAs have shown activity as modulators of opioid receptors, this application note will detail a high-throughput screening (HTS) campaign to identify novel modulators of the mu-opioid receptor (MOR) using (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid as a foundational chemical scaffold for a screening library.[1][4][5]

This guide provides detailed protocols for a primary, high-throughput screen using a calcium mobilization assay, followed by a secondary, confirmatory screen employing a homogeneous time-resolved fluorescence (HTRF) cAMP assay. These assays are designed to be robust, scalable, and provide reliable data for hit identification and validation.[6][7]

I. Core Principles of the HTS Campaign

The primary objective of this HTS campaign is to identify compounds structurally related to (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid that modulate the activity of the mu-opioid receptor. The campaign is structured in two phases:

  • Primary Screening: A high-throughput calcium mobilization assay will be used to rapidly screen a library of compounds. This assay is a common primary screen for GPCRs that couple to the Gαq pathway, or for Gαi/o-coupled receptors like MOR that are co-expressed with a promiscuous G-protein such as Gα16.[6][7] Activation of the receptor leads to an increase in intracellular calcium, which is detected by a fluorescent dye.

  • Secondary (Confirmatory) Screening: Hits identified in the primary screen will be subjected to a secondary assay to confirm their activity and determine their mechanism of action (agonist or antagonist). A HTRF cAMP assay is an excellent choice for MOR, which is a Gαi/o-coupled receptor that inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[8]

Assay Quality Control: The Z'-Factor

Throughout this HTS campaign, the Z'-factor will be used as a statistical measure of assay quality.[9] The Z'-factor is calculated using the means and standard deviations of the positive and negative controls and provides a measure of the signal window and data variation.[9][10]

  • Z' > 0.5: Excellent assay, suitable for HTS.[11][12]

  • 0 < Z' < 0.5: Marginal assay, may require optimization.[11][12]

  • Z' < 0: Poor assay, not suitable for HTS.[11][12]

II. Primary High-Throughput Screening: Calcium Mobilization Assay

This protocol describes a no-wash, fluorescence-based calcium mobilization assay in a 384-well format, suitable for automated HTS. The assay utilizes a cell line stably co-expressing the human mu-opioid receptor and a promiscuous G-protein (e.g., Gα16) to enable calcium signaling upon receptor activation.

Experimental Workflow: Primary Screen

cluster_prep Plate Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Seed CHO-K1 cells co-expressing MOR and Gα16 in 384-well plates prep2 Incubate overnight prep1->prep2 assay1 Load cells with a calcium-sensitive fluorescent dye prep2->assay1 assay2 Incubate for 1 hour assay1->assay2 assay3 Add test compounds and controls assay2->assay3 assay4 Measure fluorescence on a FLIPR instrument assay3->assay4 analysis1 Calculate % activation relative to controls assay4->analysis1 analysis2 Identify primary 'hits' analysis1->analysis2

Caption: Workflow for the primary calcium mobilization screen.

Detailed Protocol: Calcium Mobilization Assay

Materials and Reagents:

ReagentSupplierCat. No. (Example)
CHO-K1 cells stably co-expressing hMOR and Gα16ATCCN/A (custom cell line)
DMEM/F-12 MediumGibco11320033
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Geneticin (G418)Gibco10131035
FLIPR Calcium 6 Assay KitMolecular DevicesR8190
DAMGO (positive control)Tocris1171
Naloxone (negative control)Tocris0599
384-well black, clear-bottom microplatesCorning3712

Procedure:

  • Cell Culture and Plating:

    • Culture CHO-K1-hMOR-Gα16 cells in DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 500 µg/mL G418 at 37°C in a 5% CO₂ incubator.

    • On the day before the assay, harvest cells and seed them into 384-well black, clear-bottom plates at a density of 10,000 cells per well in 25 µL of culture medium.

    • Incubate the plates overnight at 37°C.

  • Dye Loading:

    • Prepare the FLIPR Calcium 6 dye solution according to the manufacturer's protocol.

    • Add 25 µL of the dye solution to each well of the cell plate.

    • Incubate the plate at 37°C for 1 hour.

  • Compound Addition:

    • Prepare a compound plate by diluting the screening library compounds, (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid derivatives, to a 4x final concentration in assay buffer.

    • Include positive controls (e.g., DAMGO at a final concentration of 1 µM) and negative controls (e.g., vehicle, DMSO).

    • Using a FLIPR or similar liquid handling instrument, add 12.5 µL of the compound solution to the cell plate.

  • Fluorescence Measurement:

    • Immediately place the plate in a FLIPR instrument.

    • Measure the fluorescence intensity before and after compound addition for a period of 2-3 minutes.

Data Analysis and Hit Selection
  • Normalization: The response of each well is normalized to the controls on the same plate:

    • % Activation = [(Fluorescence_sample - Fluorescence_negative) / (Fluorescence_positive - Fluorescence_negative)] * 100

  • Hit Criteria: A compound is considered a primary "hit" if it exhibits a % activation greater than three standard deviations above the mean of the negative controls.

III. Secondary Confirmatory Screening: HTRF cAMP Assay

This protocol describes a homogeneous, competitive immunoassay to measure changes in intracellular cyclic AMP (cAMP) levels. The assay is based on HTRF technology, which involves fluorescence resonance energy transfer (FRET) between a Europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.

Mechanism of Action: HTRF cAMP Assay

cluster_low_cAMP Low Intracellular cAMP (Agonist Activity) cluster_high_cAMP High Intracellular cAMP (Antagonist Activity) low_cAMP_1 Eu-Ab binds to d2-cAMP low_cAMP_2 High FRET Signal low_cAMP_1->low_cAMP_2 high_cAMP_1 Cellular cAMP competes with d2-cAMP for Eu-Ab binding high_cAMP_2 Low FRET Signal high_cAMP_1->high_cAMP_2

Caption: Principle of the HTRF cAMP assay for agonist and antagonist detection.

Detailed Protocol: HTRF cAMP Assay

Materials and Reagents:

ReagentSupplierCat. No. (Example)
CHO-K1 cells stably expressing hMORATCCN/A (custom cell line)
cAMP HiRange KitCisbio62AM6PEB
ForskolinTocris1099
IBMXTocris2845
DAMGOTocris1171
NaloxoneTocris0599
384-well white, low-volume microplatesGreiner Bio-One784075

Procedure:

  • Cell Plating:

    • Seed CHO-K1-hMOR cells in 384-well white plates at a density of 5,000 cells per well in 5 µL of culture medium.

    • Incubate overnight at 37°C.

  • Compound and Forskolin Addition:

    • For agonist mode: Add 2.5 µL of the hit compounds at various concentrations. Add 2.5 µL of assay buffer containing forskolin (to stimulate cAMP production) to the control wells.

    • For antagonist mode: Add 2.5 µL of the hit compounds at various concentrations. After a brief pre-incubation, add 2.5 µL of DAMGO (at EC₈₀ concentration) to all wells except the negative controls.

    • Incubate for 30 minutes at room temperature.

  • cAMP Detection:

    • Add 5 µL of d2-labeled cAMP followed by 5 µL of the Europium cryptate-labeled anti-cAMP antibody to each well.

    • Incubate for 1 hour at room temperature.

  • HTRF Measurement:

    • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

Data Analysis and Interpretation
  • HTRF Ratio Calculation: The HTRF ratio is calculated as: (Emission_665nm / Emission_620nm) * 10,000.

  • cAMP Concentration: The HTRF ratio is inversely proportional to the intracellular cAMP concentration. A standard curve can be used to convert the HTRF ratio to cAMP concentration.

  • Dose-Response Curves: Plot the response (HTRF ratio or cAMP concentration) against the log of the compound concentration to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

IV. Data Summary and Expected Outcomes

The following table outlines the expected data to be generated from this HTS campaign.

ParameterPrimary Screen (Calcium Mobilization)Secondary Screen (HTRF cAMP)
Assay Format Fluorescence-basedHomogeneous Time-Resolved Fluorescence (HTRF)
Endpoint Increase in intracellular Ca²⁺Decrease in intracellular cAMP
Controls Positive: DAMGO; Negative: VehiclePositive: DAMGO; Negative: Forskolin-stimulated
"Hit" Criteria >3 SD above negative controlConfirmed dose-response activity
Output List of primary hitsEC₅₀/IC₅₀ values, confirmation of mechanism

V. Conclusion and Future Directions

This application note provides a comprehensive framework for a high-throughput screening campaign to identify novel mu-opioid receptor modulators from a library based on the (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid scaffold. The described primary and secondary assays offer a robust and efficient workflow for hit identification and validation. Positive hits from this campaign can be further characterized in tertiary assays, such as radioligand binding assays, to determine their binding affinity and selectivity.[13] Subsequent lead optimization efforts can then focus on improving the potency, selectivity, and drug-like properties of the most promising compounds, ultimately leading to the development of novel therapeutics.

VI. References

  • Cisbio. (n.d.). HTRF cAMP Assays. Retrieved from [Link]

  • GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • Hanson, K. L., & Diggles, D. A. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • Inverso, D., & Lindsley, C. W. (2021). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 64(21), 15597–15622.

  • Molecular Devices. (n.d.). FLIPR Calcium 6 Assay Kit. Retrieved from [Link]

  • Portoghese, P. S., & Lunzer, M. M. (2007). Novel Opioid Peptide Derived Antagonists Containing (2S)-2-Methyl-3-(2,6-dimethyl-4-carbamoylphenyl)propanoic Acid [(2S)-Mdcp]. Journal of Medicinal Chemistry, 50(25), 6429–6433.

  • Sittampalam, G. S., Gal-Edd, N., Arkin, M., et al. (Eds.). (2004). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • Trinquet, E., & Bdioui, S. (n.d.). Guidelines and recommendations for analyzing and interpreting GPCR second messenger data. Revvity.

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.

  • BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved from [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]

  • Drug Target Review. (2023). Assay performance and the Z'-factor in HTS. Retrieved from [Link]

  • bioRxiv. (2023). RareFoldGPCR: Agonist Design Beyond Natural Amino Acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Molecular Pharmacology of δ-Opioid Receptors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Accessing the High Throughput Screening Data Landscape. Retrieved from [Link]

  • ResearchGate. (n.d.). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. Retrieved from [Link]

  • BMG LABTECH. (2023). The Z prime value (Z´). Retrieved from [Link]

  • Wikipedia. (n.d.). Z-factor. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Guide: Purification & Isolation of (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid (also known as 2,4-Dimethyl-L-phenylalanine) is a sterically demanding, hydrophobic non-canonical amino acid. It is frequently used in peptide engineering to restrict conformational flexibility and increase lipophilicity.

However, the 2,4-dimethyl substitution pattern introduces specific purification challenges not found in standard phenylalanine:

  • Steric Hindrance: The ortho-methyl group (position 2) interferes with standard enzymatic binding pockets and crystal lattice packing.

  • Hydrophobicity: The molecule is significantly more lipophilic than Phenylalanine, leading to "oiling out" during aqueous crystallization.

  • Zwitterionic Solubility: Like all amino acids, it has minimum solubility at its isoelectric point (pI ~5.6), but its lipophilicity complicates the use of standard aqueous buffers.

Module 1: Crystallization & Isolation (The "Oiling Out" Challenge)

The Problem: Users often report that upon neutralizing the acid/base salt of the product to its isoelectric point (pI), the product separates as a sticky gum or oil rather than a crystalline solid.

The Mechanism: The ortho-methyl group disrupts the


-

stacking interactions that typically stabilize Phenylalanine crystals. When the charge is neutralized (zwitterion formation), the hydrophobic effect drives the molecules together. However, because the crystal lattice energy is weak (due to steric clash), the amorphous "oil" phase is energetically favored over the ordered crystal phase at rapid precipitation rates.

Protocol: Anti-Solvent Controlled Crystallization Target: Isolate chemically pure zwitterion from HCl or Na salts.

  • Dissolution: Dissolve the crude salt (e.g., Hydrochloride) in Water (5 vol) . If the solution is not clear, warm to 40°C.

  • Filtration: Filter off any insoluble mechanical impurities while warm.

  • pH Adjustment (The Critical Step):

    • Slowly add 2N NaOH (or HCl if starting from a basic salt) under vigorous stirring.

    • Stop at pH 3.0 (solution should still be clear).

  • Anti-Solvent Addition: Add Isopropanol (IPA) or Ethanol (3 vol). The alcohol reduces the dielectric constant, encouraging ion pairing, but also solubilizes the "oil" phase, preventing premature phase separation.

  • Targeting pI: Continue adjusting pH slowly to 5.5 – 6.0 .

  • Seeding: If oiling occurs, reheat to dissolve, then cool to 25°C and add seed crystals (0.1 wt%).

  • Aging: Stir at 0–5°C for 4–12 hours. The oil droplets should slowly convert to a white solid.

Visualization: Crystallization Logic

CrystallizationLogic Start Crude HCl Salt Solution (pH < 1) Neut1 Adjust pH to ~3.0 Start->Neut1 AddSolv Add Co-Solvent (IPA/Ethanol) Neut1->AddSolv Prevents oiling Neut2 Adjust pH to pI (5.5-6.0) AddSolv->Neut2 Check State Check Neut2->Check Oil Oiling Out (Gum) Check->Oil Fast addition or No Alcohol Cryst Crystalline Solid Check->Cryst Optimized Remedy Reheat + Seed + Slow Cool Oil->Remedy Remedy->Cryst

Figure 1: Decision tree for avoiding the "oiling out" phenomenon during isoelectric precipitation.

Module 2: Enantiomeric Purity (Chiral Resolution)

The Problem: Synthesis via Strecker or Acetamidomalonate routes yields a Racemic (DL) mixture. Separation is difficult due to the lipophilicity of the side chain.

The Solution: Enzymatic Kinetic Resolution We recommend Acylase I (Aspergillus melleus) over chemical resolution agents. The enzyme is robust but requires specific conditions to accommodate the bulky 2,4-dimethylphenyl group.

Protocol:

  • Substrate Preparation: Acetylate the racemic amine to form N-Acetyl-DL-2,4-dimethylphenylalanine .

  • Reaction Medium: Use 0.1 M Phosphate buffer (pH 7.5).

    • Modification: Add 5-10% Cobalt(II) Chloride (CoCl₂) . Co²⁺ acts as a cofactor that significantly accelerates the hydrolysis rate for sterically hindered substrates.

  • Hydrolysis: Add Acylase I. Stir at 37°C .

    • Note: The reaction will be slower than with unsubstituted Phe. Monitor via HPLC.[1][2]

  • Workup:

    • Acidify to pH 1.5.

    • Extract the unreacted N-Acetyl-D-isomer with Ethyl Acetate (organic phase).

    • The desired (S)-Free Amino Acid remains in the aqueous phase.

  • Isolation: Apply the aqueous phase to a cation exchange column (Dowex 50W) to remove buffer salts and Co²⁺, then elute with Ammonia.

Visualization: Enzymatic Workflow

EnzymaticResolution Racemate N-Acetyl-DL-Mix Enzyme Acylase I + Co²⁺ (pH 7.5, 37°C) Racemate->Enzyme Mixture Hydrolysis Mixture Enzyme->Mixture Acidify Acidify to pH 1.5 Mixture->Acidify Extract EtOAc Extraction Acidify->Extract OrgPhase Organic Phase: N-Acetyl-(R)-Isomer Extract->OrgPhase AqPhase Aqueous Phase: (S)-Amino Acid + Salts Extract->AqPhase Purify Ion Exchange (Dowex 50W) AqPhase->Purify Final Pure (S)-Product Purify->Final

Figure 2: Kinetic resolution workflow separating the (S)-enantiomer from the N-acetylated racemate.

Module 3: Analytical Quality Control (Chiral HPLC)

The Problem: Standard C18 columns cannot separate the enantiomers. Derivatization (e.g., Marfey's reagent) is time-consuming.

The Solution: Crown Ether Columns Direct resolution of the free amino acid is best achieved using a Crown Ether stationary phase (e.g., Crownpak CR(+) ). The crown ether complexes with the primary ammonium group (


).

Method Parameters:

ParameterConditionReason
Column Crownpak CR(+) (Daicel) or equivalentSpecifically designed for free amino acids.
Mobile Phase pH 1.5 – 2.0 (HClO₄ aq)Acidic pH ensures the amine is protonated (

) to bind the crown ether.
Organic Modifier Methanol (0–15%)Caution: High organic content decreases retention. Use only if the hydrophobic 2,4-dimethyl group causes excessive retention.
Temperature 25°C – 10°CLower temperature (cooling) often improves resolution (

) for hindered molecules.
Flow Rate 0.4 – 0.8 mL/minLower flow rates reduce mass transfer effects.

Troubleshooting HPLC:

  • Broad Peaks: The hydrophobic interaction of the dimethylphenyl group with the stationary phase backbone might be competing with the chiral inclusion. Fix: Lower the temperature to 10°C.

  • No Retention: pH is too high. Ensure mobile phase is pH < 2.0.

Frequently Asked Questions (FAQs)

Q1: Can I use ethanol for recrystallization? A: Yes, but solubility is highly sensitive to water content. Pure ethanol may precipitate the salt too fast (amorphous). We recommend a Water/Ethanol (1:3) system. Dissolve in water first, then add ethanol.

Q2: My product is pink/brown after isolation. Why? A: This indicates oxidation of the electron-rich aromatic ring or trace metal contamination (if Pd/Cu coupling was used).

  • Fix: Dissolve in dilute HCl, treat with activated carbon (5 wt%) for 30 mins at 50°C, filter, and re-precipitate at pI.

Q3: Why is the yield of the enzymatic resolution low (<35%)? A: The ortho-methyl group creates steric clash in the Acylase active site.

  • Fix: Increase enzyme loading by 2x or add CoCl₂ (1 mM) to the buffer. Cobalt is a known activator for Acylase I.

Q4: How do I remove the Cobalt after resolution? A: Use a cation exchange resin (Dowex 50W). Load the sample at pH 1.5. Wash with water (removes anions/neutrals), then wash with 1M HCl (removes Cobalt), and finally elute the amino acid with 2M NH₄OH .

References
  • Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Vol 3. Wiley. (Foundational text on amino acid resolution and solubility).
  • Daicel Chiral Technologies. Instruction Manual for CROWNPAK CR(+). (Standard protocol for amino acid separation).

  • Chenault, H. K., et al. (1989). "Kinetic resolution of unnatural and rarely occurring amino acids: Enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I." Journal of the American Chemical Society, 111(16), 6354-6364.

  • Solubility Data: L-Phenylalanine Solubility in Water/Ethanol Systems. (Extrapolated from general phenylalanine analog behavior). See: Journal of Chemical & Engineering Data, 2002, 47, 1379-1383.

Sources

Technical Support Center: Degradation of (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic Acid in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of this compound in solution. As a substituted analog of phenylalanine, understanding its stability profile is crucial for accurate experimental design, data interpretation, and formulation development.

I. Understanding the Stability of (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic Acid: An Overview

(S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid is an amino acid derivative with a substituted phenyl ring. Its stability in solution is influenced by a variety of factors including pH, temperature, light, and the presence of oxidizing agents. Degradation can lead to the formation of impurities, which may alter the compound's biological activity, toxicity profile, and analytical quantification. This guide will walk you through potential degradation pathways, troubleshooting common experimental issues, and providing robust analytical methods to ensure the integrity of your results.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, providing explanations and actionable solutions.

Inconsistent Potency or Biological Activity in Aqueous Solutions

Question: My stock solutions of (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid seem to lose potency over time, leading to variable results in my bioassays. What could be the cause?

Answer: Loss of potency is often linked to chemical degradation. The primary suspects are hydrolysis and oxidation, especially if your solutions are stored at room temperature or exposed to light for extended periods. The amino and carboxylic acid functional groups, as well as the electron-rich dimethylphenyl ring, are susceptible to chemical modifications.

Troubleshooting Steps:

  • pH and Buffer Selection: The stability of amino acids is highly pH-dependent.[1] It is crucial to determine the isoelectric point (pI) of your compound to select a buffer system that maintains a pH where the compound is most stable. For many amino acids, this is near neutral pH. Avoid highly acidic or alkaline conditions during routine storage unless your experimental protocol specifically requires it.

  • Storage Conditions:

    • Temperature: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. For short-term storage (a few days), refrigeration at 2-8°C is acceptable, but stability should be verified.

    • Light Exposure: Aromatic amino acids can be susceptible to photodegradation.[2] Protect your solutions from light by using amber vials or wrapping containers in aluminum foil.

  • Solvent Choice: While aqueous buffers are common, consider the use of co-solvents if solubility is an issue. However, be aware that organic solvents can also participate in degradation reactions. Always use high-purity, degassed solvents to minimize dissolved oxygen and potential contaminants.

Workflow for Investigating Potency Loss:

Caption: Troubleshooting workflow for inconsistent biological activity.

Appearance of Unknown Peaks in HPLC Chromatograms

Question: I am observing extra peaks in my HPLC analysis of (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid that were not present in the initial analysis of the solid material. What are these peaks and how can I prevent them?

Answer: The appearance of new peaks is a strong indicator of degradation. These peaks represent degradation products formed in your solution. To address this, you need to identify the conditions causing the degradation and develop a stability-indicating analytical method that can resolve the parent compound from its degradants.

Troubleshooting and Proactive Measures:

  • Forced Degradation Studies: To understand the potential degradation pathways, it is essential to perform forced degradation (stress testing) studies.[3] This involves subjecting the compound to harsh conditions to intentionally induce degradation. The results will help in developing a robust analytical method and predicting long-term stability.

    Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent/ParameterTypical ConditionsPotential Degradation Pathways
Acid Hydrolysis 0.1 M to 1 M HClRoom temperature to 60°C for up to 7 days[3]Deamination, Decarboxylation
Base Hydrolysis 0.1 M to 1 M NaOHRoom temperature to 60°C for up to 7 days[3]Racemization, Deamination
Oxidation 0.1% to 3% H₂O₂Room temperature for up to 7 days[3]Hydroxylation of the phenyl ring, oxidation of the amino group
Thermal Degradation 60°C to 80°CDry heat or in solutionDecarboxylation, Dimerization
Photodegradation ICH Q1B guidelinesExposure to UV and visible lightPhenyl ring oxidation, C-C bond cleavage[4]
  • Stability-Indicating HPLC Method Development: A good stability-indicating method should be able to separate the parent peak from all potential degradation products.

    Experimental Protocol: Development of a Stability-Indicating RP-HPLC Method

    • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm) as it is generally suitable for separating aromatic compounds.

    • Mobile Phase:

      • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic acid in water.

      • Mobile Phase B: 0.1% TFA or Formic acid in acetonitrile.

    • Gradient Elution: Begin with a shallow gradient to ensure good resolution of early-eluting polar degradants. A typical starting gradient could be 5-95% B over 20-30 minutes.

    • Detection: Use a UV detector set at a wavelength where the parent compound and potential degradants have significant absorbance (e.g., 220 nm and 254 nm). A photodiode array (PDA) detector is highly recommended to assess peak purity.

    • Method Validation: Once the method is developed, validate it according to ICH guidelines, paying close attention to specificity by analyzing the samples from the forced degradation studies.[5]

Logical Relationship of Degradation and Analysis:

degradation_analysis cluster_degradation Degradation Induction cluster_analysis Analytical Characterization Stress_Conditions Stress Conditions (Acid, Base, Heat, Light, Oxidant) Degradation_Products Formation of Degradation Products Stress_Conditions->Degradation_Products Compound_Solution (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid in solution Compound_Solution->Stress_Conditions HPLC_Method Stability-Indicating HPLC Method Degradation_Products->HPLC_Method Analysis of stressed samples Separation Separation of Parent and Degradants HPLC_Method->Separation Quantification Quantification and Peak Purity Analysis Separation->Quantification

Sources

Technical Support Center: (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Impurity Profiling, Troubleshooting, and Mitigation

Introduction

(S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid is a non-proteinogenic amino acid (NPAA) that serves as a critical chiral building block in the development of advanced pharmaceutical agents.[1][2] Its precise three-dimensional structure is fundamental to the efficacy and safety of the final active pharmaceutical ingredient (API). Consequently, ensuring its chemical and stereochemical purity is not merely a matter of quality control but a prerequisite for clinical success. This guide provides researchers and drug development professionals with a comprehensive technical resource for identifying, understanding, and mitigating common impurities encountered during the synthesis and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical impurity to monitor for this compound? A1: The single most critical process-related impurity is the unwanted (R)-enantiomer. As with most chiral molecules, the biological activity of the two enantiomers can differ dramatically, with one being therapeutic and the other being inactive or even toxic.[3] Therefore, stringent control of enantiomeric excess (e.e.) is paramount.

Q2: My batch shows a new, unknown peak in the HPLC analysis. What is the likely cause? A2: An unknown peak can arise from several sources: incomplete reaction leaving starting materials, side-reactions during synthesis, or degradation of the product. A common synthetic route is the reductive amination of a corresponding keto acid or aldehyde.[4] Incomplete reactions could leave behind 2,4-dimethylbenzaldehyde or the corresponding keto-acid. Side-reactions might include over-alkylation or dimerization.

Q3: How should I store (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid to minimize degradation? A3: Like many amino acids, this compound should be stored in a well-sealed container, protected from light and moisture, at controlled room temperature or refrigerated (2-8 °C) for long-term stability. Exposure to air and light can lead to oxidative degradation over time.[5][6]

Q4: What are typical acceptance criteria for purity? A4: For early-stage research, a purity of >95% (achiral) and >98% e.e. (chiral) is often acceptable. For cGMP (Current Good Manufacturing Practice) material intended for clinical development, requirements are far stricter, typically demanding >99.5% achiral purity and >99.8% e.e., with specific limits on any identified impurity.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the analysis and handling of (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid.

Problem Encountered Potential Root Cause(s) Recommended Action(s) & Rationale
Low Chiral Purity (High % of (R)-enantiomer) 1. Inefficient Chiral Catalyst/Auxiliary: The asymmetric synthesis step (e.g., asymmetric hydrogenation, enzymatic resolution) did not proceed with the expected stereoselectivity.[7]2. Racemization: Harsh reaction conditions (e.g., strong acid/base, high temperature) during a deprotection or workup step caused the chiral center to epimerize.1. Optimize Asymmetric Synthesis: Re-evaluate the catalyst loading, temperature, pressure, and solvent for the chiral-inducing step.2. Screen Alternative Methods: Consider enzymatic methods, which often provide superior enantioselectivity under milder conditions.[8]3. Purification: Perform chiral chromatography (e.g., HPLC or SFC with a chiral stationary phase) or diastereomeric salt recrystallization to isolate the desired (S)-enantiomer.
Unexpected Peaks in RP-HPLC Chromatogram 1. Residual Starting Materials: Incomplete conversion during synthesis (e.g., unreacted 2,4-dimethylbenzaldehyde).2. Reagent-Related Impurities: Contaminants from reagents used in the synthesis (e.g., borane complexes from reduction).[9]3. Side-Reaction Products: Formation of dimers or products from over-alkylation.[10]4. Degradation: The compound has started to degrade due to improper storage or handling.1. Confirm Peak Identity: Use LC-MS to get a mass for the unknown peak. Compare this mass to potential starting materials, reagents, and predicted byproducts.2. Optimize Reaction: If starting materials are present, increase reaction time, temperature, or reagent stoichiometry.3. Improve Purification: Optimize the recrystallization solvent system or employ flash column chromatography to remove the specific impurity.
Poor Peak Shape or Drifting Retention Time in HPLC 1. Inappropriate Mobile Phase pH: The pH of the mobile phase is too close to the isoelectric point (pI) of the amino acid, causing inconsistent ionization.2. Column Overload: Injecting too concentrated a sample.3. Secondary Interactions: The amino group is interacting with residual silanols on the silica-based column.1. Adjust Mobile Phase pH: For reversed-phase HPLC, buffer the aqueous mobile phase to a pH at least 2 units away from the analyte's pKa values (typically pH 2.5-3.5 for the acidic mobile phase).2. Reduce Sample Concentration: Dilute the sample and re-inject.3. Use an Appropriate Column: Employ a modern, end-capped C18 column or a specialized column designed for polar analytes. The addition of a small amount of an ion-pairing agent like TFA can also improve peak shape.[11]

Deep Dive: Analysis of Common Impurities

A robust understanding of how impurities are formed is the foundation of a reliable control strategy.

Impurity Formation Pathway

The following diagram illustrates a generalized synthetic pathway via reductive amination and highlights the origin points of key impurities.

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_product Final Product & Impurities SM1 2,4-Dimethyl- benzaldehyde REAC Reductive Amination (Imine Formation + Reduction) SM1->REAC Incomplete Reaction SM2 Ammonia Source (e.g., NH4OAc) SM2->REAC SM3 Keto-acid Precursor SM3->REAC REAC_CHIRAL Asymmetric Reduction or Chiral Resolution REAC->REAC_CHIRAL IMP2 Impurity 2: Unreacted Precursor REAC->IMP2 Carry-through IMP3 Impurity 3: Reductive Byproduct (e.g., Alcohol) REAC->IMP3 Side Reaction (Over-reduction) PROD (S)-2-Amino-3-(2,4-dimethylphenyl) propanoic acid REAC_CHIRAL->PROD IMP1 Impurity 1: (R)-Enantiomer REAC_CHIRAL->IMP1 Poor Enantioselectivity

Caption: Origin of impurities in a typical synthesis.

Detailed Impurity Profiles

The table below summarizes the most probable impurities, their origins, and validated methods for their detection.

Impurity Name & StructureCommon OriginRecommended Analytical TechniqueCausality & Mitigation Strategy
(R)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid (Enantiomeric Impurity)Incomplete enantioselectivity of the chiral catalyst or resolving agent; racemization during workup.Chiral HPLC/SFC: Using a chiral stationary phase (e.g., polysaccharide-based like Daicel Chiralpak series) is the gold standard for separation and quantification.[11]Cause: The transition state energies for the formation of the (S) and (R) enantiomers are too similar. Mitigation: Optimize the asymmetric synthesis protocol (catalyst, solvent, temperature). Alternatively, perform a classical resolution using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.
2,4-Dimethylbenzaldehyde (Starting Material)Incomplete reductive amination reaction.RP-HPLC with UV detection: This less polar molecule will have a significantly longer retention time than the amino acid product on a C18 column.GC-MS: For volatile starting materials, GC-MS provides excellent sensitivity and confirmatory identification.Cause: Insufficient reaction time, non-stoichiometric addition of reagents, or a deactivated reducing agent. Mitigation: Ensure all reagents are active and added in the correct ratio. Increase reaction time or temperature moderately and monitor by TLC or LC-MS for completion. Improve downstream purification (e.g., aqueous washes, recrystallization) to remove unreacted aldehyde.
3-(2,4-dimethylphenyl)propanoic acid (Deamination Impurity)Side reaction involving the reduction of the intermediate imine/enamine followed by hydrolysis, or deamination during workup under harsh acidic conditions.LC-MS: Provides definitive mass identification.RP-HPLC: Will likely elute near the main product; gradient optimization may be required for resolution.Cause: Overly aggressive reducing agents or conditions can sometimes lead to the loss of the amino group. Mitigation: Use milder and more selective reducing agents like sodium triacetoxyborohydride[10][12]. Maintain careful pH and temperature control during all workup and purification steps.
N-Formyl or N-Acetyl derivatives (Acylation Impurities)Use of certain solvents (e.g., Dimethylformamide - DMF) or reagents (e.g., Acetic Acid) under activating conditions can lead to N-acylation of the amino group.[5]LC-MS: A mass shift of +28 (formyl) or +42 (acetyl) Da is a key indicator.RP-HPLC: These less polar derivatives will have longer retention times than the parent amino acid.Cause: The nucleophilic primary amine reacts with acylating agents present in the reaction mixture. Mitigation: Avoid solvents like DMF at high temperatures if possible. If acetic acid is used as a catalyst, ensure it is used in catalytic, not stoichiometric, amounts. Purify via recrystallization or chromatography.

Experimental Protocols

Protocol 1: Achiral Purity Analysis by RP-HPLC

This method is designed to separate the target compound from less polar and more polar process-related impurities.

  • Instrumentation: HPLC system with UV Detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0.0 95 5
    20.0 50 50
    22.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve sample in Mobile Phase A at a concentration of ~0.5 mg/mL.

  • System Suitability: Inject a standard solution five times; the relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

Protocol 2: Chiral Purity Analysis by Chiral HPLC

This method is designed to separate the (S)- and (R)-enantiomers.

  • Instrumentation: HPLC system with UV Detector.

  • Column: Chiral Stationary Phase (CSP) column suitable for amino acids (e.g., Daicel CHIRALPAK® series).

  • Mobile Phase: Typically an isocratic mixture of an alcohol (e.g., Ethanol or Isopropanol) and a hydrocarbon (e.g., Hexane or Heptane), often with a small amount of an acidic or basic additive (e.g., TFA or Diethylamine) to improve peak shape. Exact conditions must be screened and optimized for the specific column used.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve sample in the mobile phase at a concentration of ~1.0 mg/mL.

  • System Suitability: Inject a racemic standard to confirm the resolution of the two enantiomers (Resolution factor Rₛ > 1.5).

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Cho, B. T., & Kang, S. K. (2005). A simple and convenient procedure for the reductive amination of aldehydes and ketones using sodium borohydride as reducing agent and boric acid, p-toluenesulfonic acid monohydrate or benzoic acid as activator under solvent-free conditions. Tetrahedron, 61(23), 5725-5734. Available at: [Link]

  • D'Orazio, G., Fanali, C., Asensi-Bernardi, L., & Fanali, S. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Foods, 11(14), 2085. Available at: [Link]

  • MolecularCloud. (2023). 6 peptide impurities that appear during the synthesis & storage of peptides. Available at: [Link]

  • Thalhammer, F., & Huemer, W. (2019). Biosynthetic Pathways to Nonproteinogenic α-Amino Acids. Chemical Reviews, 120(1), 2-59. Available at: [Link]

  • Various Authors. (n.d.). Reductive amination. Wikipedia. Available at: [Link]

  • Various Authors. (n.d.). Non-proteinogenic amino acids. Wikipedia. Available at: [Link]

  • Xiao, F., et al. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews, 47, 5790-5827. Available at: [Link]

  • Yin, J., & Xiang, S. (2021). Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C–H Functionalization. Molecules, 26(16), 4983. Available at: [Link]

Sources

Mass spec fragmentation of (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid issues

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Mass Spectrometry Division Subject: Optimization & Troubleshooting for (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid Ticket Reference: #Phe-Analog-24DM Assigned Scientist: Senior Application Scientist, Bioanalytical Chemistry

Executive Summary

You are analyzing (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid , a non-canonical phenylalanine derivative. Successful detection and structural confirmation of this molecule rely on understanding its specific fragmentation behavior, particularly the competition between the immonium ion pathway and neutral losses (ammonia/formic acid).

This guide addresses the three most common support tickets we receive regarding this analyte: sensitivity loss, structural ambiguity (isomer differentiation), and "ghost" peaks caused by in-source fragmentation.

Part 1: Diagnostic Data Sheet

Quick reference for method development.

ParameterValueNotes
Monoisotopic Mass 193.1103 DaNeutral molecule (

)
Precursor Ion

194.118 Da ESI Positive Mode
Key Fragment 1 (Quant) 148.112 Da Immonium Ion (

)
Key Fragment 2 (Qual) 119.086 Da Dimethylbenzyl carbocation (Tropylium analog)
Key Fragment 3 (Loss) 177.091 Da Neutral loss of Ammonia (

)
pKa Values (Approx)

-COOH: ~2.2

-NH3: ~9.2
Maintain Mobile Phase pH < 3.0 for optimal protonation.

Part 2: Troubleshooting & Optimization Guides

Ticket #01: "My signal intensity is low, and the fragmentation pattern is inconsistent."

Diagnosis: This is often a Mobile Phase pH Mismatch . As a zwitterionic amino acid derivative, the ionization efficiency of the 2,4-dimethylphenylalanine analog is highly pH-dependent. If your pH is near the isoelectric point (pI ~5.7), the molecule is neutral and flies poorly in ESI.

The Protocol (Causality-Driven):

  • Acidify Mobile Phase: Ensure your aqueous mobile phase contains 0.1% Formic Acid (pH ~2.7) . This forces the

    
    -amino group to be fully protonated (
    
    
    
    ), maximizing the population of
    
    
    ions entering the source.
  • Avoid High Salt: Do not use phosphate buffers; they suppress ionization. Use volatile buffers like Ammonium Formate if pH adjustment is strictly necessary, but simple acidification is preferred.

Visual Workflow: Signal Optimization

OptimizationWorkflow Start Issue: Low Sensitivity CheckPH Check Mobile Phase pH Start->CheckPH Decision Is pH < 3.0? CheckPH->Decision Action1 Add 0.1% Formic Acid (Protonate Amine) Decision->Action1 No Action2 Check Solvation (Increase Organic %) Decision->Action2 Yes Result Optimal [M+H]+ Signal Action1->Result Action2->Result

Caption: Decision tree for optimizing ionization efficiency of amino acid derivatives.

Ticket #02: "How do I confirm this is the 2,4-dimethyl isomer and not the 3,4-dimethyl isomer?"

Diagnosis: Standard MS scans cannot distinguish these isomers (isobaric). You must rely on MS/MS Fragmentation Ratios . The position of the methyl groups on the phenyl ring creates steric and electronic effects that alter the stability of the carbocation intermediates.

The Mechanism:

  • Immonium Ion Formation (

    
     148):  This is the dominant pathway for phenylalanine derivatives. It involves the inductive cleavage of the carboxyl group.
    
  • Tropylium Ion Formation (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     119):  The 2,4-dimethylbenzyl cation is stabilized by resonance. However, the ortho (2-position) methyl group in your target molecule can sterically hinder the planarization required for stable tropylium formation compared to the meta/para (3,4) isomer.[1]
    

The Protocol (Self-Validating):

  • Step 1: Fragment the precursor (

    
    ).
    
  • Step 2: Monitor the ratio of

    
     (Immonium) to 
    
    
    
    (Tropylium).
  • Validation: The 2,4-isomer typically yields a higher 148:119 ratio than the 3,4-isomer. The 3,4-isomer forms a more stable tropylium ion (less steric strain), increasing the abundance of the

    
     119 peak relative to the immonium ion.
    

Visual Pathway: Fragmentation Mechanism

Fragmentation Precursor [M+H]+ Precursor m/z 194 TS1 Inductive Cleavage Precursor->TS1 Immonium Immonium Ion m/z 148 (Diagnostic) TS1->Immonium - HCOOH (46 Da) Neutral Neutral Loss (HCOOH) TS1->Neutral Tropylium Dimethylbenzyl Cation m/z 119 Immonium->Tropylium - CH2=NH (29 Da)

Caption: Primary fragmentation pathway showing the sequential formation of the diagnostic Immonium ion and the Tropylium derivative.

Ticket #03: "I see a peak at m/z 177 in my MS1 scan. Is my sample degrading?"

Diagnosis: This is likely In-Source Fragmentation (ISF) , not sample degradation. Amino acids are prone to losing ammonia (


, 17 Da) or formic acid (

, 46 Da) in the ionization source if the energy is too high.

The Causality: The "Cone Voltage" (Waters) or "Declustering Potential" (Sciex) accelerates ions to remove solvent. If this potential is too high, it breaks the weak


 bond before the ion enters the quadrupole. You see 

in the MS1 spectrum, mimicking a different molecule.

The Protocol (ISF Check):

  • Inject the standard.

  • Ramp the Cone Voltage: Acquire spectra at 10V, 20V, 30V, and 40V.

  • Plot Intensity: If the ratio of

    
     increases linearly with voltage, it is In-Source Fragmentation.
    
  • Fix: Lower the Cone Voltage/DP until the 177 peak is <1% of the parent peak.

References

  • Harrison, A. G. (2002). Effect of phenylalanine on the fragmentation of deprotonated peptides. Journal of the American Society for Mass Spectrometry.[2]

  • Falick, A. M., et al. (1993).[3] Low-mass ions produced from peptides by high-energy collision-induced dissociation. Journal of the American Society for Mass Spectrometry.[2] (Establishes the Immonium Ion mechanism).

  • Hohmann, L., et al. (2008). Quantification of the Compositional Information Provided by Immonium Ions on a Quadrupole-Time-of-Flight Mass Spectrometer. Analytical Chemistry.

  • Matrix Science. (n.d.). Peptide Fragmentation Nomenclature and Immonium Ions. Mascot Help.

Sources

Enhancing the resolution of (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized Support Center resource for researchers optimizing the HPLC separation of (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid (also known as 2,4-Dimethyl-L-phenylalanine).

This guide addresses two distinct "resolution" challenges:

  • Enantiomeric Resolution: Separating the (S)-enantiomer from the (R)-enantiomer.[1]

  • Structural Resolution: Separating the 2,4-dimethyl isomer from other regioisomers (e.g., 3,4-dimethyl or 2,5-dimethyl impurities).

Topic: Enhancing Resolution of (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid Document ID: TS-HPLC-AA-24DMP Last Updated: February 8, 2026 Applicable For: Method Development, QC Release, Impurity Profiling

Core Separation Logic & Decision Matrix

Before troubleshooting, identify which type of resolution is failing. The hydrophobic dimethyl substitution on the phenyl ring significantly alters retention behavior compared to native Phenylalanine.

Method Selection Decision Tree

The following diagram illustrates the logical flow for selecting the correct stationary phase and conditions based on your specific resolution goal.

MethodSelection Start Define Resolution Goal Decision Is the issue Chiral or Achiral? Start->Decision Chiral Chiral Resolution ((S) vs (R) Enantiomer) Decision->Chiral Enantiomeric Purity Achiral Structural Resolution (Regioisomers / Impurities) Decision->Achiral Chemical Purity PrimaryCol Primary Column: Crown Ether (CROWNPAK CR-I(+)) Chiral->PrimaryCol Mechanism Mechanism: Host-Guest Complexation (Requires Acidic pH) PrimaryCol->Mechanism Opt_Temp Optimization: Lower Temp (10-15°C) PrimaryCol->Opt_Temp Opt_Org Optimization: Increase MeOH/ACN (Hydrophobic Analyte) PrimaryCol->Opt_Org SecCol Primary Column: Fluorophenyl or Phenyl-Hexyl Achiral->SecCol Mech_Pi Mechanism: Pi-Pi Interaction Selectivity SecCol->Mech_Pi Opt_Grad Optimization: Shallow Gradient (0.1% TFA / ACN) SecCol->Opt_Grad

Figure 1: Decision matrix for selecting stationary phases based on separation requirements. Chiral separation relies on host-guest complexation, while regioisomer separation utilizes pi-pi interactions.

Troubleshooting Guide (Q&A)

Category A: Enantiomeric Resolution (Chiral Purity)

Q1: I am using a standard C18 column with a chiral mobile phase additive (CMPA), but the baseline is noisy and resolution is poor (


). What is the alternative? 
A:  While CMPAs (like sulfobutylether-

-cyclodextrin) can work, they are often unstable and difficult to validate. Recommendation: Switch to a Crown Ether Chiral Stationary Phase (CSP) , specifically the Daicel CROWNPAK CR-I(+) .
  • Why: This column is designed for amino acids.[2][3] The crown ether forms a host-guest complex with the primary ammonium group (

    
    ) of the amino acid.
    
  • Note: The "I" in CR-I(+) stands for "Immobilized." This is critical for your molecule. 2,4-dimethylphenylalanine is more hydrophobic than phenylalanine. The immobilized phase allows you to use higher concentrations of organic modifier (Acetonitrile/Methanol) to elute the compound, whereas the older coated CR(+) columns are restricted to 15% Methanol.

Q2: I have separation, but the peaks are tailing significantly (


). How do I fix this? 
A:  Tailing in amino acid analysis on Crown Ether columns is usually caused by insufficient protonation of the amine or secondary interactions.
  • Fix 1 (pH Control): Ensure your mobile phase pH is between 1.0 and 2.0 . Use Perchloric Acid (

    
    ) rather than Phosphate buffers. The amine must be fully protonated to bind to the crown ether.
    
  • Fix 2 (Temperature): Unlike reversed-phase, lowering the temperature (e.g., to

    
    ) often improves peak shape and resolution on Crownpak columns by stabilizing the chiral complex.
    

Q3: My retention times are drifting day-to-day. A: Crown ether columns are sensitive to cation contamination.

  • Root Cause: Potassium (

    
    ) or Sodium (
    
    
    
    ) ions from glassware or water sources can compete with your analyte's ammonium group for the "crown" cavity, altering retention.
  • Solution: Use dedicated glassware and high-purity water. Avoid potassium-based buffers entirely.

Category B: Structural Resolution (Regioisomers)

Q4: I cannot separate the 2,4-dimethyl isomer from the 3,4-dimethyl impurity on a C18 column. A: C18 columns separate based on hydrophobicity, which is very similar for these two isomers. Recommendation: Switch to a Fluorophenyl (PFP) or Phenyl-Hexyl column.

  • Mechanism: These phases utilize

    
    -
    
    
    
    interactions.[4] The position of the methyl groups on the phenyl ring alters the electron density and steric accessibility of the
    
    
    -system. The 2,4-dimethyl pattern will interact differently with the stationary phase ring system compared to the 3,4-dimethyl pattern, providing orthogonality that C18 lacks.

Detailed Experimental Protocols

Protocol A: Optimized Chiral Separation (Enantiomeric Excess)

Use this method to determine the % of (R)-enantiomer in your (S)-sample.

ParameterSetting / SpecificationNotes
Column Daicel CROWNPAK CR-I(+) (3.0 × 150 mm, 5 µm)Immobilized phase allows organic solvents.[5][6]
Mobile Phase pH 1.5

(aq) / Acetonitrile (85:15 v/v)
Adjust ACN up to 30% if retention is too long due to dimethyl hydrophobicity.
Flow Rate 0.4 mL/minLower flow rate improves mass transfer in ligand exchange.
Temperature 15°C (Critical)Lower temperature maximizes selectivity (

).
Detection UV @ 210 nm or 254 nm210 nm is more sensitive; 254 nm is more selective for the phenyl ring.
Sample Diluent Mobile PhaseDissolve sample directly in mobile phase to prevent solvent mismatch.

Step-by-Step Execution:

  • Preparation: Prepare aqueous

    
     by adding 16.3g of 70% Perchloric acid to 1L water (approx pH 1.0), then dilute to pH 1.5.
    
  • Equilibration: Flush column with mobile phase for at least 30 minutes at 15°C.

  • Elution Order Verification: On CR-I(+), the (R)-enantiomer (D-form) typically elutes first , followed by the (S)-enantiomer (L-form). Always inject a racemic standard to confirm.

Protocol B: Regioisomer Purity (Achiral)

Use this method to separate 2,4-dimethyl from 2,3-, 2,5-, or 3,4-dimethyl isomers.

ParameterSetting / Specification
Column Raptor FluoroPhenyl or Kinetex F5 (2.1 × 100 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient 5% B to 60% B over 15 minutes
Temperature 35°C
Mechanism

-

interaction + Hydrophobic retention

Mechanistic Insight: Why These Methods Work

The Crown Ether Effect (Chiral)

The separation of (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid on a CROWNPAK column relies on the formation of a reversible inclusion complex.

  • Protonation: The acidic mobile phase ensures the amino group is

    
    .
    
  • Inclusion: The

    
     tripod fits into the 18-crown-6 ether ring.
    
  • Steric Barrier: The chiral barriers on the crown ether interact differentially with the substituents at the chiral center (H, COOH, and the bulky 2,4-dimethylbenzyl group). The (R)-isomer generally fits less snugly (lower stability constant) and elutes earlier.

The - Selectivity (Achiral)

For regioisomers, the electron-donating methyl groups at positions 2 and 4 increase the electron density of the benzene ring.

  • C18: Interacts only with the hydrophobic bulk (methyl groups).

  • Fluorophenyl: The fluorine atoms on the stationary phase create an electron-deficient ring. This attracts the electron-rich 2,4-dimethylphenyl ring of your analyte. The specific geometry of the 2,4-substitution vs the 3,4-substitution leads to different interaction strengths and therefore different retention times.

References

  • Daicel Chiral Technologies. (2024). Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). Retrieved from [Link]

  • Hyun, M. H. (2016). Liquid Chromatographic Enantioseparations on Crown Ether-Based Chiral Stationary Phases.
  • Restek Corporation. (2022).[7] The Study of HPLC Column Chemistries for Optimal Separation of Isomers (FluoroPhenyl vs C18). Retrieved from [Link]

  • Lee, J., et al. (2018). Separation of Phenylalanine Analogues using Crown Ether Columns.

Sources

Validation & Comparative

Comparing synthesis routes for (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid (hereafter (S)-2,4-DMP ) presents a specific stereochemical challenge due to the ortho-methyl group at the 2-position of the phenyl ring. This steric bulk significantly impacts catalyst approach and enzymatic binding pockets compared to unsubstituted phenylalanine.

This guide evaluates three distinct methodologies:

  • Asymmetric Phase Transfer Catalysis (PTC): Best for discovery chemistry and library generation.

  • Asymmetric Hydrogenation: The gold standard for industrial scale-up.

  • Chemo-Enzymatic Resolution: A cost-effective solution for non-time-critical gram-scale production.

Recommendation: For rapid access to high-enantiomeric excess (ee) material (>98%) without specialized high-pressure equipment, Route 1 (PTC) is the superior choice. For multi-kilogram process chemistry, Route 2 (Hydrogenation) is required.

Structural Analysis & Challenge

The target molecule features a chiral center at the


-carbon and a 2,4-dimethyl substituted aromatic ring.
  • Steric Hindrance: The 2-methyl group creates steric clash ("ortho-effect"), potentially lowering yields in enzymatic pockets designed for flat aromatic side chains.

  • Electronic Effects: The electron-donating methyl groups make the aromatic ring electron-rich, slightly increasing the stability of benzylic carbocation intermediates, which is relevant for the stability of the benzyl bromide precursor.

Route Comparison

Route 1: Asymmetric Phase Transfer Catalysis (O'Donnell Method)

Mechanism: Enantioselective alkylation of a glycine Schiff base using a chiral quaternary ammonium salt (Cinchona alkaloid derivative).

  • Workflow: A glycine benzophenone imine is deprotonated at the interface of organic/aqueous solvents.[1] The chiral catalyst shuttles the enolate into the organic phase and blocks one face, allowing the 2,4-dimethylbenzyl bromide to attack selectively.

  • Why it works for (S)-2,4-DMP: The catalyst (e.g., N-benzylcinchonidinium chloride) forms a tight ion pair. The open active site accommodates the bulky 2,4-dimethyl group better than many rigid enzymes.

  • Pros: Mild conditions (RT), inexpensive glycine precursor, no heavy metals.

  • Cons: Catalyst recovery can be tedious; stoichiometric bromide waste.

Route 2: Asymmetric Hydrogenation

Mechanism: Rhodium-catalyzed hydrogenation of an


-dehydroamino acid precursor.
  • Workflow: Condensation of 2,4-dimethylbenzaldehyde with N-acetylglycine (Erlenmeyer synthesis) yields the azlactone, which is ring-opened to the dehydro-amino acid. This is hydrogenated using a chiral phosphine ligand (e.g., Rh(DuPhos)).

  • Why it works for (S)-2,4-DMP: Modern ligands like DuPhos or DIPAMP create a highly rigid chiral environment that forces the hydrogen addition across the alkene face with >99% ee, regardless of the ortho-substitution.

  • Pros: 100% theoretical yield (no resolution loss), extremely high ee, scalable.

  • Cons: High cost of Rh catalysts/ligands; requires high-pressure hydrogenation reactors (5-10 bar).

Route 3: Chemo-Enzymatic Resolution

Mechanism: Kinetic resolution of


-acetyl-DL-2,4-dimethylphenylalanine using Acylase I (Aspergillus melleus).
  • Workflow: Racemic synthesis (acetamidomalonate route) followed by selective hydrolysis of the L-isomer amide bond by the enzyme.

  • Why it works for (S)-2,4-DMP: While cheap, the ortho-methyl group often slows hydrolysis rates by 10-100x compared to phenylalanine.

  • Pros: Very low reagent cost, water-based, green chemistry.

  • Cons: Max 50% yield (theoretical); slow kinetics due to sterics; requires separation of L-amino acid from D-acetyl starting material.

Comparative Data Matrix

MetricRoute 1: O'Donnell PTCRoute 2: Asymmetric HydrogenationRoute 3: Enzymatic Resolution
Enantiomeric Excess (ee) 92% - 96%>99%>99% (at 40% conversion)
Overall Yield 75% - 85%85% - 95%35% - 45%
Time to Product Fast (1-2 days)Medium (3-4 steps)Slow (Resolution takes time)
Scalability Moderate (Exotherms)ExcellentGood (Volume limited)
Steric Tolerance HighHighLow (Ortho-clash)
Key Reagent Cost Moderate (Chiral Cat.)High (Rh Ligand)Low (Enzyme)

Visualized Pathways (Graphviz)

The following diagram illustrates the workflow for the three routes.

SynthesisRoutes cluster_PTC Route 1: Phase Transfer Catalysis cluster_Hydro Route 2: Asymmetric Hydrogenation cluster_Enz Route 3: Enzymatic Resolution Start Target: (S)-2,4-Dimethylphenylalanine PTC_Start Glycine Imine + 2,4-Dimethylbenzyl bromide PTC_Cat Cat: Cinchonidinium salt Base: KOH/K2CO3 PTC_Start->PTC_Cat PTC_Inter Chiral Imine Intermediate PTC_Cat->PTC_Inter PTC_Hyd Hydrolysis (HCl) PTC_Inter->PTC_Hyd PTC_End (S)-Product (High ee) PTC_Hyd->PTC_End Hydro_Start 2,4-Dimethylbenzaldehyde + N-Acetylglycine Hydro_Az Azlactone Formation Hydro_Start->Hydro_Az Hydro_Dehydro Dehydroamino Acid (Z-isomer) Hydro_Az->Hydro_Dehydro Hydro_Cat H2, Rh(DuPhos)+ Hydro_Dehydro->Hydro_Cat Hydro_End (S)-N-Acetyl Product (>99% ee) Hydro_Cat->Hydro_End Enz_Start Racemic N-Acetyl Amino Acid Enz_Cat Acylase I (pH 7.5, 37°C) Enz_Start->Enz_Cat Enz_Sep Separation: L-Acid (Solid) D-Amide (Soluble) Enz_Cat->Enz_Sep Enz_End (S)-Product (Max 50% Yield) Enz_Sep->Enz_End

Caption: Comparison of convergent synthesis (PTC), linear asymmetric synthesis (Hydrogenation), and subtractive resolution (Enzymatic).

Experimental Protocol: Route 1 (O'Donnell PTC)

This protocol is selected for its operational simplicity and lack of requirement for high-pressure equipment.[2]

Reagents
  • Substrate: N-(Diphenylmethylene)glycine tert-butyl ester (1.0 eq)

  • Electrophile: 2,4-Dimethylbenzyl bromide (1.2 eq)

  • Catalyst: O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (10 mol%)

  • Base: 50% KOH (aq)

  • Solvent: Toluene

Step-by-Step Methodology
  • Catalyst Preparation: In a round-bottom flask, dissolve the glycine imine (1.0 eq) and the chiral catalyst (10 mol%) in Toluene (0.1 M concentration relative to imine).

  • Phase Initiation: Cool the mixture to 0°C. Add 2,4-dimethylbenzyl bromide (1.2 eq). Vigorously stir the mixture.

    • Critical Control Point: Add 50% aqueous KOH (5.0 eq) dropwise. The reaction rate is diffusion-controlled; vigorous stirring is essential to maximize the interfacial surface area.

  • Reaction Monitoring: Stir at 0°C for 4–12 hours. Monitor via TLC (Hexane/EtOAc 4:1) or HPLC.[3] The bulky 2,4-dimethyl group may require slightly longer reaction times than unsubstituted benzyl bromide.

  • Work-up: Dilute with water and extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo.

  • Hydrolysis (Deprotection): Dissolve the crude alkylated imine in THF. Add 1N HCl (2.0 eq) and stir at Room Temperature for 2 hours. The solution will turn from yellow to clear as the benzophenone is cleaved.

  • Purification: Wash the acidic aqueous layer with ether to remove benzophenone. Basify the aqueous layer to pH 10 with Na₂CO₃ and extract the free amino acid ester into DCM. Alternatively, for the free acid, reflux in 6N HCl for 4 hours, then purify via ion-exchange chromatography (Dowex 50W).

  • Validation:

    • NMR: Check for the disappearance of the benzylic CH₂ of the bromide (approx 4.5 ppm) and appearance of the diastereotopic benzylic protons in the product (approx 3.0-3.3 ppm).

    • Chiral HPLC: Use a Chiralpak ZWIX(+) or Crownpak CR(+) column to determine ee.

References

  • O'Donnell, M. J. (2004). "The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral and Chiral Schiff Base Imines." Accounts of Chemical Research. Link
    
  • Burk, M. J., et al. (1993). "Preparation and Use of C2-Symmetric Bis(phospholanes): Production of

    
    -Amino Acid Derivatives via Highly Enantioselective Hydrogenation Reactions." Journal of the American Chemical Society. Link
    
  • Chenault, H. K., et al. (1989). "Kinetic resolution of unnatural and rarely occurring amino acids: Enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I." Journal of the American Chemical Society. Link

  • Maruoka, K., et al. (2005).[4] "Practical Asymmetric Synthesis of

    
    -Amino Acids with Chiral Organocatalysts." Chemical Reviews. Link
    
  • ChemicalBook. (2023). "2,4-Dimethylbenzyl bromide Properties and Synthesis." Link

Sources

Navigating the Analytical Maze: A Comparative Guide to Assay Specificity for (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – February 8, 2026 – In the intricate landscape of pharmaceutical development and metabolic research, the precise and accurate quantification of non-proteinogenic amino acids is paramount. This guide provides a comprehensive comparison of analytical methodologies for ensuring the specificity of assays for (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid, a synthetic phenylalanine derivative. As a Senior Application Scientist, this document synthesizes technical details with practical insights to aid researchers in selecting and validating the most appropriate analytical techniques for their specific needs.

(S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid, also known as (S)-2,4-dimethylphenylalanine, presents unique analytical challenges due to its chiral nature and the potential for isomeric impurities. Ensuring assay specificity is critical to accurately determine its concentration in various matrices, from raw materials to biological samples. This guide will delve into the principles, advantages, and limitations of the most relevant analytical techniques: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Criticality of Enantioselectivity

The biological activity of chiral molecules is often stereospecific, meaning that one enantiomer can have desired therapeutic effects while the other may be inactive or even harmful. Therefore, analytical methods must not only quantify the target molecule but also distinguish it from its (R)-enantiomer.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Chiral Separations

HPLC remains a cornerstone for the analysis of chiral compounds.[1] The specificity of an HPLC assay for (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid is primarily determined by the choice of the chiral stationary phase (CSP).

Key Considerations for HPLC Method Development:

  • Chiral Stationary Phases (CSPs): A variety of CSPs are available, each with different chiral recognition mechanisms. For non-proteinogenic amino acids like our target molecule, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or vancomycin) are often effective.[2][3] Direct analysis on macrocyclic glycopeptide-based CSPs is often preferred as it may not require derivatization.[2]

  • Mobile Phase Composition: The composition of the mobile phase, including the organic modifier, buffer, and any additives, plays a crucial role in achieving optimal enantiomeric resolution.

  • Derivatization: To enhance detection sensitivity and/or improve chromatographic separation, pre-column or post-column derivatization can be employed.[4] Common derivatizing agents for amino acids include o-phthalaldehyde (OPA) in the presence of a chiral thiol, or 7-chloro-4-nitrobenzoxadiazole (NBD-Cl).[5] However, derivatization adds complexity to the sample preparation and can be a source of variability.

Workflow for Chiral HPLC Analysis:

Caption: General workflow for chiral HPLC analysis of amino acids.

Comparative Data for HPLC Method Validation Parameters:

ParameterTypical Acceptance CriteriaRationale for Specificity
Specificity Baseline resolution of enantiomers (Resolution > 1.5)Demonstrates the ability to differentiate between the (S) and (R) forms.
Linearity Correlation coefficient (r²) ≥ 0.99Ensures a proportional response of the detector to the analyte concentration.
Accuracy Recovery of 98-102%Indicates the closeness of the measured value to the true value.
Precision Relative Standard Deviation (RSD) ≤ 2%Measures the repeatability of the assay.
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥ 10The lowest concentration that can be reliably quantified.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Specificity

For applications requiring higher sensitivity and selectivity, such as the analysis of biological samples, LC-MS/MS is the method of choice.[6][7] The specificity of LC-MS/MS is multi-faceted, relying on both the chromatographic separation and the mass spectrometric detection.

Principles of Specificity in LC-MS/MS:

  • Chromatographic Separation: Similar to HPLC, a chiral column is used to separate the enantiomers of (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid before they enter the mass spectrometer.

  • Mass Spectrometric Detection:

    • Precursor Ion Selection: The mass spectrometer is set to isolate the protonated or deprotonated molecule of the target analyte (the precursor ion). For (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid (C₁₁H₁₅NO₂), the expected monoisotopic mass is approximately 193.11 g/mol .

    • Collision-Induced Dissociation (CID): The selected precursor ion is fragmented in the collision cell of the mass spectrometer.

    • Product Ion Monitoring: Specific fragment ions (product ions) characteristic of the analyte are monitored. This process is known as Multiple Reaction Monitoring (MRM).

The combination of a specific retention time, a specific precursor ion mass, and specific product ion masses provides an exceptionally high degree of specificity.

Workflow for Chiral LC-MS/MS Analysis:

Caption: Workflow for chiral LC-MS/MS analysis of amino acids in a biological matrix.

Comparison of Analytical Techniques:

FeatureChiral HPLC with UV/Fluorescence DetectionChiral LC-MS/MS
Specificity Good to Excellent (dependent on resolution)Excellent to Outstanding
Sensitivity Moderate (ng-µg/mL range)High (pg-ng/mL range)
Matrix Effect Prone to interference from co-eluting compoundsLess prone due to mass filtering, but ion suppression/enhancement can occur
Cost & Complexity Lower cost, less complex instrumentationHigher cost, more complex instrumentation and method development
Typical Application Quality control of bulk materials, formulation analysisBioanalysis, trace impurity analysis, metabolomics

Experimental Protocols

Protocol 1: Chiral HPLC-UV Method for Enantiomeric Purity

This protocol provides a general framework. Optimization of the mobile phase and selection of the specific chiral column is required for (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid.

  • Column: Chiral Polysaccharide-based column (e.g., CHIRALPAK® series) or Macrocyclic Glycopeptide-based column (e.g., CHIROBIOTIC® series).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) for normal phase, or an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) for reversed-phase. Acidic or basic additives may be required to improve peak shape and resolution.

  • Flow Rate: 0.5 - 1.5 mL/min.

  • Column Temperature: 20 - 40 °C.

  • Detection: UV at a suitable wavelength (e.g., 210 nm or 254 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

  • Injection Volume: 5 - 20 µL.

  • Validation:

    • Inject a racemic standard of 2-Amino-3-(2,4-dimethylphenyl)propanoic acid to determine the retention times of the (S) and (R) enantiomers and calculate the resolution.

    • Perform linearity, accuracy, and precision studies as outlined in the table above.

Protocol 2: Chiral LC-MS/MS Method for Quantification in Plasma

This protocol is a starting point and requires optimization of chromatographic and mass spectrometric parameters.

  • LC System: UPLC or HPLC system.

  • Column: A sub-2 µm particle size chiral column for fast separations.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from a low to high percentage of Mobile Phase B.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • MRM Transitions:

    • Precursor Ion (Q1): m/z 194.1 (for [M+H]⁺).

    • Product Ions (Q3): To be determined by infusing a standard solution of the analyte and performing a product ion scan.

  • Sample Preparation:

    • To 50 µL of plasma, add 150 µL of acetonitrile containing a stable isotope-labeled internal standard.

    • Vortex and centrifuge to precipitate proteins.

    • Transfer the supernatant and dilute as necessary before injection.

  • Validation:

    • Assess for matrix effects (ion suppression or enhancement).

    • Perform a full validation according to regulatory guidelines, including specificity, linearity, accuracy, precision, and stability.[8]

Conclusion

The choice between HPLC and LC-MS/MS for the analysis of (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid depends on the specific requirements of the assay. For routine quality control and enantiomeric purity determination of bulk material, a well-validated chiral HPLC method can be sufficient. However, for applications demanding high sensitivity and selectivity, particularly in complex biological matrices, a chiral LC-MS/MS method is indispensable. Regardless of the chosen technique, rigorous method validation is essential to ensure the generation of reliable and accurate data, which is the bedrock of sound scientific research and drug development.

References

  • De Nardi, C. (2005). Validation of Amino Acid Analysis Methods. In: Walker, J.M. (eds) The Protein Protocols Handbook. Humana Press. Available from: [Link]

  • Li, W., et al. (2018). Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. Molecules, 23(6), 1407. Available from: [Link]

  • Hamase, K., et al. (2018). High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. In: Amino Acid Analysis. Methods in Molecular Biology, vol 1792. Humana Press, New York, NY. Available from: [Link]

  • CAT GmbH & Co. KG. Analyses of amino acids, Enantiomeric purity. Available from: [Link]

  • Miyoshi, Y., et al. (2021). Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). International Journal of Molecular Sciences, 22(2), 856. Available from: [Link]

  • Hroboňová, K., et al. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Food Analytical Methods, 11, 3314–3323. Available from: [Link]

  • Yuan, BF., et al. (2017). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. Clinica Chimica Acta, 473, 136-143. Available from: [Link]

  • Semantic Scholar. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Available from: [Link]

  • Agilent Technologies. (2018). Analysis of Underivatized Amino Acids by LC/MS for Bioreactor Cell Culture Monitoring. Available from: [Link]

  • BioAgilytix. Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. Available from: [Link]

  • Li, W., et al. (2018). Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. Molecules, 23(6), 1407. Available from: [Link]

  • Cui, J., et al. (2015). Enantiomeric purity determination of (L)-amino acids with pre-column derivatization and chiral stationary phase: Development and validation of the method. Journal of Chromatography B, 997, 136-142. Available from: [Link]

  • Zhang, Y., et al. (2022). Identification of Single Amino Acid Chiral and Positional Isomers Using an Electrostatically Asymmetric Nanopore. Journal of the American Chemical Society, 144(33), 15068–15076. Available from: [Link]

  • Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Available from: [Link]

  • Piall, A. S., et al. (2022). Analytical Validation of an Assay for Concurrent Measurement of Amino Acids in Dog Serum and Comparison of Amino Acid Concentrations between Whole Blood, Plasma, and Serum from Dogs. Metabolites, 12(7), 633. Available from: [Link]

  • ResearchGate. HPLC chromatograms of separated phenylalanine enantiomers at different concentrations. Available from: [Link]

Sources

Safety Operating Guide

Technical Guide: Safe Handling & PPE for (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Compound Context

(S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid (also known as 2,4-Dimethyl-L-phenylalanine) is a non-canonical amino acid used primarily in the synthesis of peptidomimetics and protease inhibitors. Unlike standard proteinogenic amino acids, this phenylalanine derivative introduces steric bulk and hydrophobicity that can significantly alter the pharmacokinetic profile of a drug candidate.

The Safety Paradox: While amino acids are often perceived as benign, unnatural derivatives in a research setting must be handled under the Precautionary Principle . Without extensive toxicological data (e.g., long-term sensitization studies), you must treat this compound as a potential irritant and sensitizer. This guide prioritizes containment —protecting the operator from exposure and the high-value compound from environmental contamination.

Hazard Identification & Risk Assessment

Based on structure-activity relationships (SAR) of substituted phenylalanines and available Safety Data Sheets (SDS) for analogs.

Hazard CategoryGHS Classification (Likely)Hazard StatementOperational Implication
Inhalation STOT SE 3H335: May cause respiratory irritation.[1][2][3][4]CRITICAL: Fine powders become airborne easily. Handling outside a fume hood is prohibited.
Skin Contact Skin Irrit. 2H315: Causes skin irritation.[2][4][5]Benzylic positions can be reactive.[2] Prolonged contact may lead to dermatitis.
Eye Contact Eye Irrit.[1][2][3][4][5][6][7][8] 2AH319: Causes serious eye irritation.[2][3][4]Crystalline dust is abrasive and chemically irritating to corneal tissue.
Sensitization UnknownTreat as SensitizerPeptide intermediates are frequent causes of occupational asthma/dermatitis.
Personal Protective Equipment (PPE) Matrix

Do not rely on "standard" lab PPE. Use this task-based selection criteria.

A. Hand Protection (The Barrier)

Recommendation: Nitrile (Double-Gloving recommended for synthesis)

  • Inner Glove: 4 mil Nitrile (Bright color, e.g., blue/purple).

  • Outer Glove: 5-8 mil Nitrile (Contrasting color, e.g., white) or Long-cuff Nitrile.

  • Scientific Rationale: 2,4-dimethyl substitution increases lipophilicity, potentially aiding skin permeation if dissolved in organic solvents (DMF/DMSO). Double gloving provides a "breakthrough indicator"—if the outer glove is compromised, the inner glove protects while you doff. Latex is not recommended due to poor resistance to organic solvents often used in peptide coupling.

B. Respiratory Protection (The Control)

Primary Control: Chemical Fume Hood (Certified Face Velocity: 80–100 fpm). Secondary PPE (If hood unavailable/maintenance):

  • Respirator: N95 (minimum) or P100 half-face respirator.

  • Rationale: As a solid powder, the primary risk is particulate inhalation during weighing. Engineering controls (hood) are superior to masks.

C. Eye & Face Protection

Recommendation: Chemical Splash Goggles (Indirect Vented)

  • Why not Safety Glasses? Safety glasses have gaps. Airborne amino acid dust can migrate behind lenses. Goggles provide a seal.[7]

  • Contact Lenses: Prohibited when handling powders without full-face respiratory protection.

D. Body Protection

Recommendation: High-neck Lab Coat (Cotton/Poly blend) + Closed-toe composite shoes.

  • Protocol: Button the coat fully to the neck. The "V-neck" exposure zone is a common site for contact dermatitis in chemists.

Operational Workflow: The "Zero-Contamination" Loop

This workflow is designed to prevent the migration of the chemical outside the primary containment zone (the balance/hood).

SafeHandling Start START: Storage (Cool, Dry, Desiccated) PPE_Check Step 1: PPE Verification (Goggles, Double Nitrile, Coat) Start->PPE_Check Hood_Prep Step 2: Engineering Control (Verify Sash Height & Airflow) PPE_Check->Hood_Prep Donning Weighing Step 3: Weighing/Transfer (Static Control Gun Recommended) Hood_Prep->Weighing Open Container Solubilization Step 4: Solubilization (Add solvent SLOWLY to prevent aerosol) Weighing->Solubilization Transfer Waste Step 6: Waste Segregation (Solid vs. Liquid) Weighing->Waste Contaminated Wipes Reaction Step 5: Synthesis/Coupling Solubilization->Reaction Reaction->Waste Post-Process Decon Step 7: Decontamination (Wipe balance with 70% EtOH) Waste->Decon Decon->Start Return Stock

Figure 1: The "Zero-Contamination" workflow ensures that the chemical is contained within the hood environment from weighing to solubilization.[8]

Detailed Handling Protocols
Protocol A: Weighing & Transfer (Highest Risk Step)

The majority of exposure incidents occur when dry powders become airborne.

  • Static Control: Use an anti-static gun or polonium strip near the balance. Amino acid derivatives are often fluffy and static-prone; static charge can cause the powder to "jump" out of the spatula.

  • Draft Shield: Ensure the analytical balance draft shield is closed during the measurement reading, but never remove your hands from the hood while the container is open.

  • Technique: Transfer the solid into a pre-tared vial containing the stir bar. Do not weigh onto weighing paper if possible (residue loss); weigh directly into the reaction vessel.

Protocol B: Spill Response
  • Solid Spill (Powder):

    • Do NOT use compressed air or vigorous sweeping (creates dust clouds).

    • Cover the spill with a damp paper towel (water or ethanol) to wet the powder.

    • Wipe up the wet slurry and dispose of it as solid hazardous waste.

  • Skin Exposure:

    • Immediately brush off dry powder (do not wet initially if a large amount is on skin to prevent increasing absorption area).

    • Wash with soap and copious water for 15 minutes.

    • Self-Validation: Check for redness or itching after 1 hour.

Waste Disposal & Environmental Compliance

Amino acid derivatives must not be flushed down the drain. They contribute to biological oxygen demand (BOD) and can act as nitrogen sources for algal blooms.

Waste StreamContentsContainer Type
Solid Organic Waste Contaminated gloves, weighing boats, paper towels, spill debris.HDPE Drum (Yellow/Red Label)
Liquid Organic Waste Mother liquors, reaction solvents (DMF, DCM) containing the amino acid.Carboy (Double-contained)
Sharps Needles/Syringes used for transfer.Puncture-proof Sharps Bin

Disposal Rule: Label the waste specifically as "Non-hazardous Organic Solid (Amino Acid Derivative)" unless mixed with hazardous solvents, in which case the solvent dictates the hazard class.

References
  • Sigma-Aldrich. (2025). Safety Data Sheet: 4-Borono-D-phenylalanine (Analog Reference). MilliporeSigma.[1][2][3][4][5][9] Link

  • Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: N,N-Dimethyl-L-phenylalanine.[3][5] Fisher Scientific.[1] Link

  • National Institutes of Health (NIH). (2025). Unnatural Amino Acids: Strategies, Designs and Applications. PubMed Central. Link

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. United States Department of Labor. Link

  • Biovera Research. (2024).[4] Laboratory Safety Guidelines for Peptide Handling.[7]Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
(S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.